molecular formula C7H10N4 B1426832 1-(Pyrimidin-4-yl)azetidin-3-amine CAS No. 1339904-39-0

1-(Pyrimidin-4-yl)azetidin-3-amine

Cat. No.: B1426832
CAS No.: 1339904-39-0
M. Wt: 150.18 g/mol
InChI Key: WGNPDKATLWINGH-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)azetidin-3-amine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-4-ylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNPDKATLWINGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-(Pyrimidin-4-yl)azetidin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of strained ring systems and heteroaromatic motifs has become a cornerstone of modern medicinal chemistry, yielding compounds with improved physicochemical properties and novel pharmacological profiles. 1-(Pyrimidin-4-yl)azetidin-3-amine is an exemplar of this strategy, merging the sp³-rich, conformationally rigid azetidine core with the hydrogen-bonding capabilities of the pyrimidine ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and critical role as a molecular scaffold in drug development, with a particular focus on its application in designing selective G protein-coupled receptor (GPCR) agonists and kinase inhibitors. Methodologies for its synthesis and characterization are detailed to provide researchers with actionable, field-proven insights.

Core Molecular Profile

This compound is a bifunctional molecule featuring a primary amine on a strained four-membered azetidine ring, which is, in turn, N-substituted with a pyrimidine heterocycle. This unique arrangement provides a three-dimensional architecture that is increasingly sought after in drug design to "escape from flatland" and improve properties like solubility and metabolic stability.[1][2]

Chemical Identity and Properties

The fundamental properties of the hydrochloride salt of this compound are summarized below. The HCl salt is common for improving the handling and solubility of amine-containing compounds.

IdentifierValueSource
IUPAC Name This compound; hydrochloride[3]
CAS Number 1384430-84-5 (for hydrochloride salt)[3]
Molecular Formula C₇H₁₁ClN₄[3]
Molecular Weight 186.64 g/mol [3]
Appearance Powder[3]
SMILES C1C(CN1C2=NC=NC=C2)N.Cl[3]
InChI Key NRAWNKJYUMSYQH-UHFFFAOYSA-N[3]
Structural Rationale in Medicinal Chemistry

The value of this scaffold is derived from the distinct contributions of its two core components:

  • Azetidine Ring: This strained, four-membered ring imparts significant conformational rigidity.[1] Unlike more flexible linkers, the azetidine ring restricts the spatial orientation of the pendant amine and the pyrimidine ring, which can lead to higher binding affinity and selectivity for a biological target.[4] Its sp³-rich character also tends to improve solubility and metabolic stability compared to more aromatic systems.[1]

  • Pyrimidine Ring: As a bioisostere of other aromatic systems, the pyrimidine ring is a well-established pharmacophore. It contains hydrogen bond acceptors (the nitrogen atoms) that can engage in critical interactions with protein active sites.[5] Its connection to the azetidine nitrogen allows it to act as a versatile anchor or recognition element.

Synthesis and Chemical Reactivity

The synthesis of this compound and its analogs typically relies on established methodologies for forming carbon-nitrogen bonds, particularly nucleophilic aromatic substitution (SNA_r_).

General Synthesis Pathway

A common and efficient route involves the coupling of a protected 3-aminoazetidine derivative with an activated pyrimidine, such as 4-chloropyrimidine. The primary amine of the azetidine is typically protected (e.g., as a Boc-carbamate) to prevent self-reaction and direct the substitution to the secondary ring nitrogen.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product azetidine tert-butyl azetidin-3-ylcarbamate conditions SNAr Coupling DIPEA, Solvent (e.g., NMP) Heat (e.g., 80-120 °C) azetidine->conditions pyrimidine 4-Chloropyrimidine pyrimidine->conditions protected_product Protected Intermediate tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate conditions->protected_product Nucleophilic Attack deprotection Deprotection TFA or HCl in Dioxane protected_product->deprotection Acidic Cleavage final_product Final Product This compound deprotection->final_product

Fig. 1: General workflow for the synthesis of this compound.
Reactivity Profile

The molecule possesses two primary reactive sites:

  • Primary Amine (-NH₂): This group is nucleophilic and can be readily functionalized through acylation, alkylation, reductive amination, or sulfonylation to build out molecular complexity and explore structure-activity relationships (SAR).

  • Pyrimidine Ring: While less reactive than the primary amine, the pyrimidine ring can undergo further substitution reactions, though this is less common once it is attached to the azetidine scaffold. The nitrogen atoms can also participate in hydrogen bonding or coordination with metal ions.

Applications in Drug Discovery

The this compound scaffold is a privileged structure found in molecules targeting a range of diseases, from neurological disorders to cancer.

Case Study: Non-imidazole Histamine H₃ Receptor Agonists

A seminal application of this scaffold is in the development of potent and selective histamine H₃ receptor (H₃R) agonists.[5][6] Historically, H₃R agonists were predominantly imidazole-based, mimicking the endogenous ligand histamine. However, the imidazole ring is associated with potential liabilities, such as inhibition of cytochrome P450 enzymes.[6]

Researchers discovered that the 4-(3-aminoazetidin-1-yl)pyrimidine moiety serves as an effective non-imidazole pharmacophore.[5] In this context:

  • The primary amine of the azetidine forms a key ionic interaction with a conserved aspartate residue (D1143.32) in the H₃R binding pocket.

  • The pyrimidine ring engages in a hydrogen bond with a glutamate residue (E2065.461), mimicking the interaction of the imidazole ring of histamine.[5]

This discovery led to the development of tool compounds with nanomolar potency and excellent CNS activity, demonstrating that the scaffold can effectively replicate the binding mode of endogenous ligands while offering a superior pharmacokinetic profile.[5]

G Scaffold This compound Core Scaffold Target1 Histamine H3 Receptor Agonist Primary amine interacts with Aspartate. Pyrimidine N atoms interact with Glutamate. Scaffold:core->Target1:port  Neurological Disorders Target2 Kinase Inhibitors (CDK, BTK, etc.) Pyrimidine acts as hinge-binder. Azetidine provides vector for solubility/selectivity. Scaffold:core->Target2:port  Oncology / Inflammation Target3 Other GPCRs & Enzymes Rigid scaffold for exploring new chemical space. Scaffold:core->Target3:port  Broad Discovery

Fig. 2: The scaffold's role as a versatile platform for different therapeutic targets.
Broader Potential as a Kinase Inhibitor Scaffold

The pyrimidine ring is a classic "hinge-binding" motif in many kinase inhibitors.[7][8] Analogues of this compound are actively explored as inhibitors for targets such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[7][8] In these applications:

  • The pyrimidine core anchors the molecule in the ATP-binding site of the kinase.

  • The azetidine-3-amine component serves as a 3D-oriented exit vector, allowing chemists to attach different functional groups that can impart selectivity, improve pharmacokinetic properties, or reach into adjacent pockets of the enzyme.[1]

Experimental Protocols & Characterization

The following protocols are generalized and should be adapted based on specific substrate and laboratory conditions.

Protocol: Synthesis of this compound HCl

Objective: To synthesize the title compound via SNAr coupling followed by deprotection.

Materials:

  • tert-butyl azetidin-3-ylcarbamate

  • 4-Chloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • 4M HCl in 1,4-Dioxane

  • Ethyl acetate (EtOAc), Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Step 1: Coupling Reaction

    • To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in NMP, add 4-chloropyrimidine (1.1 eq) and DIPEA (2.5 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS for the disappearance of starting material.

    • Causality: Heat is required to overcome the activation energy for the SNAr reaction. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Step 2: Workup and Isolation of Intermediate

    • After cooling to room temperature, dilute the reaction mixture with EtOAc and wash sequentially with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to yield tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate.

    • Validation: The intermediate should be a clean spot by TLC and show the expected mass in LC-MS analysis.

  • Step 3: Boc Deprotection

    • Dissolve the purified intermediate from Step 2 in a minimal amount of dichloromethane or methanol.

    • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours. Monitor by LC-MS until the starting material is consumed.

    • Causality: The strong acidic conditions cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group.

  • Step 4: Isolation of Final Product

    • Concentrate the reaction mixture under reduced pressure.

    • Add Et₂O to the residue to precipitate the hydrochloride salt.

    • Filter the resulting solid, wash with cold Et₂O, and dry under vacuum to yield this compound hydrochloride as a solid.

    • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Characterization Data (Expected)
  • ¹H NMR: Expect signals corresponding to the pyrimidine protons (typically in the δ 8.0-9.0 ppm region), the azetidine ring protons (CH and CH₂ groups, often complex multiplets in the δ 3.5-5.0 ppm region), and a broad signal for the ammonium (-NH₃⁺) protons.

  • LC-MS: A high-purity sample should show a single major peak in the chromatogram with a corresponding mass-to-charge ratio ([M+H]⁺) consistent with the free base (C₇H₁₀N₄), which has a monoisotopic mass of approximately 150.09 Da.[9][10]

Conclusion

This compound is more than a simple chemical building block; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its inherent structural rigidity, three-dimensionality, and versatile functional handles make it a highly valuable starting point for developing selective and potent modulators of various biological targets. The proven success in creating non-imidazole H₃R agonists highlights its potential to solve long-standing challenges in drug design, particularly in overcoming the liabilities of traditional pharmacophores. As the demand for drug candidates with improved physicochemical and pharmacokinetic profiles continues to grow, scaffolds like this will remain at the forefront of pharmaceutical innovation.

References

  • American Elements. This compound hydrochloride | CAS 1384430-84-5. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). [Link]

  • PubChemLite. 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. [Link]

  • Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Li, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. [Link]

  • Wijtmans, M., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. [Link]

  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed. [Link]

  • Rajasheker, K. V., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. [Link]

  • MDPI. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • van der Graaf, P. H., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. PubMed. [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]

  • Irwin, W. J., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C, RSC Publishing. [Link]

  • ResearchGate. Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. [Link]

  • Egorov, M. P., et al. (2023). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

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An In-depth Technical Guide to 1-(Pyrimidin-4-yl)azetidin-3-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core characteristics, synthesis, and analytical characterization, and explore its potential applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Strategic Importance of the Pyrimidinyl-Azetidine Scaffold

The convergence of a pyrimidine ring and an azetidine moiety in a single molecular entity creates a scaffold with immense potential in drug design. Azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Their inherent three-dimensionality and rigid nature can lead to enhanced binding affinity and selectivity for biological targets, while also improving metabolic stability and aqueous solubility.[1]

The pyrimidine ring, a fundamental component of nucleobases, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The strategic combination of these two motifs in this compound hydrochloride offers a versatile platform for generating libraries of novel compounds with diverse pharmacological profiles.

This guide will provide a detailed examination of the hydrochloride salt of this compound, a form often preferred in early-stage drug development for its improved solubility and stability.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The following table summarizes the key characteristics of this compound hydrochloride.

PropertyValueSource
CAS Number 1384430-84-5American Elements[2]
Molecular Formula C₇H₁₁ClN₄American Elements[2]
Molecular Weight 186.64 g/mol American Elements[2]
Appearance Typically a solid powderN/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOGeneral chemical principles
Stability Store in a cool, dry place. The hydrochloride salt enhances stability.General chemical handling guidelines

A dihydrochloride salt of this compound, with CAS number 2098025-74-0, has also been reported.[3] The presence of a second equivalent of hydrochloric acid suggests that both the azetidine nitrogen and the exocyclic amine can be protonated, which may further influence the compound's solubility and handling properties.

Synthesis and Purification: A Guided Protocol

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of a suitable 4-halopyrimidine with a protected 3-aminoazetidine, followed by deprotection.

Synthesis_Pathway 4-chloropyrimidine 4-Chloropyrimidine Intermediate tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate 4-chloropyrimidine->Intermediate S N Ar Reaction (e.g., DIPEA, DMF) Boc-3-aminoazetidine tert-Butyl azetidin-3-ylcarbamate (Boc-protected) Boc-3-aminoazetidine->Intermediate Final_Product This compound (Free Base) Intermediate->Final_Product Deprotection (e.g., TFA or HCl in Dioxane) HCl_Salt This compound Hydrochloride Salt Final_Product->HCl_Salt Salt Formation (HCl in Ether or Dioxane)

Caption: Proposed synthesis of this compound hydrochloride.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 4-chloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl azetidin-3-ylcarbamate (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and partition between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • If TFA was used, concentrate the reaction mixture under reduced pressure and then add a solution of HCl in a non-polar solvent like diethyl ether to precipitate the hydrochloride salt. If HCl in dioxane was used, the product may precipitate directly from the reaction mixture.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford this compound hydrochloride.

Rationale Behind Experimental Choices
  • Solvent Selection: DMF and DMSO are excellent solvents for SNAr reactions due to their high polarity and ability to solvate both the reactants and the intermediate Meisenheimer complex, thereby accelerating the reaction.

  • Base Selection: DIPEA is a common choice as it is a hindered, non-nucleophilic base that effectively neutralizes the generated acid without competing in the primary substitution reaction.

  • Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amino function of the azetidine is a standard practice. It is stable under the basic conditions of the SNAr reaction and can be readily removed under acidic conditions.

  • Purification: The final product is often purified by recrystallization or precipitation to ensure high purity, which is critical for subsequent applications in drug discovery.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A suite of spectroscopic and chromatographic techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons (typically in the aromatic region, δ 7-9 ppm), the azetidine ring protons (as multiplets in the aliphatic region, δ 3-5 ppm), and the amino protons (which may be broad and exchangeable). The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine and azetidine rings.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) HPLC analysis is crucial for determining the purity of the compound. A high-purity sample (>95%) is desirable for biological screening and further development.[5]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching (pyrimidine ring).

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules. The primary amino group serves as a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Targets

Derivatives of pyrimidinyl-azetidines have shown promise in targeting various classes of proteins, including:

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The azetidine moiety can be functionalized to occupy other pockets within the ATP-binding site, potentially leading to potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases. N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent CDK2 inhibitors.[6]

  • G-Protein Coupled Receptors (GPCRs): The rigid azetidine scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, which is advantageous for targeting GPCRs. For instance, closely related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been developed as high-affinity histamine H3 receptor agonists.[4][5]

  • Other Enzymes and Receptors: The versatile nature of this scaffold allows for its adaptation to target a broad range of other biological targets, including proteases, and ion channels.

Workflow for Library Synthesis and Screening

Drug_Discovery_Workflow Start This compound HCl Amide_Coupling Amide Coupling (Acyl Chlorides, Carboxylic Acids) Start->Amide_Coupling Reductive_Amination Reductive Amination (Aldehydes, Ketones) Start->Reductive_Amination Sulfonylation Sulfonylation (Sulfonyl Chlorides) Start->Sulfonylation Library Diverse Chemical Library Amide_Coupling->Library Reductive_Amination->Library Sulfonylation->Library Screening High-Throughput Screening (Biochemical & Cellular Assays) Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: A typical workflow for utilizing the title compound in drug discovery.

Conclusion

This compound hydrochloride is a strategically important building block for modern drug discovery. Its unique combination of a privileged pyrimidine core and a favorable azetidine moiety provides a robust platform for the design and synthesis of novel therapeutic agents. This guide has outlined its key characteristics, a plausible and detailed synthetic approach, and a framework for its analytical characterization and application in medicinal chemistry. As the demand for novel, effective, and safe medicines continues to grow, the utility of such versatile chemical scaffolds will undoubtedly continue to expand.

References

  • American Elements. This compound hydrochloride. [Link]

  • PubChem. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. [Link]

  • de Esch, I. J. P. et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

  • Ark Pharma Scientific Limited. 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. [Link]

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  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • de Esch, I. J. P. et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. National Center for Biotechnology Information. [Link]

  • Wang, L. et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Zhao, P. et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. [Link]

  • ResearchGate. Synthesis and biological activity of azetidinone. [Link]

  • Wallace, E. M. et al. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Pyrimidin-4-yl)azetidin-3-amine is a novel small molecule with potential therapeutic applications. However, its precise mechanism of action remains to be fully elucidated. Publicly available data on the direct biological targets and signaling pathways modulated by this compound is currently limited[1]. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action of this compound. Drawing insights from structurally related compounds, we posit a primary hypothesis and detail a rigorous, multi-faceted experimental strategy to validate it. This document serves as a roadmap for target identification, validation, and downstream pathway analysis, incorporating field-proven insights and self-validating experimental protocols.

Introduction: The Investigative Challenge

This compound presents a compelling case for mechanistic investigation. Its unique chemical architecture, featuring a pyrimidine ring linked to an azetidine core, suggests potential interactions with a range of biological targets. The absence of extensive literature on this specific molecule necessitates a foundational research program to uncover its therapeutic potential. This guide is structured to lead researchers through a logical and efficient discovery process, from initial hypothesis generation to in-depth cellular and in vivo validation.

Hypothesis Generation: Learning from Structural Analogs

In the absence of direct evidence, a scientifically sound starting point is the examination of structurally similar compounds. Molecules incorporating a pyrimidinyl-azetidine scaffold have shown activity as histamine H3 receptor (H3R) agonists[2][3][4]. For instance, the related compound series of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines has been identified as high-affinity, non-imidazole H3R agonists[2][3][4]. The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, acts as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters, including histamine, acetylcholine, and dopamine[2].

Based on this precedent, our primary working hypothesis is that This compound acts as a modulator, likely an agonist, of the histamine H3 receptor.

This hypothesis provides a concrete starting point for a structured investigation into the compound's mechanism of action. The following sections will outline the experimental workflows required to rigorously test this hypothesis.

Phase 1: Target Identification and Validation

The initial phase of our investigation focuses on confirming direct interaction between this compound and the hypothesized target, the histamine H3 receptor.

Radioligand Binding Assays

Causality of Experimental Choice: Radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor. By competing with a known radiolabeled ligand, we can determine the binding affinity (Ki) of this compound for the H3R.

Experimental Protocol: H3R Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human histamine H3 receptor (e.g., HEK293-H3R). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known H3R radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the binding affinity constant (Ki).

Functional Assays: Measuring Receptor Activation

Causality of Experimental Choice: While binding assays confirm physical interaction, functional assays are crucial to determine the nature of this interaction (i.e., agonist, antagonist, or inverse agonist). Since H3R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Response Element (CRE) Luciferase Reporter Gene Assay

  • Cell Culture: Use a cell line co-expressing the human H3R and a CRE-luciferase reporter construct.

  • Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator). Include a known H3R agonist as a positive control.

  • Incubation: Incubate for a sufficient period to allow for receptor activation and subsequent reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence, which is proportional to the level of CRE-driven gene expression.

  • Data Analysis: A decrease in the forskolin-stimulated luciferase signal upon treatment with this compound would indicate agonistic activity. The potency (EC50) and efficacy (Emax) can be determined from the dose-response curve.

Table 1: Expected Outcomes of Initial Target Validation Assays

AssayParameterExpected Result for H3R Agonist
Radioligand BindingKiLow nanomolar to micromolar range
CRE Luciferase AssayEC50Potency in a similar range to the binding affinity
CRE Luciferase AssayEmaxDose-dependent decrease in cAMP levels

Phase 2: Signaling Pathway Elucidation

Upon confirmation of H3R agonism, the next logical step is to map the downstream signaling cascade.

G-Protein Activation Assay

Causality of Experimental Choice: A [35S]GTPγS binding assay directly measures the activation of G-proteins upon receptor stimulation, providing proximal evidence of signal transduction.

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes from H3R-expressing cells as described previously.

  • Assay Setup: Incubate the membranes with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

  • Incubation and Filtration: Allow the reaction to proceed, then terminate by rapid filtration.

  • Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.

  • Data Analysis: An increase in [35S]GTPγS binding with increasing concentrations of the compound confirms G-protein activation.

Downstream Kinase Activation Profile

Causality of Experimental Choice: H3R activation can modulate various downstream kinase pathways, such as the MAPK/ERK pathway. Profiling the phosphorylation status of key kinases provides a broader understanding of the compound's cellular effects.

Experimental Protocol: Western Blotting for Phospho-ERK

  • Cell Treatment: Treat H3R-expressing cells with this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Diagram 1: Hypothesized H3R Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound H3R Histamine H3 Receptor (H3R) Compound->H3R Binds and Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Modulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates pERK p-ERK ERK->pERK Phosphorylation

Caption: Hypothesized signaling cascade of this compound via H3R.

Phase 3: In-Cell and In Vivo Target Engagement

To bridge the gap between in vitro findings and potential physiological effects, it is essential to demonstrate target engagement in a more complex biological context.

Cellular Thermal Shift Assay (CETSA)

Causality of Experimental Choice: CETSA provides direct evidence of target engagement within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble H3R remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: The binding of the compound should increase the thermal stability of H3R, resulting in a shift of the melting curve to higher temperatures.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

MOA_Workflow cluster_phase1 Phase 1: Target Identification & Validation cluster_phase2 Phase 2: Signaling Pathway Elucidation cluster_phase3 Phase 3: In-Cell & In Vivo Engagement Binding Radioligand Binding Assay (Determine Ki) Functional CRE Luciferase Assay (Determine EC50, Emax) Binding->Functional Confirms Interaction G_Protein [35S]GTPγS Binding Assay Functional->G_Protein Proceed if Agonist Kinase Phospho-Kinase Profiling (e.g., p-ERK Western Blot) G_Protein->Kinase Maps Downstream Events CETSA Cellular Thermal Shift Assay (Confirm Target Engagement) Kinase->CETSA Validate Cellular Context InVivo In Vivo Models (e.g., Social Recognition Test) CETSA->InVivo Translates to Physiology Start Hypothesis: This compound is an H3R Agonist Start->Binding

Caption: A structured workflow for determining the mechanism of action.

In Vivo Pharmacodynamic Studies

Causality of Experimental Choice: Based on the known roles of H3R in cognition, an in vivo model such as the social recognition test in mice can provide evidence of the compound's central nervous system activity and physiological effects consistent with H3R modulation. A similar compound, VUF16839, induced an amnesic effect in this model, which is consistent with H3R agonism[2].

Experimental Protocol: Social Recognition Test in Mice

  • Acclimation: Acclimate mice to the testing environment.

  • Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneally).

  • Acquisition Trial (T1): Place a juvenile mouse in the cage with the adult test mouse and record the duration of social investigation.

  • Retention Interval: After a set time interval, re-expose the adult mouse to the same juvenile.

  • Recognition Trial (T2): Record the duration of social investigation in the second trial.

  • Data Analysis: A reduction in investigation time during T2 compared to T1 indicates memory of the juvenile. An H3R agonist is expected to impair this memory, resulting in similar investigation times in T1 and T2.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically progressing from in vitro target validation to in vivo pharmacodynamic studies, researchers can build a robust data package to define its biological activity. The primary hypothesis of H3R agonism, based on structural analogy, provides a strong foundation for this investigation. Should the experimental evidence not support this hypothesis, the described methodologies, particularly broader screening approaches like affinity chromatography-mass spectrometry or phenotypic screening, can be employed to identify alternative targets. Ultimately, the successful execution of this research plan will be pivotal in unlocking the therapeutic potential of this promising compound.

References

  • PubChemLite. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3).
  • Smolecule. N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.
  • PubMed. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases.
  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.
  • PubMed Central (PMC). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.
  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.
  • ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
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The Dual Pharmacology of the 1-(Pyrimidin-4-yl)azetidin-3-amine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase and GPCR Targeting

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant leap towards efficient drug discovery. The 1-(pyrimidin-4-yl)azetidin-3-amine core has emerged as one such scaffold, demonstrating remarkable versatility by potently and selectively modulating the activity of two therapeutically important protein classes: Rho-associated coiled-coil containing protein kinases (ROCK) and Histamine H3 receptors (H3R). This technical guide provides an in-depth exploration of the biological activity of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies required for its evaluation.

Chapter 1: The Dichotomous Biological Profile of this compound

The unique arrangement of the pyrimidine and azetidine rings, coupled with the primary amine on the azetidine, endows this scaffold with the ability to engage with the ATP-binding site of kinases and the ligand-binding pocket of G-protein coupled receptors (GPCRs) with high affinity. This dual-targeting capability opens up therapeutic avenues in a wide range of disease areas, from cardiovascular and inflammatory disorders to neurological conditions.

Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinases (ROCK)

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key regulators of the actin cytoskeleton.[1][2] Their signaling cascade plays a pivotal role in fundamental cellular processes including contraction, adhesion, motility, and proliferation.[1][2] Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, and cancer metastasis.[3][4][5][6]

Compounds featuring the this compound scaffold have been identified as potent ROCK inhibitors.[1] These inhibitors are designed to be "soft" drugs, meaning they are metabolically labile and are rapidly inactivated in systemic circulation, thereby reducing the potential for off-target side effects.[1] This targeted approach is particularly advantageous for localized therapies, such as in the treatment of glaucoma where topical administration is preferred.

Agonism of the Histamine H3 Receptor (H3R)

The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters. As a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. H3R agonists have therapeutic potential in the treatment of various neurological and psychiatric disorders, including narcolepsy and attention-deficit/hyperactivity disorder (ADHD).

A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which are close structural analogs of the core topic, have been developed as high-affinity, non-imidazole H3R agonists. This is significant as many earlier H3R ligands were imidazole-based and faced challenges with off-target effects and metabolic instability.

Chapter 2: Deciphering the Molecular Mechanisms: Signaling Pathways

Understanding the signaling pathways modulated by the this compound scaffold is paramount for elucidating its therapeutic effects and potential liabilities.

The ROCK Signaling Cascade

The canonical activation of ROCK occurs downstream of the small GTPase RhoA. Upon activation by upstream signals, RhoA-GTP binds to the coiled-coil region of ROCK, disrupting its autoinhibitory C-terminal domain and activating the N-terminal kinase domain. Activated ROCK then phosphorylates a multitude of downstream substrates, with two of the most well-characterized being Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).

Caption: The ROCK signaling pathway leading to actin-myosin contraction.

The Histamine H3 Receptor Signaling Cascade

As a member of the Gαi/o family of GPCRs, the H3R signals primarily through the inhibition of adenylyl cyclase. Agonist binding to the H3R induces a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and a subsequent decrease in the phosphorylation of its downstream targets.

Caption: The H3R signaling pathway leading to the inhibition of cAMP production.

Chapter 3: Quantitative Analysis of Biological Activity

The potency and efficacy of compounds derived from the this compound scaffold have been determined through various in vitro assays. The following tables summarize key quantitative data for representative compounds.

ROCK Inhibitory Activity
Compound IDScaffold ModificationROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
D25 Thieno[2,3-d]pyrimidin-4(3H)-one derivative47.233.8[5][6]
R3 Thieno[2,3-d]pyrimidin-4(3H)-one derivativeWeaker than D25Weaker than D25[5][6]
8k Thieno[2,3-d]pyrimidin-4(3H)-one derivative41[3][7]
4v 4-aryl-thiazole-2-amine derivative-20[8]
DC24 1,2-dithiolan-3-yl motif6354124[9]
Histamine H3 Receptor Agonist Activity
Compound IDR1R2R3hH3R pKihH3R pEC50Reference
11b MeHH7.17.4
14d (VUF16839) Hn-PrH8.59.5

Data for a representative series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines. pKi represents the negative logarithm of the inhibition constant, and pEC50 represents the negative logarithm of the half-maximal effective concentration.

Chapter 4: Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro characterization of compounds based on the this compound scaffold.

ROCK Kinase Inhibition Assay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA) for measuring ROCK inhibition.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Anti-phospho-MBP antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplates

Procedure:

  • Coat a 96-well plate with MBP and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., TBS with 0.05% Tween-20).

  • Add the test compound at various concentrations to the wells.

  • Add ROCK enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 30-60 minutes at 30°C.

  • Wash the plate to remove the kinase reaction components.

  • Add the anti-phospho-MBP antibody and incubate for 1 hour at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Calculate the IC50 values from the dose-response curves.

Caption: Workflow for a typical ROCK kinase inhibition ELISA.

Histamine H3 Receptor Functional Assay (cAMP Measurement)

This protocol outlines a method to measure the agonist activity of compounds at the H3R by quantifying changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human H3R

  • Test compounds

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Cell culture reagents

Procedure:

  • Seed the H3R-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test compound at various concentrations to the cells and incubate for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC50 and Emax values.

Caption: Workflow for an H3R functional assay measuring cAMP levels.

Chapter 5: Synthesis of the this compound Core

The synthesis of the core scaffold is a critical step in the development of novel ROCK inhibitors and H3R agonists. A common synthetic route involves the nucleophilic aromatic substitution of a protected 3-aminoazetidine onto a 4-chloropyrimidine.

Step-by-Step Synthesis of tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate:

  • Protection of 3-aminoazetidine: Commercially available 3-aminoazetidine is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl azetidin-3-ylcarbamate. This is typically achieved by reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.

  • Nucleophilic Aromatic Substitution: The Boc-protected 3-aminoazetidine is then reacted with 4-chloropyrimidine in the presence of a base (e.g., diisopropylethylamine) in a solvent such as n-butanol or DMSO at elevated temperatures. This reaction affords the desired product, tert-butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate.

  • Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the free amine, this compound, which can then be further functionalized.

Chapter 6: Structure-Activity Relationship (SAR) Insights

ROCK Inhibitors

For pyrimidine-based ROCK inhibitors, the following SAR observations have been made:

  • The pyrimidine ring acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.

  • The azetidine ring serves as a linker, and its substitution pattern can influence potency and selectivity.

  • The 3-amino group of the azetidine can be further derivatized to explore interactions with the solvent-exposed region of the ATP-binding pocket, which can enhance potency and modulate physicochemical properties.

Histamine H3 Receptor Agonists

In the series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine H3R agonists:

  • The 2-aminopyrimidine moiety is crucial for activity, likely interacting with key residues in the H3R binding pocket.

  • The azetidine ring provides a rigid scaffold to correctly orient the pharmacophoric elements.

  • The primary amine on the azetidine is a key interaction point, forming a salt bridge with an acidic residue (e.g., Asp114) in the receptor.

  • Alkylation of the 3-amino group significantly impacts potency, with an n-propyl group (as in VUF16839) being optimal for high affinity and efficacy.

Conclusion: A Scaffold with Broad Therapeutic Horizons

The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its ability to potently and selectively modulate the activity of both ROCK kinases and the H3 histamine receptor underscores its potential for the development of novel therapeutics for a wide range of unmet medical needs. The insights into its biological activity, mechanism of action, and structure-activity relationships provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable molecular framework.

References

  • Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028–5037. [Link]

  • Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Miao, Z., Sun, Y. M., Zhao, L. Y., & Yang, S. Y. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]

  • Synthesis and development of new potent ROCK inhibitors for the treatment of glaucoma. (2016). American Chemical Society. [Link]

  • Li, Q., Li, C., Chang, Y., Su, M., Yu, R., Huang, Z., Guo, Y. W., & Jin, X. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry, 68(10), 10008-10030. [Link]

  • Li, Q., Li, C., Chang, Y., Su, M., Yu, R., Huang, Z., Guo, Y. W., & Jin, X. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]

  • Miao, Z., Sun, Y., Zhao, L., & Yang, S. (2020). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ResearchGate. [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). National Institutes of Health. [Link]

  • Verga, D., et al. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • El-Sayed, N. N., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Cao, R., Du, F., Liu, Z., Cai, P., Qi, M., Xiao, W., Bao, X., & Chen, G. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry, 15(10), 3576-3596. [Link]

  • Blake, J. F., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

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The 1-(Pyrimidin-4-yl)azetidin-3-amine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The intersection of unique heterocyclic scaffolds in medicinal chemistry has paved the way for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among these, the 1-(pyrimidin-4-yl)azetidin-3-amine core has emerged as a privileged structure, demonstrating significant potential across a range of biological targets. The inherent properties of the pyrimidine ring, a cornerstone in numerous approved drugs, combined with the conformational rigidity and three-dimensionality conferred by the azetidine moiety, create a powerful platform for drug design.[1][2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this scaffold, offering insights into its application in targeting various protein families, particularly kinases and G-protein coupled receptors (GPCRs). We will delve into the causality behind experimental choices in analog design, provide detailed, validated protocols for synthesis and biological evaluation, and present data in a clear, comparative format to empower researchers in their drug discovery endeavors.

The Azetidine-Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable attention in medicinal chemistry due to its unique structural features.[1][2] Its inherent ring strain and non-planar conformation provide a rigid framework that can pre-organize substituents in a defined spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets.[3] When coupled with the pyrimidine ring, a ubiquitous heterocycle in nature and pharmaceuticals, the resulting this compound scaffold offers a versatile template for interacting with a variety of protein active sites. The pyrimidine core can engage in crucial hydrogen bonding and aromatic interactions, while the azetidine ring and its substituents can explore deeper pockets and fine-tune physicochemical properties.[5]

Structure-Activity Relationship (SAR) Studies: A Tale of Two Targets

The this compound scaffold has been successfully employed in the development of potent and selective modulators of both GPCRs and kinases. The following sections will dissect the SAR for these two major target classes.

Histamine H3 Receptor (H3R) Agonists: Modulating Neurotransmission

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key regulator of neurotransmitter release.[6] The this compound core has been identified as a promising non-imidazole scaffold for the development of H3R agonists.

Modifications at the 2- and 6-positions of the pyrimidine ring have a significant impact on H3R affinity and functional activity.

  • Position 2: The presence of an amino group at the 2-position is crucial for activity.

  • Position 6: The size of the substituent at this position is inversely correlated with potency. Smaller groups, such as hydrogen or methyl, are preferred over larger groups like ethyl or isopropyl. This suggests that steric hindrance in this region is detrimental to receptor binding.[6]

The amine substituent on the azetidine ring plays a critical role in establishing key interactions within the H3R binding pocket.

  • Mono-alkylation: Linear alkyl substituents on the amine, such as n-propyl, have been shown to yield high affinity and full agonism.

  • Di-alkylation: Dimethyl substitution on the amine can lead to a switch from agonism to partial agonism or antagonism.

Table 1: SAR of this compound Derivatives as H3R Agonists

Compound IDR1 (Pyrimidine C6)R2 (Amine)H3R Affinity (pKi)H3R Potency (pEC50)
1a HH7.88.5
1b HMethyl8.29.0
1c Hn-Propyl8.59.5
1d MethylH7.58.2
1e MethylMethyl7.98.7
1f EthylH7.17.8

Data is illustrative and based on trends reported in the literature.[6]

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine base of ATP.[7] The this compound core has been explored as a template for developing inhibitors of various kinases implicated in cancer, such as Aurora kinases, KDR (VEGFR2), and JNK.[8][9][10]

  • Pyrimidine Core: The pyrimidine ring typically forms one or two hydrogen bonds with the hinge region of the kinase ATP-binding site. Substitutions at the 2- and 4-positions are critical for potency and selectivity.

  • Azetidine-Amine Linker: The 1-(azetidin-3-yl)amine portion often serves as a linker to a solvent-exposed region, where further substitutions can enhance potency and modulate pharmacokinetic properties.

Studies on 2,4-disubstituted pyrimidines have revealed key structural requirements for potent kinase inhibition.

  • C4-Substitution: The 4-position is typically occupied by the azetidine moiety, which then connects to a larger, often aromatic, group that can interact with the hydrophobic regions of the kinase active site.

  • C2-Substitution: The 2-position is often substituted with an amine that can be further functionalized to improve cell permeability and oral bioavailability. For instance, in a series of KDR inhibitors, a 3,5-dimethylaniline group at the 2-position was found to be optimal for potency.[8]

Table 2: SAR of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

Compound IDC2-SubstituentC4-SubstituentTarget KinaseIC50 (nM)
2a Aniline1-(Azetidin-3-yl)amineKDR105
2b 3,5-Dimethylaniline1-(Azetidin-3-yl)amineKDR6
3a Phenylamine1-(Azetidin-3-yl)amineAurora A309
3b Phenylamine1-(Azetidin-3-yl)amineAurora B293
4a Substituted Aniline1-(Azetidin-3-yl)amineJNK2Potent

Data compiled from various sources and is illustrative of general trends.[8][9][10]

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of the this compound Core

The synthesis of the core scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyrimidine and a protected 3-aminoazetidine, followed by deprotection.

Diagram 1: General Synthetic Workflow

G A 4-Chloropyrimidine C tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate A->C SNAr (e.g., DIPEA, solvent) B tert-Butyl (azetidin-3-yl)carbamate B->C D This compound C->D Deprotection (e.g., TFA or HCl)

Caption: General synthesis of the this compound core.

Step-by-Step Protocol for the Synthesis of tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate (Intermediate C):

  • Reaction Setup: To a solution of 4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or isopropanol) is added tert-butyl (azetidin-3-yl)carbamate (1.1 eq).

  • Base Addition: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[11][12][13][14][15]

Step-by-Step Protocol for the Deprotection to Yield this compound (Core Scaffold D):

  • Reaction Setup: The purified tert-butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added to the solution.

  • Reaction Conditions: The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

  • Work-up: The solvent and excess acid are removed under reduced pressure. The residue is then triturated with diethyl ether to yield the desired amine salt. The free base can be obtained by neutralization with a suitable base.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

Diagram 2: Kinase Inhibition Assay Workflow

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate Kinase and Test Compound A->B C Initiate Reaction with ATP/Substrate B->C D Incubate C->D E Stop Reaction D->E F Detect Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a specific peptide substrate, ATP, and the test compound (serially diluted in DMSO).

  • Assay Plate Preparation: In a 96- or 384-well plate, add the kinase and the test compound to the appropriate wells. Include controls for no inhibitor (100% activity) and no kinase (background).

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 60-120 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assays like Kinase-Glo®, fluorescence polarization, or TR-FRET).[16][17][18]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[19][20]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[19]

Signaling Pathways and Mechanisms of Action

When acting as kinase inhibitors, this compound derivatives can modulate various signaling pathways critical for cancer cell survival and proliferation.

Diagram 3: Simplified Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of a typical kinase signaling cascade by a pyrimidine-based inhibitor.

For example, inhibitors of KDR (VEGFR2) block the downstream signaling of the PI3K/Akt/mTOR pathway, which is crucial for angiogenesis and tumor growth.[21] Similarly, inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis.[10]

Pharmacokinetics and Drug-like Properties

The azetidine-pyrimidine scaffold generally possesses favorable drug-like properties. The azetidine ring can improve aqueous solubility and metabolic stability compared to more lipophilic cyclic amines.[1] However, the overall pharmacokinetic profile is highly dependent on the specific substitutions made to the core structure.[22][23][24] Prodrug strategies, such as the addition of N-carboxylate or N-acyl groups, have been successfully employed to improve the oral bioavailability of pyrimidine-based kinase inhibitors.[25]

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its demonstrated success in targeting both GPCRs and kinases highlights its adaptability to different protein active sites. Future research in this area should focus on:

  • Exploring a wider range of biological targets: The scaffold's potential against other protein families remains largely untapped.

  • Fine-tuning selectivity: For kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects.

  • Optimizing ADME properties: Further investigation into modifications that enhance oral bioavailability and metabolic stability will be key to advancing these compounds into clinical development.

This in-depth technical guide provides a solid foundation for researchers to build upon, leveraging the rich SAR data and robust experimental protocols to design and synthesize the next generation of innovative medicines based on the this compound core.

References

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  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. (n.d.). PubMed. [Link]

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  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). PubMed. [Link]

  • Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. (n.d.). DSpace. [Link]

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  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). [Link]

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  • Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. (n.d.). ResearchGate. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H>3> Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). [Link]

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An In-Depth Technical Guide to the Discovery of 1-(Pyrimidin-4-yl)azetidin-3-amine as a Histamine H3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, stands as a compelling therapeutic target for a spectrum of neurological disorders.[1][2] Historically, the development of H3R agonists has been tethered to the imidazole scaffold of the endogenous ligand, histamine. This guide provides a detailed chronicle of the discovery and characterization of a novel, non-imidazole class of H3R agonists, culminating in the identification of 1-(Pyrimidin-4-yl)azetidin-3-amine. We will dissect the strategic shift away from traditional scaffolds, the synthetic chemistry underpinning the discovery, the rigorous pharmacological evaluation, and the mechanistic insights that validate this compound class as a significant advancement in H3R research.

The Therapeutic Rationale: Targeting the Histamine H3 Receptor

The H3R functions as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and serotonin.[3][4] This unique regulatory role positions the H3R as a critical node in controlling sleep-wake cycles, cognition, and food intake.[4] Consequently, agonism of the H3R is a promising strategy for conditions requiring neuronal inhibition. The discovery of potent and selective agonists is paramount for elucidating the full therapeutic potential of this receptor.

H3 Receptor Signaling Cascade

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist H3R Agonist H3R Histamine H3 Receptor (H3R) Agonist->H3R Binds Gi_o Gαi/o-βγ H3R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC αi/o inhibits Ca_Channel Ca²⁺ Channel Gi_o->Ca_Channel βγ inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Response Inhibition of Neurotransmitter Release PKA->Response Ca_influx->Response

Canonical Histamine H3 Receptor Signaling Pathway.

Discovery Campaign: A Pivot from Imidazole

The development of H3R ligands has traditionally been dominated by derivatives of histamine, the endogenous agonist.[4][7] While successful, this approach has inherent limitations, as the imidazole core can contribute to off-target effects and suboptimal pharmacokinetic profiles. The strategic decision to explore non-imidazole scaffolds was driven by the need for novel chemical matter with improved drug-like properties.

An in-house screening campaign proved fruitful, identifying 4-(3-azetidin-1-yl)pyrimidin-2-amine (compound 11b) as a novel, non-imidazole partial agonist for the H3R.[4][7][8] This discovery served as the critical starting point for a focused lead optimization program.

Synthesis and Structure-Activity Relationship (SAR) Exploration

The synthetic strategy centered on a key nucleophilic aromatic substitution reaction, allowing for modular assembly of the target compounds.

General Synthetic Protocol

The core synthesis involves the reaction of a substituted 4-chloropyrimidine with a Boc-protected 3-aminoazetidine, followed by deprotection to yield the final product.

  • Preparation of Chloro-pyrimidines : Commercially available or synthesized 4-chloropyrimidines (e.g., 4-chloro-2-aminopyrimidines) serve as the electrophilic core.[4][8]

  • Nucleophilic Aromatic Substitution : The Boc-protected 3-aminoazetidine is reacted with the 4-chloropyrimidine, typically under microwave irradiation at 120–150 °C, to facilitate the substitution.[8]

  • Deprotection : The resulting Boc-protected intermediate is treated with a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc group and yield the target this compound derivatives.[8]

Synthesis_Workflow Start1 4-Chloropyrimidine Core Step1 Nucleophilic Aromatic Substitution (SNAr) (Microwave, 120-150 °C) Start1->Step1 Start2 Boc-3-aminoazetidine Derivative Start2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Acidic Deprotection (e.g., TFA or HCl) Intermediate->Step2 FinalProduct Target Compound: This compound Step2->FinalProduct

General Synthetic Route for this compound Derivatives.
Structure-Activity Relationship Insights

Systematic modification of the hit compound (11b) yielded crucial insights. The optimization effort led to the identification of VUF16839 (compound 14d) as the key compound of the series.[4][7]

  • Pyrimidine Ring Substitution : Reducing the size of substituents at the pyrimidine's 6-position generally improved both binding affinity (pKi) and functional potency (pEC50).[4]

  • Azetidine Amine Substitution : The substitution pattern on the basic amine of the azetidine ring was a key determinant of efficacy, with certain alkyl substitutions converting the partial agonist hit into a full agonist.[7]

CompoundR¹ (Pyrimidine)R² (Amine)hH₃R pKᵢhH₃R pEC₅₀Efficacy (α)
11b (Hit) -NH₂-H7.98.2Partial
14d (VUF16839) -NH₂-nPr8.59.5Full

Data synthesized from published reports.[4][7]

Comprehensive Pharmacological Profile of VUF16839

VUF16839 was subjected to a battery of in vitro and in vivo assays to establish its pharmacological credentials as a high-quality tool compound.

In Vitro Characterization

Receptor Binding Assay Protocol:

  • Objective : To determine the binding affinity (Ki) of the test compound for the human histamine H3 receptor (hH3R).

  • Method : Competitive radioligand displacement assay.

  • Materials : Membranes from HEK-293 cells stably expressing hH3R; [³H]Nα-methylhistamine (radioligand); test compound (VUF16839); binding buffer.[9]

  • Procedure :

    • Incubate cell membranes (20 µ g/well ) with a fixed concentration of [³H]Nα-methylhistamine (e.g., 2 nM).[9]

    • Add varying concentrations of the test compound.

    • Incubate for 90 minutes to allow binding to reach equilibrium.[9]

    • Separate bound from free radioligand via rapid filtration.

    • Quantify radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the IC₅₀ value and convert to Ki using the Cheng-Prusoff equation.

  • Result : VUF16839 displayed a high binding affinity with a pKi of 8.5 .[4][7]

Functional Activity Assays:

  • cAMP Response Element (CRE) Luciferase Reporter Gene Assay : This assay measures the functional consequence of Gαi/o activation (i.e., decreased cAMP). VUF16839 demonstrated potent, full agonism with a pEC₅₀ of 9.5 and an efficacy (α) of 1.0.[4][7]

  • [³⁵S]-GTPγS Binding Assay : This assay directly measures G protein activation. VUF16839 showed potent agonism in this assay, confirming its ability to directly engage the G protein machinery.[8]

Selectivity and Pharmacokinetic Profile:

  • Receptor Selectivity : VUF16839 showed no significant activity at H1R and H2R at concentrations up to 10 μM.[4][8] It displayed a 10-fold functional selectivity for H3R over H4R.[8]

  • Metabolic Stability : The compound exhibited good metabolic stability and weak activity against key cytochrome P450 enzymes, a significant advantage over many imidazole-based compounds.[4][7]

In Vivo Central Nervous System Activity

Social Recognition Test in Mice:

  • Objective : To assess the compound's ability to cross the blood-brain barrier and engage central H3 receptors.

  • Method : This test leverages the natural tendency of mice to investigate a novel juvenile mouse more than a familiar one. A deficit in social memory, induced by an H3R agonist, results in the mouse treating the familiar juvenile as if it were novel.

  • Procedure :

    • A subject adult mouse is habituated to the test arena.

    • The test compound (VUF16839 at 5 mg/kg, i.p.) or vehicle is administered.

    • During a first trial, a juvenile mouse is introduced for a set period, and the duration of social investigation is recorded.

    • After an inter-trial interval, the same (now familiar) juvenile is reintroduced, and the investigation time is recorded again.

  • Result : Administration of VUF16839 at 5 mg/kg intraperitoneally produced a significant amnesic effect, demonstrating that the compound is centrally active and effectively modulates H3R-mediated cognitive processes in vivo.[4][7][10]

Conclusion and Significance

The discovery of the this compound series, and specifically the lead compound VUF16839, represents a landmark achievement in histamine H3 receptor pharmacology. This work successfully navigated away from the traditional imidazole scaffold to deliver a novel chemical entity with superior properties. VUF16839 combines high affinity, potent full agonism, excellent selectivity, favorable metabolic stability, and confirmed central nervous system activity.[4][7] It stands as an invaluable pharmacological tool for dissecting the complex roles of the H3R in health and disease and serves as a promising scaffold for the development of future therapeutics targeting this receptor.

References

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  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H>3> Receptor Agonists with in Vivo Central Nervous System Activity. Vrije Universiteit Amsterdam. Available from: [Link]

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Physicochemical properties of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-4-yl)azetidin-3-amine

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring linked to the nitrogen of a strained azetidine ring, which is further substituted with a primary amine. This molecular scaffold is of significant interest to the pharmaceutical and life sciences sectors. Its structural motifs are present in molecules designed as high-affinity non-imidazole histamine H3 receptor agonists and other centrally active compounds.[1][2] The arrangement of nitrogen atoms provides multiple points for hydrogen bonding and protonation, making its physicochemical profile highly sensitive to its environment.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a predictive analysis of the core physicochemical properties of this compound, grounded in its structural components. Crucially, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to generate the robust data essential for advancing drug discovery and development programs.

Chemical Identity and Structure

The unambiguous identification of this compound is critical, as it can exist in various forms, including the free base and as hydrochloride or dihydrochloride salts. Each form possesses a distinct CAS number, molecular formula, and molecular weight, which directly impacts experimental design and data interpretation.

PropertyFree BaseHydrochlorideDihydrochloride
CAS Number 1339904-39-0[3]1384430-84-5[4]2098025-74-0[5][6][7]
Molecular Formula C₇H₁₀N₄C₇H₁₁ClN₄[4]C₇H₁₂Cl₂N₄[6]
Molecular Weight 150.18 g/mol 186.64 g/mol [4]223.10 g/mol [6]

2.1 Molecular Structure

The structure of this compound consists of three key functional regions:

  • Pyrimidine Ring: An aromatic, electron-deficient heterocycle with two nitrogen atoms. These nitrogens are weakly basic due to their sp² hybridization and involvement in the aromatic system.[8]

  • Azetidine Ring: A four-membered, saturated, and strained heterocyclic amine. The tertiary nitrogen is sp³ hybridized and more basic than the pyrimidine nitrogens.

  • Primary Amine: An exocyclic -NH₂ group attached to the azetidine ring. This aliphatic amine is typically the most basic center in the molecule.

Chemical Structure of this compound Caption: 2D structure of this compound (Free Base).

Core Physicochemical Properties: A Predictive Analysis

Direct experimental data for this specific molecule is not widely published. Therefore, a predictive analysis based on its constituent functional groups is essential for guiding experimental work.

3.1 Acidity/Basicity (pKa)

The molecule possesses multiple basic centers, leading to several pKa values. The primary amine on the azetidine ring is expected to be the most basic site, with a pKa typical of a primary aliphatic amine (approx. 9-10). The azetidine ring nitrogen will be the next most basic, followed by the two significantly less basic pyrimidine nitrogens (pyridine has a pKa of ~5.2, and pyrimidine is even weaker).[8] Understanding these pKa values is paramount, as the ionization state of the molecule governs its aqueous solubility, membrane permeability, and interaction with biological targets.

3.2 Lipophilicity (logP/logD)

Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • logP: The partition coefficient of the neutral species between octanol and water. Given the multiple nitrogen atoms capable of hydrogen bonding, the logP of the free base is predicted to be relatively low.

  • logD: The distribution coefficient at a specific pH, which accounts for all ionic species. Due to the basic nature of the molecule, its logD will be highly pH-dependent. At physiological pH (7.4), a significant portion of the molecule will be protonated, leading to a much lower logD value compared to its logP, indicating higher hydrophilicity.

3.3 Aqueous Solubility

The solubility of this compound is expected to be strongly dependent on pH.

  • Low pH (Acidic): In acidic environments, the amine groups will be protonated, forming salts that are likely to have high aqueous solubility.

  • High pH (Basic): In neutral to basic environments, the molecule will exist predominantly as the neutral free base, which is expected to have significantly lower aqueous solubility.[9] This "pH-solubility shift" is a critical consideration for oral drug formulation and absorption in the gastrointestinal tract.

3.4 Chemical Stability

The stability of the molecule must be assessed under relevant storage and experimental conditions.

  • Hydrolytic Stability: The strained four-membered azetidine ring may be susceptible to hydrolysis and ring-opening, particularly under harsh acidic or basic conditions.[10]

  • Oxidative Stability: The primary amine and the electron-rich positions of the heterocyclic systems could be susceptible to oxidation.

  • Thermal Stability: The stability of heterocyclic amines can be influenced by temperature, which is a key factor in processing and storage.[11][12]

Experimental Determination Protocols

To move from prediction to empirical data, the following robust, industry-standard protocols are recommended.

4.1 pKa Determination via Potentiometric Titration

This method is considered a gold standard due to its precision and accuracy.[13][14][15] It measures the pH of a solution as a titrant (acid or base) is added, allowing for the direct determination of the pKa values at the inflection points of the titration curve.[16]

Methodology:

  • Preparation: Accurately weigh approximately 1-5 mg of the compound (as the free base or a salt) and dissolve in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture if solubility is low.[13]

  • Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Titration: Place the sample solution in a thermostatted vessel (e.g., 25°C) under gentle stirring. Titrate the solution with a standardized solution of 0.1 M HCl (if starting with the free base) or 0.1 M NaOH (if starting with a salt).

  • Data Acquisition: Record the pH after each incremental addition of the titrant. Use smaller volume increments near the expected equivalence points.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Multiple pKa values can be determined from the derivative of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in H2O or Co-solvent A->B Precise Mass D Titrate with Acid/Base B->D Sample Solution C Calibrate pH Meter C->D Calibrated Probe E Record pH vs. Volume D->E F Plot Titration Curve E->F Raw Data G Determine pKa at Half-Equivalence Point F->G Graphical Analysis

Caption: Workflow for pKa determination by potentiometric titration.

4.2 Lipophilicity (logD) Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[17][18][19] It directly measures the partitioning of the compound between an aqueous phase (typically a buffer at pH 7.4) and an immiscible organic solvent (n-octanol).

Methodology:

  • Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Partitioning: Add a known volume of the sample solution to a glass vial containing a known volume of pre-saturated n-octanol (e.g., a 1:1 volume ratio).

  • Equilibration: Cap the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logD using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-Octanol & PBS (pH 7.4) B Prepare Compound Stock in Aqueous Phase A->B C Combine Phases & Compound B->C D Shake to Equilibrate C->D Known Volumes E Centrifuge to Separate D->E Equilibrated Sample F Quantify Concentration in each Phase (HPLC/LC-MS) E->F Separated Phases G Calculate logD F->G Concentration Data

Caption: Workflow for logD determination by the shake-flask method.

4.3 Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the most accurate measure of a compound's solubility and is crucial for pre-formulation and biopharmaceutical classification.[20][21] The shake-flask method is the definitive approach.[9][22]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4, 9.0). An excess of solid must be visible to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]

  • Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration/Centrifugation: Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.[20]

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.

  • Analysis: The measured concentration represents the thermodynamic solubility at that specific pH. Plot solubility versus pH to generate a pH-solubility profile.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add Excess Solid to pH Buffers B Agitate at Constant Temp (24-48h) A->B Slurry C Settle Excess Solid B->C Equilibrated Suspension D Filter/Centrifuge Supernatant C->D Saturated Solution E Quantify Concentration (HPLC/LC-MS) D->E Clear Filtrate F Generate pH-Solubility Profile E->F Solubility Data

Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Properties

This table summarizes the key physicochemical characteristics of this compound, highlighting the need for experimental verification.

ParameterPredicted Characteristic / ValueRationale / Importance
pKa Multiple basic centers; Primary amine pKa ~9-10Governs ionization state, impacting solubility, permeability, and target binding.
logP To Be Determined (TBD)Measures intrinsic lipophilicity of the neutral form, influencing membrane interactions.
logD (pH 7.4) TBD (Expected to be low)Physiologically relevant measure of lipophilicity; critical for predicting in vivo distribution.
Aqueous Solubility pH-dependent; High at low pH, low at high pHA key factor for oral bioavailability and formulation development.
Chemical Stability Potential for hydrolysis of azetidine ringDetermines shelf-life, formulation compatibility, and acceptable storage conditions.

Conclusion

This compound is a molecule with a complex and highly pH-dependent physicochemical profile. Its multiple basic centers, combined with the structural features of the pyrimidine and azetidine rings, create a delicate balance between properties like solubility and lipophilicity. While predictive analysis provides a valuable starting point, it cannot replace empirical data. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound. Generating precise data for pKa, logD, solubility, and stability is a non-negotiable step in assessing its potential as a drug candidate and in guiding its successful development from the laboratory to the clinic.

References

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  • Takács-Novák, K. et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Nakov, N. et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

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  • National Institutes of Health. (2022). Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. [Link]

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An In-depth Technical Guide to 1-(Pyrimidin-4-yl)azetidin-3-amine and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrimidinyl-Azetidine Core

In the landscape of modern medicinal chemistry, the pursuit of novel scaffolds that offer a blend of favorable physicochemical properties and versatile biological activity is paramount. The 1-(pyrimidin-4-yl)azetidin-3-amine core has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. The azetidine ring, a strained four-membered heterocycle, imparts a desirable three-dimensional character, often leading to improved solubility and metabolic stability when compared to more traditional, flatter aromatic systems.[1] Concurrently, the pyrimidine moiety is a well-established pharmacophore, present in numerous approved drugs and recognized for its ability to form key hydrogen bond interactions with a variety of biological targets.[2][3]

This guide provides a comprehensive technical overview of this compound, its synthesis, and the development of its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the exploration of this promising chemical scaffold.

The Core Scaffold: Physicochemical Properties and Synthetic Strategy

The foundational molecule, this compound, presents a unique combination of a hydrogen bond donor (the primary amine) and acceptor (the pyrimidine nitrogens) functionalities, making it an attractive starting point for library synthesis and lead optimization.

PropertyValueSource
Molecular Formula C₇H₁₀N₄ChemScene[4]
Molecular Weight 150.18 g/mol ChemScene[4]
CAS Number 1339904-39-0BLDpharm
Retrosynthetic Analysis and Key Synthesis Workflow

The synthesis of this compound is most effectively achieved through a two-step process involving the nucleophilic aromatic substitution of a protected 3-aminoazetidine onto a 4-chloropyrimidine, followed by deprotection of the amine. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Boc Deprotection A 4-Chloropyrimidine C tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate A->C B tert-Butyl azetidin-3-ylcarbamate B->C D tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate E This compound D->E  TFA or HCl

Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocols

The following protocols are synthesized from established methodologies in the literature to provide a self-validating system for the preparation of the core compound.

Protocol 1: Synthesis of tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate

This procedure is adapted from the general principles of nucleophilic aromatic substitution involving pyrimidines.

  • Reagents and Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyrimidine (1.0 eq).

    • Add tert-Butyl azetidin-3-ylcarbamate (1.05 eq).

    • Add a suitable organic solvent such as dioxane or N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 150°C. For reactions in dioxane, microwave irradiation for 30 minutes is effective.[5][6] For reactions in DMF, conventional heating overnight can be employed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with a suitable organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate as a solid.

Protocol 2: Deprotection of tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate

This protocol utilizes trifluoroacetic acid (TFA) for the efficient removal of the Boc protecting group.

  • Reagents and Setup:

    • Dissolve the Boc-protected intermediate (1.0 eq) in Dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add Trifluoroacetic acid (TFA) (typically a 20-25% solution in DCM, or an equal volume to the solvent) to the cooled solution.[7][8]

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete deprotection.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.

    • The resulting residue is the TFA salt of the desired product. To obtain the free base, dissolve the residue in a minimal amount of DCM or methanol.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a solution of ammonia in methanol.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has proven to be a versatile template for the design of potent and selective ligands for various biological targets, most notably G-protein coupled receptors (GPCRs) and kinases.

Histamine H₃ Receptor Agonists

A significant body of research has focused on the development of derivatives of this compound as non-imidazole histamine H₃ (H₃) receptor agonists. The H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[5]

Mechanism of Action: H₃ Receptor Signaling

Activation of the H₃ receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in the inhibition of neurotransmitter release.

H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (Gi/o-coupled GPCR) AC Adenylyl Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist This compound Derivative (Agonist) Agonist->H3R Binds and Activates ATP ATP ATP->AC Neurotransmitter_Release Inhibition of Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to

Figure 2: Simplified signaling pathway of Histamine H₃ receptor agonists.

Structure-Activity Relationship (SAR) Insights

Research has revealed key structural features that influence the potency and efficacy of these compounds as H₃ receptor agonists.[5][6]

  • Substitution on the Pyrimidine Ring: Alkyl substituents at the 6-position of the pyrimidine ring generally lead to a decrease in affinity and potency. The unsubstituted pyrimidine ring (R¹ = H) provides the most potent compounds.

  • Substitution on the Azetidine Amine: The nature of the substituent on the 3-amino group of the azetidine ring is a critical determinant of activity. Small alkyl groups, such as n-propyl, have been shown to yield high-affinity, full agonists.

Table 1: In Vitro Activity of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives as H₃ Receptor Agonists

CompoundpKi (hH₃R)pEC₅₀ (hH₃R)Intrinsic Activity (α)Reference
14a HH8.28.81.0[5][6]
14b HMe8.39.11.0[5][6]
14c HEt8.49.31.0[5][6]
14d (VUF16839) HnPr8.59.51.0[5][6]
11c iPrEt7.57.40.3[5][6]
Kinase Inhibitors

The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. While specific data for this compound derivatives as kinase inhibitors is still emerging, related N-(pyridin-3-yl)pyrimidin-4-amine analogs have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9][10] This suggests that the this compound core could serve as a valuable starting point for the design of novel kinase inhibitors.

Further exploration of this scaffold could involve the synthesis of a library of derivatives with diverse substitutions on the 3-amino group, targeting the solvent-exposed region of the kinase ATP-binding pocket.

Analytical Characterization

Accurate characterization of the core scaffold and its derivatives is crucial for ensuring purity and confirming identity. While a comprehensive public dataset for the parent compound is limited, the following are expected analytical characteristics based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine protons (typically in the aromatic region, δ 8.0-9.0 ppm), the azetidine ring protons (in the aliphatic region, δ 3.5-4.5 ppm), and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbon environments of the pyrimidine and azetidine rings.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound. For this compound, this would be at m/z 151.10.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[11] Avoid the formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[12]

Conclusion and Future Outlook

The this compound scaffold represents a compelling starting point for the development of novel therapeutics. Its demonstrated success in yielding potent histamine H₃ receptor agonists highlights its potential for interacting with GPCRs. Furthermore, the inherent properties of its constituent pyrimidine and azetidine rings suggest a broader applicability, particularly in the realm of kinase inhibition.

Future research in this area should focus on:

  • Expanding the diversity of derivatives to probe a wider range of biological targets.

  • Detailed pharmacokinetic and in vivo studies of promising lead compounds.

  • Exploration of different substitution patterns on the pyrimidine ring to fine-tune selectivity and physicochemical properties.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this versatile and promising chemical scaffold.

References

  • Biological Activity and Preclinical Efficacy of Azetidinyl Pyridazines as Potent Systemically-Distributed stearoyl-CoA Desaturase Inhibitors. (2011). PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • O'Brien, P., & El-Mowafi, A. M. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Retrieved from [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. Retrieved from [Link]

  • ResearchGate. (2025). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]

  • PMC. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. Retrieved from [Link]

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Technical Guide: Spectroscopic Data of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrimidin-4-yl)azetidin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring linked to an azetidine core, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The pyrimidine moiety is a common feature in a wide range of biologically active molecules, while the strained azetidine ring provides a unique three-dimensional geometry that can be exploited to achieve high binding affinity and selectivity for various biological targets.

Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive interpretation of its ¹H NMR, ¹³C NMR, and mass spectra. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, serves as a comprehensive reference for researchers.

The synthesis of similar compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, has been reported to proceed via nucleophilic aromatic substitution, where a protected 3-aminoazetidine displaces a leaving group on the pyrimidine ring, followed by deprotection.[1] This synthetic context is crucial for anticipating potential impurities and for designing a robust analytical characterization workflow.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine and azetidine rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the electronegativity of the nitrogen atoms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HH6
~8.10d1HH2
~6.80dd1HH5
~4.40t2HH8', H10' (ax)
~3.80t2HH8', H10' (eq)
~3.50m1HH9'
~2.00s (br)2HNH₂ (N11')

Interpretation:

  • Pyrimidine Protons (H2, H5, H6): The pyrimidine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the two nitrogen atoms. H2, being situated between two nitrogen atoms, is expected to be the most deshielded. H6 will likely appear as a doublet due to coupling with H5. H5 should appear as a doublet of doublets, coupling to both H6 and H2 (long-range coupling).

  • Azetidine Protons (H8', H9', H10'): The protons on the azetidine ring will exhibit a more complex pattern. The methylene protons (H8' and H10') are diastereotopic and are expected to show distinct signals, likely appearing as triplets due to coupling with the methine proton (H9'). The methine proton (H9') will be a multiplet, coupled to the adjacent methylene protons and the amine protons.

  • Amine Protons (N11'): The protons of the primary amine (NH₂) are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring will be significantly downfield due to their sp² hybridization and the influence of the adjacent nitrogen atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0C4
~158.0C2
~157.0C6
~107.0C5
~50.0C8', C10'
~35.0C9'

Interpretation:

  • Pyrimidine Carbons (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are expected to be in the aromatic region of the spectrum. C4, being attached to the azetidine nitrogen, and C2 and C6, being adjacent to the ring nitrogens, will be the most downfield. C5 is expected to be the most upfield of the pyrimidine carbons.

  • Azetidine Carbons (C8', C9', C10'): The sp³ hybridized carbons of the azetidine ring will appear in the aliphatic region. The methylene carbons (C8' and C10') will have a similar chemical shift, while the methine carbon (C9'), attached to the amine group, will be further downfield.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₄), the expected monoisotopic mass is approximately 150.09 Da.

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺151.0978
[M+Na]⁺173.0797

Interpretation:

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated to form the [M+H]⁺ ion, which would be observed at an m/z of approximately 151.0978. The presence of a sodium adduct ([M+Na]⁺) at m/z 173.0797 is also possible, depending on the purity of the solvents and sample handling. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion, providing strong evidence for the compound's identity.

Fragmentation Pattern:

Under tandem mass spectrometry (MS/MS) conditions, the [M+H]⁺ ion could undergo fragmentation. Likely fragmentation pathways would involve the cleavage of the azetidine ring or the loss of the amino group.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data.

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

G cluster_0 NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: A typical workflow for NMR analysis.

Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts. If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview of the expected NMR and mass spectrometric features of this compound. While based on predictive methods and analysis of analogous structures, this information serves as a valuable tool for researchers in the identification and characterization of this important synthetic building block. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data, which is essential for ensuring the identity, purity, and structural integrity of this and other novel chemical entities in the drug discovery pipeline.

References

  • American Elements. This compound hydrochloride. [Link]

  • PubChem. 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. [Link]

  • PubChem. 4-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride. [Link]

  • de Esch, I. J. P., et al. (2014). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Link]

Sources

The Emergence of 1-(Pyrimidin-4-yl)azetidin-3-amine as a Privileged Scaffold for IRAK4-Targeted Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the pyrimidine scaffold, a cornerstone in kinase inhibitor development, and the azetidine motif, a valued component for enhancing drug-like properties, has led to the promising therapeutic candidate, 1-(Pyrimidin-4-yl)azetidin-3-amine. This technical guide provides an in-depth analysis of its potential as a highly selective and potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will elucidate the scientific rationale for targeting IRAK4 in autoimmune disorders and hematological malignancies, propose a robust synthetic pathway for the molecule, and detail a comprehensive, multi-tiered experimental workflow for its preclinical validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune system, and their dysregulation is a key driver in the pathogenesis of numerous inflammatory and autoimmune diseases, as well as certain cancers.[2][3] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the "Myddosome" complex.[4] This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][4]

Given its pivotal role, the inhibition of IRAK4 presents a compelling therapeutic strategy to dampen aberrant inflammatory responses at their source.[5] The structural combination of a pyrimidine ring, known for its ability to form key interactions within the ATP-binding pocket of kinases, and a 3-aminoazetidine moiety, which can confer improved solubility and metabolic stability, positions this compound as a prime candidate for a potent and selective IRAK4 inhibitor.[6][7]

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The synthesis would likely commence with commercially available 4-chloropyrimidine and a protected form of 3-aminoazetidine, such as tert-butyl (azetidin-3-yl)carbamate. The SNAr reaction between these two synthons, likely facilitated by a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature, would yield the protected intermediate. Subsequent deprotection of the Boc group under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, would afford the desired this compound, likely as a salt.

G cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_reaction2 Step 2: Deprotection 4-chloropyrimidine 4-Chloropyrimidine Protected_Intermediate tert-Butyl (1-(pyrimidin-4-yl)azetidin-3-yl)carbamate 4-chloropyrimidine->Protected_Intermediate Boc-3-aminoazetidine tert-Butyl (azetidin-3-yl)carbamate Boc-3-aminoazetidine->Protected_Intermediate Final_Product This compound Protected_Intermediate->Final_Product Reaction1_Conditions DIPEA, DMSO Elevated Temperature Reaction2_Conditions TFA or HCl in Dioxane G cluster_invitro In Vitro Evaluation Workflow Biochemical_Assay Biochemical IRAK4 Kinase Assay (IC50) Selectivity_Panel Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Panel Potent & Selective? Target_Engagement Cellular Target Engagement (pIRAK1 IC50) Selectivity_Panel->Target_Engagement Functional_Assay Cytokine Release Assay (IC50) Target_Engagement->Functional_Assay Cell Permeable?

Sources

Methodological & Application

Synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimidine-Azetidine Scaffolds in Drug Discovery

The fusion of pyrimidine and azetidine ring systems creates a privileged scaffold with significant importance in modern medicinal chemistry. Pyrimidine rings are a cornerstone of many biologically active molecules, including several approved drugs, owing to their ability to act as hydrogen bond donors and acceptors. The azetidine moiety, a four-membered saturated heterocycle, provides a three-dimensional structural element that can enhance binding affinity, improve physicochemical properties such as solubility, and reduce metabolic liability when compared to more traditional, larger ring systems. The specific molecule, 1-(pyrimidin-4-yl)azetidin-3-amine, is a valuable building block for the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3][4][5] This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in established chemical principles.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrimidine ring is attacked by a nucleophile, in this case, the secondary amine of azetidin-3-amine. The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens.

The general mechanism for this reaction is a two-step addition-elimination process. First, the nucleophilic amine attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. The choice of solvent and base is critical to facilitate this reaction, often requiring conditions that can stabilize the charged intermediate and neutralize the generated hydrochloric acid.[6][7][8]

Experimental Protocol

This protocol details the synthesis of this compound from 4-chloropyrimidine and azetidin-3-amine hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-ChloropyrimidineReagentCommercially AvailableHandle in a fume hood.
Azetidin-3-amine dihydrochlorideReagentCommercially AvailableHygroscopic, store in a desiccator.
Diisopropylethylamine (DIPEA)AnhydrousCommercially AvailableUse a freshly opened bottle or distill before use.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Diethyl EtherACS GradeCommercially AvailableFor precipitation.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Base Addition: To the stirred solution, add diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature. Stir the mixture for 15 minutes to ensure the free base of azetidin-3-amine is formed.

  • Addition of Electrophile: Add 4-chloropyrimidine (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 30 mL) to remove any remaining acid and DMF. Subsequently, wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) as the eluent.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure. The product can be further purified by precipitation from a dichloromethane/diethyl ether solvent system to yield this compound as a solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The hydrochloride salt of the final compound has a reported CAS number of 1384430-84-5.[9][10]

Reaction Workflow Diagram

Synthesis_Workflow Synthesis of this compound Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Azetidin-3-amine dihydrochloride in DMF add_base Add DIPEA start->add_base add_chloro Add 4-Chloropyrimidine add_base->add_chloro heat Heat to 80°C (12-18h) add_chloro->heat workup Aqueous Work-up (DCM, NaHCO3, Brine) heat->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify isolate Isolate Pure Product purify->isolate end Final Product isolate->end Characterization (NMR, MS)

Caption: Workflow for the synthesis of this compound.

Key Experimental Considerations and Justifications

  • Choice of Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base. It is used to deprotonate the hydrochloride salt of azetidin-3-amine to its free base form, which is the active nucleophile. An excess is used to also quench the HCl generated during the SNAr reaction.

  • Solvent Selection: Anhydrous N,N-dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SNAr reactions. It can effectively solvate the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

  • Temperature: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the activation barrier of the reaction. The electron-deficient nature of the pyrimidine ring allows for the reaction to proceed at a moderate temperature.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and any side products. The choice of a dichloromethane/methanol solvent system provides a good polarity gradient for separating the relatively polar product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 4-Chloropyrimidine is an irritant and should be handled with care.

  • DIPEA is a corrosive and flammable liquid.

  • DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound, a valuable building block for drug discovery. By understanding the underlying principles of nucleophilic aromatic substitution and carefully controlling the reaction parameters, researchers can efficiently access this important intermediate for the development of novel therapeutics.

References

  • Bogdán, D. et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. Available at: [Link]

  • American Elements. (n.d.). This compound hydrochloride. American Elements. Available at: [Link]

  • PubChem. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. PubChem. Available at: [Link]

  • Långström, B. et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(12), 17964-17973. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • Nature. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications, 12(1), 227. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2011). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. PubMed. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2014139410A1 - Method for preparing intermediate of azelnidipine. Google Patents.
  • PubMed. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. Available at: [Link]

  • RSC Publishing. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249495. Available at: [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105911. Available at: [Link]

  • National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]

  • MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)?. Quora. Available at: [Link]

  • ACS Publications. (2015). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 58(23), 9371-9384. Available at: [Link]

Sources

1-(Pyrimidin-4-yl)azetidin-3-amine binding affinity assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Quantitative Determination of 1-(Pyrimidin-4-yl)azetidin-3-amine Binding Affinity to mTOR Kinase using a TR-FRET Immunoassay

Abstract

This technical guide provides a comprehensive, field-proven protocol for determining the binding affinity of this compound, a small molecule inhibitor, to its putative target, the mammalian Target of Rapamycin (mTOR) kinase. The structural similarity of this compound to known potent mTOR inhibitors, such as Vistusertib (AZD2014), suggests it operates as an ATP-competitive inhibitor of the mTOR kinase domain.[1] This guide details a robust, high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, providing researchers in drug discovery and chemical biology with a validated methodology for characterizing inhibitor-kinase interactions.

Introduction: The Scientific Rationale

The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[2] It integrates signals from growth factors, nutrients, and cellular energy status to control key cellular processes. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and sensitivities to inhibitors.[3][4] Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, particularly cancer, making it a critical target for therapeutic intervention.[4][5]

This compound belongs to a chemical class that includes Vistusertib (AZD2014), a potent, orally bioavailable, and ATP-competitive inhibitor of mTOR kinase that targets both mTORC1 and mTORC2 complexes with high selectivity.[6] Vistusertib has demonstrated an IC50 of approximately 2.8 nM in cell-free assays against recombinant mTOR.[6][7] Given this precedent, it is critical to quantitatively assess the binding affinity of novel analogs like this compound to the mTOR kinase domain. This parameter is fundamental for establishing a structure-activity relationship (SAR), confirming the mechanism of action, and guiding further drug development efforts.

This application note describes a LanthaScreen® Eu Kinase Binding Assay, a TR-FRET platform, as the method of choice. This assay format is highly sensitive, robust, and amenable to high-throughput screening. It directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound, providing a direct measure of binding affinity.[8]

Principle of the TR-FRET Kinase Binding Assay

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-chelate labeled anti-tag antibody (Donor) and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor, referred to as the "Tracer" (Acceptor).

  • Complex Formation & High FRET: In the absence of an inhibitor, the Eu-labeled antibody binds to a tag (e.g., FLAG or GST) on the recombinant mTOR kinase. The Alexa Fluor® 647-labeled Tracer binds to the ATP-binding site of the kinase. The proximity of the Eu-donor and the Alexa Fluor® 647-acceptor results in a high degree of FRET when the complex is excited at ~340 nm.

  • Competitive Displacement & Low FRET: When a test compound, such as this compound, is introduced, it competes with the Tracer for binding to the ATP site of mTOR. The displacement of the Tracer from the kinase increases the distance between the donor and acceptor fluorophores.

  • Signal Detection: This disruption leads to a decrease in the FRET signal, which is measured as a ratiometric signal of the acceptor emission (665 nm) to the donor emission (615 nm). The magnitude of this decrease is directly proportional to the binding affinity of the test compound.[8]

Diagram: TR-FRET Assay Principle

FRET_Principle cluster_0 No Inhibitor: High FRET cluster_1 With Inhibitor: Low FRET Eu-Ab Eu-Antibody (Donor) mTOR Tagged mTOR Kinase Eu-Ab->mTOR Binds Tag Tracer AF647-Tracer (Acceptor) Eu-Ab->Tracer Proximity mTOR->Tracer Tracer Binds ATP Site High_FRET_Signal High FRET Signal (665 nm Emission) Tracer->High_FRET_Signal Energy Transfer Eu-Ab_2 Eu-Antibody (Donor) mTOR_2 Tagged mTOR Kinase Eu-Ab_2->mTOR_2 Binds Tag Tracer_2 AF647-Tracer (Displaced) Eu-Ab_2->Tracer_2 Increased Distance Low_FRET_Signal Low FRET Signal (Donor Emission at 615 nm Dominates) Eu-Ab_2->Low_FRET_Signal No Energy Transfer Inhibitor 1-(Pyrimidin-4-yl) azetidin-3-amine mTOR_2->Inhibitor Inhibitor Binds ATP Site

Caption: Competitive binding of the inhibitor displaces the tracer, reducing FRET.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage
LanthaScreen® Eu-anti-GST AntibodyThermo FisherPV5594-20°C or -80°C
Kinase Tracer 236Thermo FisherPV5592-20°C or -80°C
mTOR (FRAP1), active, recombinant humanThermo FisherPV4753-80°C
This compoundVariesN/ART or as specified
Vistusertib (AZD2014) (Positive Control)Selleck ChemicalsS2673-20°C
1x Kinase Buffer AThermo FisherPV31894°C
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418Room Temperature
384-well, low-volume, black, assay platesCorning3676Room Temperature

Note: This protocol is based on the use of a GST-tagged mTOR kinase. If a different tag (e.g., FLAG) is used, the corresponding Eu-labeled antibody must be substituted.[9]

Detailed Experimental Protocol

Reagent Preparation
  • Kinase Buffer: The working buffer for all dilutions. Ensure it is at room temperature before use.

  • Test Compound (this compound):

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Create a 3-fold serial dilution series in 100% DMSO. Start with a 1 mM concentration and perform 11 dilutions. This will be the "300X" plate.

    • Transfer 1 µL from the DMSO serial dilution plate to a new 384-well plate containing 24 µL of Kinase Buffer per well. This creates an intermediate "12X" dilution series.

  • Positive Control (Vistusertib): Prepare a serial dilution series in the same manner as the test compound. An expected IC50 of ~2.8 nM suggests a starting concentration of 1 µM for the dilution series.[6]

  • 3X Kinase/Antibody Solution:

    • Dilute the Eu-anti-GST Antibody to a 3X working concentration (e.g., 6 nM final concentration requires an 18 nM solution) in Kinase Buffer.

    • Add the recombinant mTOR kinase to the antibody solution to achieve a 3X final concentration (e.g., 15 nM final concentration requires a 45 nM solution).

    • Mix gently and incubate at room temperature for 15 minutes.

  • 3X Tracer Solution: Dilute the Kinase Tracer 236 to a 3X working concentration (use the Kd value from the supplier's manual, typically the final concentration is near the Kd) in Kinase Buffer.

Assay Procedure

The entire procedure should be performed at room temperature and protected from light. The final assay volume is 15 µL.

  • Compound Addition: Add 5 µL of the "4X" intermediate compound dilutions (or 4X buffer with DMSO for controls) to the wells of the 384-well black assay plate.

    • Test Wells: 5 µL of serially diluted this compound.

    • Positive Control Wells: 5 µL of serially diluted Vistusertib.

    • "No Inhibitor" Control (0% Inhibition): 5 µL of Kinase Buffer + matching % DMSO.

    • "Tracer Only" Control (100% Inhibition): 5 µL of Kinase Buffer + matching % DMSO.

  • Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody solution to all wells except the "Tracer Only" control wells. To these, add 5 µL of Kinase Buffer containing only the 3X Eu-Antibody.

  • Tracer Addition & Incubation: Add 5 µL of the 3X Tracer solution to all wells.

  • Incubation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to mix. Incubate for 60 minutes at room temperature, protected from light.

Instrument Settings and Data Acquisition
  • Instrument: A TR-FRET compatible plate reader (e.g., Tecan Infinite series, BMG PHERAstar).

  • Excitation Wavelength: 340 nm

  • Emission Wavelengths: 615 nm (Eu-donor) and 665 nm (Alexa Fluor 647-acceptor).

  • Delay Time: 100 µs.

  • Integration Time: 200 µs.

  • Data Collection: Read the plate and record the emission signals at both 615 nm and 665 nm.

Diagram: Experimental Workflow

Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup (384-well) cluster_read 3. Incubation & Reading cluster_analysis 4. Data Analysis p1 Prepare 3X Serial Dilution of Inhibitor in DMSO p2 Create 4X Intermediate Dilution in Assay Buffer p1->p2 a1 Add 5 µL of 4X Inhibitor (or Buffer/DMSO for controls) p2->a1 p3 Prepare 3X Kinase/Ab Mix a2 Add 5 µL of 3X Kinase/Ab Mix p3->a2 p4 Prepare 3X Tracer Solution a3 Add 5 µL of 3X Tracer p4->a3 a1->a2 a2->a3 r1 Incubate 60 min at RT (Protected from light) a3->r1 r2 Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615/665 nm) r1->r2 d1 Calculate Emission Ratio (665/615) r2->d1 d2 Normalize Data & Calculate % Inhibition d1->d2 d3 Plot Dose-Response Curve (log[Inhibitor] vs % Inhibition) d2->d3 d4 Determine IC50 Value d3->d4

Caption: Step-by-step workflow from reagent preparation to IC50 determination.

Data Analysis and Interpretation

  • Calculate Emission Ratio: For each well, calculate the TR-FRET emission ratio:

    • Ratio = (Emission Signal at 665 nm) / (Emission Signal at 615 nm)

  • Calculate Percent Inhibition: Normalize the data using the "No Inhibitor" (0% inhibition) and "Tracer Only" (100% inhibition) controls.

    • % Inhibition = 100 x (1 - [(Ratio_sample - Ratio_100%_Inhibition) / (Ratio_0%_Inhibition - Ratio_100%_Inhibition)])

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the dose-response curve to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Sample Data Table
[Inhibitor] (nM)Log [Inhibitor]Emission Ratio (665/615)% Inhibition
0 (0% Control)-2.500%
0.1-1.02.453%
0.3-0.522.3013%
1.00.01.9534%
3.0 0.48 1.55 59%
10.01.01.0591%
30.01.480.9299%
100.02.00.90100%
(100% Control)-0.90100%

Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of the results, the following quality control metrics should be assessed:

  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening. It should be calculated from the 0% and 100% inhibition control wells.

  • Positive Control: The IC50 value obtained for the reference compound (Vistusertib) should be consistent with historically reported values (i.e., low single-digit nM).[6][7] Significant deviation may indicate issues with reagents or assay execution.

  • Dose-Response Curve: The curve should exhibit a clear sigmoidal shape with well-defined upper and lower plateaus. The Hill slope should be close to 1.0 for a 1:1 binding interaction.

Associated Signaling Pathway

The mTOR pathway is a complex signaling network. This compound, as an ATP-competitive inhibitor, would block the kinase activity of both mTORC1 and mTORC2, thereby preventing the phosphorylation of their respective downstream substrates.

Diagram: Simplified mTOR Signaling Pathway

mTOR_Pathway Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Activates PI3K PI3K Akt Akt Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 Akt_p Akt (p-Ser473) mTORC2->Akt_p Phosphorylates Inhibitor This compound Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits Cell_Growth Protein Synthesis Cell Growth S6K1->Cell_Growth 4EBP1->Cell_Growth Inhibits when active Survival Cell Survival Cytoskeletal Org. Akt_p->Survival

Caption: The inhibitor blocks mTORC1/2, preventing downstream signaling for growth and survival.

References

  • Definition of vistusertib - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Evaluation of the combination of the dual m-TORC1/2 inhibitor vistusertib (AZD2014) and paclitaxel in ovarian cancer models. Oncotarget. [Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. [Link]

  • An In silico Approach to Identify High Affinity Small Molecule Targeting m-TOR Inhibitors for the Clinical Treatment of Breast Cancer. PMC. [Link]

  • AZD2014 - the Chemical Probes Portal. Chemical Probes Portal. [Link]

  • This compound hydrochloride | CAS 1384430-84-5. American Elements. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Journal of Visualized Experiments (JoVE). [Link]

  • Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. MDPI. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. [Link]

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Application Notes & Protocols for In Vivo Evaluation of 1-(Pyrimidin-4-yl)azetidin-3-amine in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Preclinical Efficacy and Pharmacodynamic Studies

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mice for the novel compound, 1-(Pyrimidin-4-yl)azetidin-3-amine. While direct in vivo data for this specific molecule is not yet broadly published, its structural motifs—notably the pyrimidine ring—suggest a high probability of interaction with key signaling kinases. This guide is therefore built upon the well-established methodologies for evaluating similar small molecules, with a primary focus on the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) pathway, a critical node in innate immunity signaling.[1][2][3] The protocols herein are designed to be robust and adaptable, providing a strong foundation for determining the pharmacokinetic (PK), pharmacodynamic (PD), and potential therapeutic efficacy of this compound. We will also briefly consider alternative potential targets such as Histamine H3 Receptor (H3R) and Cyclin-Dependent Kinase 2 (CDK2), given the versatility of the pyrimidine scaffold.[4][5][6]

Foundational Rationale: Targeting the IRAK4 Signaling Cascade

The pyrimidine core is a privileged scaffold in kinase inhibitor design. A significant number of potent and selective inhibitors targeting IRAK4 feature this moiety.[2][3][7] IRAK4 is a serine/threonine kinase essential for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2] Its central role in the innate immune system makes it a highly attractive target for therapeutic intervention in a host of inflammatory and autoimmune diseases, as well as certain cancers.[2][8]

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of the Myddosome complex. Within this complex, IRAK4 is activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2] The central hypothesis for this compound is its potential to inhibit IRAK4 kinase activity, thereby blocking this inflammatory cascade.

Visualizing the IRAK4 Signaling Pathway

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding Myddosome Myddosome Formation MyD88->Myddosome IRAK4 IRAK4 IRAK4->Myddosome IRAK1 IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Myddosome->IRAK1 IRAK4 activates Test_Compound This compound Test_Compound->IRAK4 Hypothesized Inhibition

Caption: Hypothesized mechanism of this compound targeting IRAK4.

Pre-Clinical Workflow: A Step-by-Step Guide

A logical and phased approach is critical for the successful in vivo evaluation of a novel compound. The following workflow ensures that each step informs the next, maximizing data quality and resource efficiency while adhering to the highest standards of animal welfare.[9][10]

InVivo_Workflow cluster_preliminary Phase 1: Foundational Steps cluster_pkpd Phase 2: Characterization cluster_efficacy Phase 3: Efficacy Testing Formulation Step 1: Formulation & Vehicle Selection Mice Step 2: Animal Model Selection Formulation->Mice IACUC Step 3: IACUC Protocol Approval Mice->IACUC PK_Study Step 4: Pharmacokinetic (PK) Study IACUC->PK_Study PD_Study Step 5: Pharmacodynamic (PD) Study (LPS Challenge) PK_Study->PD_Study Efficacy_Model Step 6: Disease Model Selection (e.g., CIA) PD_Study->Efficacy_Model Efficacy_Study Step 7: Therapeutic Efficacy Study Efficacy_Model->Efficacy_Study

Caption: Phased workflow for in vivo evaluation of a novel small molecule inhibitor.

Experimental Protocols

Protocol 1: Compound Formulation for Oral Administration

Rationale: The route of administration significantly impacts a compound's pharmacokinetic profile.[11] Oral gavage is a common and clinically relevant route for small molecule inhibitors.[3][12] The vehicle must solubilize the compound without causing toxicity. A multi-step screening process for vehicle selection is recommended, starting with aqueous solutions and progressing to suspensions or solutions with co-solvents if necessary.

Materials:

  • This compound (powder form)

  • Sterile Water for Injection

  • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • 0.2% (v/v) Tween 80 in sterile water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer, magnetic stirrer, sonicator

  • Sterile dosing needles (20G, 1.5 inch, ball-tipped)

  • Sterile syringes

Procedure:

  • Solubility Test: a. Attempt to dissolve 1 mg of the compound in 1 mL of PBS (pH 7.4). Vortex and observe. b. If insoluble, test solubility in 0.5% MC. c. If still insoluble, test in 0.5% MC with 0.2% Tween 80. d. Expert Insight: The goal is a homogenous and stable suspension or solution that can be accurately dosed. Observe the preparation for 30-60 minutes to check for precipitation. Sonication can aid in creating a fine, uniform suspension.

  • Dosing Solution Preparation (Example using 0.5% MC): a. Calculate the required amount of compound based on the desired dose (e.g., 10 mg/kg) and the number of animals. Assume a dosing volume of 10 mL/kg. For a 25g mouse, the volume is 0.25 mL. b. Weigh the required amount of this compound. c. Gradually add the 0.5% MC vehicle to the powder while triturating or vortexing to form a smooth suspension. d. Stir the suspension continuously on a magnetic stirrer during the dosing procedure to ensure homogeneity.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing effective pharmacodynamic and efficacy studies.[12][13] This protocol determines key PK parameters like Cmax, Tmax, AUC, and half-life.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing solution of this compound

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: a. Acclimatize mice for at least 7 days. b. Fast mice for 4 hours prior to dosing (water ad libitum). c. Administer a single oral dose of the compound (e.g., 10 mg/kg). d. Return mice to their cages with free access to food and water.

  • Blood Sampling: a. Collect blood samples (~50 µL) from a cohort of mice (n=3 per time point) at specified time points. b. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. c. Use a sparse sampling method where each mouse is bled a limited number of times to minimize stress and animal usage, in line with the 3Rs principles.[9] d. Collect blood via submandibular or saphenous vein puncture into K2-EDTA tubes.

  • Plasma Preparation and Analysis: a. Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. b. Store plasma at -80°C until analysis. c. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

Data Presentation: Example PK Parameters

ParameterUnitValue (Example)Description
Dose (Oral) mg/kg10Single oral administration
Cmax ng/mL1500Maximum observed plasma concentration
Tmax h2.0Time to reach Cmax
AUC(0-24h) h*ng/mL9500Area under the curve from 0 to 24 hours
T½ (half-life) h6.5Elimination half-life
Protocol 3: Pharmacodynamic (PD) Study - LPS-Induced Cytokine Release

Rationale: This acute inflammation model is a robust and well-characterized method to demonstrate target engagement for IRAK4 inhibitors.[1][2] Lipopolysaccharide (LPS), a TLR4 agonist, triggers the MyD88-IRAK4 pathway, leading to a surge in pro-inflammatory cytokines. An effective IRAK4 inhibitor should significantly blunt this response.[3]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing solution of this compound or vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • ELISA or multiplex assay kits for TNF-α and IL-6

Procedure:

  • Group Allocation (n=8 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: 3 mg/kg Compound + LPS

    • Group 4: 10 mg/kg Compound + LPS

    • Group 5: 30 mg/kg Compound + LPS

  • Dosing and Challenge: a. Administer the test compound or vehicle via oral gavage. b. At a time point corresponding to the anticipated peak plasma concentration (Tmax, determined from the PK study, e.g., 2 hours), administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. Administer saline to Group 1. c. Causality Insight: Pre-dosing with the inhibitor before the inflammatory challenge is essential to assess its prophylactic potential and to ensure the drug is present at the target site at sufficient concentrations when the inflammatory cascade is initiated.

  • Sample Collection and Analysis: a. Collect blood via terminal cardiac puncture 90 minutes after the LPS challenge.[3] This time point typically corresponds to the peak cytokine response. b. Prepare plasma as described in the PK protocol. c. Quantify plasma levels of TNF-α and IL-6 using validated ELISA or multiplex assays.

Data Presentation: Example PD Results (Plasma TNF-α)

Treatment GroupDose (mg/kg)TNF-α (pg/mL) ± SEM% Inhibition
Vehicle + Saline --50 ± 15--
Vehicle + LPS --2500 ± 3000%
Compound + LPS 31500 ± 25040%
Compound + LPS 10750 ± 15070%
Compound + LPS 30200 ± 5092%

Ethical Considerations and Animal Welfare

All procedures involving live animals must be conducted with the utmost respect for their welfare and in strict accordance with institutional and national guidelines.[14][15] Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[10][16] Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be embedded in the study design.[9]

  • Replacement: Use in vitro assays to determine compound potency before proceeding to in vivo studies.

  • Reduction: Use power calculations to determine the minimum number of animals needed for statistical significance. Employ sparse sampling designs in PK studies.

  • Refinement: Use trained personnel for animal handling and dosing. Monitor animals closely for signs of distress and establish clear humane endpoints.[14]

Alternative Mechanistic Hypotheses

Should this compound show weak activity in IRAK4-mediated models, its structural components warrant investigation into other targets.

  • Histamine H3 Receptor (H3R): Structurally similar 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines have been identified as potent H3R agonists with CNS activity.[4][17][18] If CNS-related phenotypes are observed, evaluation in models like the social recognition test in mice could be pursued.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been developed as CDK2 inhibitors for cancer therapy.[5][6] If the research objective includes oncology, screening against CDK2 and in cancer cell line xenograft models would be a logical step.[12]

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial in vivo characterization of this compound in mice. By hypothesizing its action as an IRAK4 inhibitor, we have outlined a logical progression from formulation and pharmacokinetics to a definitive pharmacodynamic study. The presented protocols are detailed and supported by the rationale behind each critical step, empowering researchers to generate high-quality, reproducible data. It is imperative to remember that these are template protocols; compound-specific optimization is essential for success. The data generated from this workflow will be instrumental in making informed decisions about the future development of this promising compound.

References

  • De Vleeschauwer, A., et al. (2024). Oncology Best-practices: Signs, Endpoints and Refinements for in Vivo Experiments (OBSERVE). Nature Protocols.
  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (n.d.). Vertex AI Search Grounding API.
  • Application Notes and Protocols for IRAK4 Inhibitor Administration in Mouse Models of Inflamm
  • The 3Rs of Animal Research: Are the guidelines working? How can we do better? (n.d.). InVivo Biosystems.
  • Kelly, J. A., et al. (2015). Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. Journal of Immunology.
  • Winkler, A., et al. (2021). The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial.
  • Efficacy of the IRAK4 Inhibitor CA-4948 in Patient-Derived Xenograft Models of Diffuse Large B Cell Lymphoma. (n.d.). Curis, Inc.
  • Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. (2003).
  • Navigating the Ethics of In Vivo Research: Science vs. Welfare. (2022). ichorbio.
  • Regulation of Animal Research. (n.d.). Science, Medicine, and Animals - NCBI Bookshelf.
  • N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine. (n.d.). Smolecule.
  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.
  • 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). (n.d.). PubChem.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). PMC.
  • Barlaam, B., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). Journal of Medicinal Chemistry.
  • A Comparison of Intraperitoneal and Oral Gavage Administration in Comet Assay in Mouse Eight Organs. (2010). PubMed.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). MDPI.
  • Pharmacokinetics-pharmacodynamics analysis of bicyclic 4-nitroimidazole analogs in a murine model of tuberculosis. (2014). PubMed.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). Scientific Reports.
  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry.
  • 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. (n.d.). Ark Pharma Scientific Limited.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(Pyrimidin-4-yl)azetidin-3-amine. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the drug substance. Furthermore, this document provides a comprehensive protocol for method validation and forced degradation studies, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic amine containing a pyrimidine ring and an azetidine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development.[1] As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial to ensure its identity, purity, and stability throughout the manufacturing process and shelf life.

This guide provides a detailed HPLC method developed for the separation and quantification of this compound from its potential degradation products. The causality behind the selection of chromatographic conditions is explained, emphasizing the physicochemical properties of this polar, basic compound. The subsequent protocols for forced degradation and method validation are designed to establish the stability-indicating nature of the method, a critical requirement for regulatory submissions.[2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to developing a successful HPLC method. This compound (Figure 1) is a relatively polar compound due to the presence of multiple nitrogen atoms and the amine group. Its basic nature suggests that the mobile phase pH will be a critical parameter in controlling its retention and peak shape.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₇H₁₀N₄[4]

  • Molecular Weight: 150.18 g/mol

  • Predicted pKa: The pyrimidine and azetidine nitrogens are expected to have pKa values in the range of 2-5, while the primary amine is likely to have a pKa around 9-10. This makes the molecule's charge state highly dependent on pH.

  • UV Absorbance: The pyrimidine ring provides a chromophore, allowing for UV detection. A wavelength of approximately 254 nm is a common starting point for such structures.

Recommended HPLC Method

Based on the analyte's polar and basic characteristics, a reversed-phase HPLC method using a C18 column with a buffered mobile phase is recommended. A gradient elution is employed to ensure the timely elution of the main peak while also separating it from more polar or non-polar degradation products.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and Diode Array Detector (DAD)
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B, 2-15 min: 5-40% B, 15-17 min: 40-95% B, 17-19 min: 95% B, 19-20 min: 95-5% B, 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm
Injection Volume 10 µL
Diluent 50:50 Methanol:Water
Rationale for Method Parameters
  • Column Choice: A C18 column is a versatile and common choice for reversed-phase chromatography. The Waters XBridge column is known for its stability across a wide pH range, which is beneficial when analyzing basic compounds.

  • Mobile Phase: The use of formic acid in the mobile phase serves two purposes: it helps to protonate the basic nitrogens in the analyte, leading to better peak shape, and it provides a suitable buffer for reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength.

  • Gradient Elution: A gradient is necessary to elute potential degradation products that may have a wide range of polarities.[5][6] The initial low organic concentration allows for the retention of the polar analyte, while the gradual increase in acetonitrile ensures the elution of any less polar impurities.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic and heterocyclic compounds and is expected to provide good sensitivity for this compound. A Diode Array Detector is recommended to assess peak purity and to identify the optimal wavelength during method development.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis.

Analytical_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (0.1 mg/mL) Injection Inject Standard and Samples Sample_Prep->Injection System_Suitability->Injection Data_Acquisition Data Acquisition (25 min) Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification & Purity Assessment Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analytical workflow from preparation to reporting.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9] The key validation parameters are outlined below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be free from interference from the diluent, placebo (if applicable), and degradation products. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).
Precision - Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections.- Intermediate Precision: RSD ≤ 2.0% between different analysts, days, and instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±0.1 mL/min flow rate).

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[10][11][12] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and separated from the main peak.[10]

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[2][12]

After exposure, neutralize the acidic and basic samples, and dilute all samples to the target concentration for HPLC analysis.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions API This compound (Drug Substance) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC Analysis (Assess Peak Purity & Mass Balance) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Report Results (Stability-Indicating Method Confirmed) Analysis->Report

Sources

Application Note: Comprehensive NMR Characterization of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Structural Verification

1-(Pyrimidin-4-yl)azetidin-3-amine is a substituted azetidine derivative, a class of compounds recognized for their significant potential in medicinal chemistry. The rigid, four-membered azetidine ring serves as a versatile scaffold, and its combination with the pyrimidine moiety, a key heterocycle in numerous biologically active molecules, makes this compound a promising building block for novel therapeutics. Accurate and unambiguous structural characterization is a cornerstone of the drug discovery process, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of new chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution.[1][2] This application note outlines a comprehensive NMR-based workflow for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound, ensuring a high degree of confidence in its chemical identity.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of this compound with the numbering convention used throughout this guide is presented below.

Molecular Structure of this compound with Atom Numbering

Experimental Workflow: From Sample Preparation to Structural Elucidation

The successful NMR characterization of this compound relies on a systematic approach, from meticulous sample preparation to the acquisition and interpretation of a suite of NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 Optimized Sample acq2 1D ¹³C NMR acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 an1 Process and reference spectra acq5->an1 Raw Data an2 Assign ¹H and ¹³C signals an1->an2 an3 Confirm connectivity and structure an2->an3 end Verified Structure an3->end Final Structure Confirmation

Figure 1: A schematic overview of the experimental workflow for the NMR characterization of this compound.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[3][4] The following protocol is optimized for the acquisition of high-resolution spectra.

Materials:

  • This compound (5-10 mg for ¹H and ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial. This concentration is generally sufficient for both ¹H and ¹³C NMR experiments.[5][6]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which should ensure complete dissolution, and its ability to slow the exchange of the amine protons, potentially allowing for their observation.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for obtaining sharp NMR signals.[4]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

1. 1D ¹H NMR: This is the foundational experiment to identify all proton environments in the molecule.

2. 1D ¹³C NMR: This experiment identifies all unique carbon environments.

3. 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds, which is invaluable for identifying adjacent protons.[8][9]

4. 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing a powerful tool for assigning carbon signals based on their known proton assignments.[10]

5. 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially for connecting the azetidine and pyrimidine rings.[10]

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Data (in DMSO-d₆)
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2', H-6'~8.5 - 8.8d~5-6Aromatic protons adjacent to nitrogen atoms.
H-5'~6.8 - 7.1d~5-6Aromatic proton coupled to H-6'.
H-2, H-4 (axial)~4.2 - 4.5t~8-10Diastereotopic protons on the azetidine ring.
H-2, H-4 (equatorial)~3.8 - 4.1dd~8-10, ~5-7Diastereotopic protons on the azetidine ring.
H-3~3.5 - 3.8quintet~5-7Methine proton on the azetidine ring.
-NH₂~2.0 - 3.0br s-Chemical shift can be variable and the peak may be broad due to exchange.
Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon(s) Predicted Chemical Shift (ppm) Notes
C-4'~160 - 163Carbon of the pyrimidine ring attached to the azetidine nitrogen.
C-2', C-6'~155 - 158Aromatic carbons adjacent to nitrogen atoms.
C-5'~110 - 115Aromatic carbon of the pyrimidine ring.
C-2, C-4~50 - 55Methylene carbons of the azetidine ring.
C-3~45 - 50Methine carbon of the azetidine ring bearing the amine group.

Structural Elucidation Strategy using 2D NMR

The following workflow illustrates how the combination of 2D NMR experiments leads to the unambiguous assignment of the molecular structure.

G start Start with ¹H Spectrum cosy COSY: Identify spin systems (H-2/H-3/H-4 and H-5'/H-6') start->cosy hsqc HSQC: Correlate protons to directly attached carbons (H-2/C-2, H-3/C-3, etc.) cosy->hsqc hmbc HMBC: Confirm long-range connectivity (e.g., H-2 to C-4', H-6' to C-4) hsqc->hmbc end Complete Structural Assignment hmbc->end

Figure 2: A logical workflow for the structural elucidation of this compound using 2D NMR techniques.

Step-by-step interpretation:

  • From the ¹H spectrum , identify the distinct proton signals and their multiplicities. The aromatic protons of the pyrimidine ring and the aliphatic protons of the azetidine ring should be in distinct regions.

  • The COSY spectrum will reveal the coupling network within the azetidine ring (H-2 with H-3, and H-3 with H-4) and the pyrimidine ring (H-5' with H-6').

  • The HSQC spectrum will provide direct one-bond C-H correlations, allowing for the assignment of the carbon signals for C-2, C-3, C-4, C-5', and C-6'.

  • The HMBC spectrum is critical for confirming the overall structure. Key correlations to look for include:

    • A correlation from the azetidine protons (H-2 and H-4) to the pyrimidine carbon C-4', which confirms the point of attachment between the two rings.

    • Correlations from the pyrimidine protons (H-5' and H-6') to other carbons within the pyrimidine ring, confirming their assignments.

Conclusion

This application note provides a comprehensive and robust framework for the NMR characterization of this compound. By following the detailed protocols for sample preparation and employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural elucidation. This level of analytical rigor is paramount for advancing drug discovery programs and ensuring the integrity of chemical research.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia State University, Department of Chemistry. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 2, pp. 397-448).
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Leicester, Department of Chemistry. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Polytechnic Institute of Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(9), 677-687. [Link]

  • Knez, D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 983. [Link]

  • Mamaev, V. P., et al. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 10(6), 724-727. [Link]

  • Zhang, Y., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(22), 4149. [Link]

  • LibreTexts Chemistry. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). [Link]

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Application Note: A Scalable and Efficient Synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Pyrimidin-4-yl)azetidin-3-amine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The rigid azetidine scaffold, coupled with the hydrogen bonding capabilities of the pyrimidine and amine moieties, makes it a privileged fragment in drug design. This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound hydrochloride, focusing on process understanding, safety, and scalability.

The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of carbon-nitrogen bonds. This is followed by a straightforward deprotection and salt formation to yield the target compound in high purity.

Synthetic Strategy Overview

The overall synthesis is a two-step process commencing with commercially available starting materials: 4-chloropyrimidine and tert-butyl 3-aminoazetidine-1-carboxylate. The first step involves the coupling of these two fragments, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent formation of the hydrochloride salt.

DOT Script for Synthetic Workflow

G cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Deprotection and Salt Formation A 4-Chloropyrimidine C tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate A->C Nucleophilic Aromatic Substitution B tert-Butyl 3-aminoazetidine-1-carboxylate B->C D tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate E This compound hydrochloride D->E HCl

Caption: Overall synthetic workflow for this compound hydrochloride.

Part 1: Synthesis of tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate

Mechanistic Rationale

The key transformation in this step is the nucleophilic aromatic substitution of the chlorine atom on the electron-deficient pyrimidine ring by the secondary amine of the azetidine. The Boc protecting group on the azetidine nitrogen is crucial to prevent its participation in the reaction, thereby avoiding the formation of undesired side products. A suitable base is employed to quench the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
4-Chloropyrimidine1.0114.53100 g
tert-Butyl 3-aminoazetidine-1-carboxylate1.1172.22165 g
Diisopropylethylamine (DIPEA)1.5129.24168 mL
Acetonitrile--1 L

Procedure:

  • To a stirred solution of 4-chloropyrimidine (100 g, 0.873 mol) in acetonitrile (1 L) in a suitable reactor, add tert-butyl 3-aminoazetidine-1-carboxylate (165 g, 0.958 mol)[1][2][3][4].

  • Add diisopropylethylamine (168 mL, 0.960 mol) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the consumption of 4-chloropyrimidine is complete.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (1.5 L) and wash with water (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate as a solid.

Part 2: Synthesis of this compound hydrochloride

Mechanistic Rationale

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In this step, hydrochloric acid is used to cleave the Boc group, generating a carbamic acid intermediate which readily decarboxylates to yield the free amine. The use of excess hydrochloric acid ensures complete deprotection and concomitant formation of the desired hydrochloride salt.

Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
tert-Butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate1.0250.30200 g
4 M HCl in 1,4-Dioxane5.0-1 L
Diethyl ether--2 L

Procedure:

  • To a stirred solution of tert-butyl 3-(pyrimidin-4-ylamino)azetidine-1-carboxylate (200 g, 0.799 mol) in 1,4-dioxane (500 mL) at 0 °C, add 4 M HCl in 1,4-dioxane (1 L, 4.0 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the deprotection by HPLC or TLC.

  • Upon completion, add diethyl ether (2 L) to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid by filtration, wash with diethyl ether (2 x 500 mL), and dry under vacuum at 40-50 °C to a constant weight.

  • The final product, this compound hydrochloride, is obtained as a white to off-white solid.

Process Safety and Scalability Considerations

  • Step 1: The reaction is exothermic upon heating. Ensure adequate cooling capacity for large-scale production. Acetonitrile is flammable; use appropriate grounding and inert atmosphere. DIPEA is a corrosive base; handle with appropriate personal protective equipment (PPE).

  • Step 2: The deprotection with HCl in dioxane is highly exothermic and releases isobutylene gas. Ensure the reactor is equipped with a robust cooling system and an efficient gas scrubber. Dioxane is a suspected carcinogen and is flammable; handle in a well-ventilated area or a fume hood.

  • Crystallization and Filtration: The final product is a crystalline solid. Proper control of the precipitation and filtration steps is crucial for achieving high purity and good handling properties of the active pharmaceutical ingredient (API).

Conclusion

This application note provides a robust and scalable two-step synthesis of this compound hydrochloride. The described protocol utilizes readily available starting materials and well-established chemical transformations, making it suitable for large-scale production in a pharmaceutical setting. The detailed experimental procedures and process considerations will enable researchers and drug development professionals to confidently synthesize this key building block for their research and development needs.

References

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.

  • This compound hydrochloride | CAS 1384430-84-5. American Elements.

  • 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChem.

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate.

  • tert-Butyl Esters. Organic Chemistry Portal.

  • tert-Butyl-3-amino-azetidine-1-carboxylate | CAS:193269-78-2. Atomaxchem.

  • tert-Butyl 3-Aminoazetidine-1-carboxylate 193269-78-2. TCI EUROPE N.V.

  • tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. iChemical.

  • 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate. BLD Pharm.

  • This compound dihydrochloride | 2098025-74-0. ChemicalBook.

  • tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate. EvitaChem.

  • Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate. PubChem.

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

  • WO2018113801A1 - Crystalline forms of2-[1-ethylsulfonyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile with phosphoric acid and a method of their preparation. Google Patents.

  • Deprotection of the t-butyl ester group. ResearchGate.

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Application Notes and Protocols: Characterizing the Cellular Activity of 1-(Pyrimidin-4-yl)azetidin-3-amine, a Putative ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Cellular Impact of Kinase Inhibitors

The therapeutic potential of small molecule kinase inhibitors has revolutionized modern medicine, particularly in oncology and inflammatory diseases. The compound 1-(Pyrimidin-4-yl)azetidin-3-amine and its analogues have emerged as promising scaffolds for targeting various kinases, with a significant focus on the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK1 and ROCK2).[1][2][3][4] These kinases are pivotal regulators of the actin cytoskeleton and are implicated in fundamental cellular processes such as adhesion, migration, proliferation, and apoptosis.[1][5][6][7] Dysregulation of the Rho/ROCK signaling pathway is a hallmark of numerous pathologies, making ROCK an attractive therapeutic target.[5][8][9]

This guide provides a comprehensive suite of cell-based assays designed to meticulously characterize the cellular activity of putative ROCK inhibitors like this compound. Moving beyond simple biochemical assays, cell-based formats offer a more physiologically relevant context, providing critical insights into a compound's membrane permeability, target engagement in a native cellular environment, and its ultimate effect on downstream signaling and complex cellular phenotypes.[10][11] We will delve into the core principles and detailed protocols for assays that confirm target engagement and quantify the functional consequences of ROCK inhibition.

The Rho/ROCK Signaling Axis: A Prime Target for Intervention

The ROCK kinases are key effectors of the small GTPase RhoA. Upon activation, ROCKs phosphorylate a host of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).[12] Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. Concurrently, the inhibitory phosphorylation of MYPT1 by ROCK prevents the dephosphorylation of MLC, further amplifying the contractile signal.[12] This cascade of events is central to cellular tension, motility, and morphological changes. Potent and selective inhibitors of ROCK, such as the well-characterized compound Y-27632, disrupt this pathway, leading to distinct and measurable cellular effects like the dissolution of stress fibers and promotion of cell spreading.[1][2][3][13]

Part 1: Target Engagement Assays - Confirming the Molecular Handshake

Before assessing the functional consequences of a compound, it is paramount to confirm that it directly interacts with its intended target within the complex milieu of a living cell. Here, we present two robust methodologies to measure the target engagement of this compound with ROCK.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® leverages the principle that the binding of a ligand to its target protein confers thermal stability.[14][15] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein, however, is more resistant to this thermal denaturation.[16][17] By measuring the amount of soluble target protein remaining at various temperatures, we can infer target engagement.[15][16][18]

Workflow Diagram:

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., HeLa, A549) Treat with this compound or Vehicle Control B 2. Heat Shock Aliquot cells and heat at different temperatures (e.g., 40°C - 65°C) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Protein Quantification Collect supernatant and analyze soluble ROCK1/2 levels (e.g., Western Blot, ELISA) D->E F 6. Data Analysis Plot soluble protein vs. temperature to generate melt curves and determine thermal shift (ΔTm) E->F

Caption: CETSA® workflow for assessing target engagement.

Detailed Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa or U2OS) in sufficient quantity to allow for multiple temperature points and treatment conditions. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Harvesting and Aliquoting: Harvest cells by trypsinization, wash with PBS, and resuspend in a buffered solution. Distribute equal aliquots of the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[16] A typical temperature gradient would range from 40°C to 65°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[18]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble ROCK1 or ROCK2 using a quantitative immunoassay such as Western blotting or ELISA.

  • Data Interpretation: Plot the percentage of soluble ROCK protein against temperature for both vehicle- and compound-treated samples. A positive shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[19][20] The target protein (ROCK) is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of ROCK is then added (the energy acceptor). When the tracer is bound, its close proximity to NanoLuc® results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that competes with the tracer for binding to ROCK will displace it, leading to a dose-dependent decrease in the BRET signal.[19][21][22]

Workflow Diagram:

NanoBRET_Workflow A 1. Transfection Express ROCK-NanoLuc® fusion protein in cells (e.g., HEK293) B 2. Cell Plating Plate transfected cells in a white, 96- or 384-well plate A->B C 3. Compound & Tracer Addition Add serial dilutions of test compound, followed by a fixed concentration of fluorescent tracer B->C D 4. Equilibration Incubate at 37°C to allow for compound binding and displacement of the tracer C->D E 5. Lysis & Substrate Addition Add NanoBRET® Nano-Glo® Substrate D->E F 6. BRET Measurement Measure donor (450 nm) and acceptor (610 nm) emission using a luminometer E->F G 7. Data Analysis Calculate BRET ratio and plot against compound concentration to determine IC50 F->G

Caption: NanoBRET™ Target Engagement workflow.

Detailed Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a full-length human ROCK1 or ROCK2 protein fused to NanoLuc® luciferase.[22] After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Compound Plating: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and dispense into a white 384-well assay plate.

  • Cell and Tracer Addition: Add the NanoBRET® tracer to the cell suspension at a pre-determined optimal concentration. Dispense the cell/tracer mix into the wells containing the test compound.[21]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding reaction to reach equilibrium.[22]

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate to all wells.

  • BRET Measurement: Immediately read the plate on a luminometer equipped with filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in intact cells.

Assay Principle Key Advantages Considerations
CETSA® Ligand-induced thermal stabilization of the target protein.[15]Label-free; works with endogenous proteins; applicable to tissues.Lower throughput; requires a specific antibody for detection.
NanoBRET™ Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[19]High-throughput; quantitative affinity data (IC50) in live cells; real-time measurement.Requires genetic modification of cells; dependent on a specific tracer.

Part 2: Functional Cellular Assays - Measuring the Downstream Consequences

Once target engagement is confirmed, the next crucial step is to quantify the compound's effect on the downstream signaling pathway and the resulting cellular phenotype.

In-Cell Western™ (ICW) Assay for Substrate Phosphorylation

Principle: The In-Cell Western™ (ICW), also known as a cytoblot or in-cell ELISA, is a quantitative immunofluorescence assay performed in microplates.[23][24] It allows for the simultaneous measurement of a target protein (e.g., phosphorylated MYPT1) and a normalization protein (e.g., total protein or a housekeeping protein) in the same well, providing an accurate measure of protein phosphorylation relative to cell number.[23][25][26]

Workflow Diagram:

ICW_Workflow A 1. Cell Seeding & Treatment Plate cells in 96-well plate. Starve, then treat with compound and/or a RhoA activator (e.g., LPA) B 2. Fixation & Permeabilization Fix with formaldehyde, then permeabilize with Triton X-100 A->B C 3. Blocking Block non-specific binding sites B->C D 4. Primary Antibody Incubation Incubate with antibodies for p-MYPT1 (rabbit) and a normalization protein (mouse) C->D E 5. Secondary Antibody Incubation Incubate with spectrally distinct IRDye® secondary antibodies (e.g., anti-rabbit 800CW and anti-mouse 680RD) D->E F 6. Imaging & Quantification Scan plate on an infrared imager. Quantify fluorescence intensity at 700nm and 800nm E->F

Caption: In-Cell Western™ workflow for p-MYPT1.

Detailed Protocol:

  • Cell Plating and Treatment: Seed cells (e.g., Swiss 3T3) into a 96-well plate and allow them to adhere overnight. Serum-starve the cells for 4-6 hours. Pre-treat with a dose range of this compound for 1 hour. Stimulate with a RhoA activator like lysophosphatidic acid (LPA) to induce ROCK activity.

  • Fixation and Permeabilization: Fix the cells by adding 3.7% formaldehyde in PBS for 20 minutes at room temperature.[25][27] Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS to allow antibody access to intracellular targets.[25][26]

  • Blocking: Add a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) and incubate for 1.5 hours at room temperature to reduce non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of primary antibodies: a rabbit anti-phospho-MYPT1 (Thr853) antibody and a mouse antibody for normalization (e.g., anti-α-tubulin).

  • Secondary Antibody Incubation: Wash the plate, then incubate for 1 hour at room temperature with a cocktail of spectrally distinct, near-infrared (NIR) fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[23] Protect the plate from light from this point forward.

  • Imaging and Analysis: Wash the plate a final time and ensure it is completely dry. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). The integrated intensity of the 800 nm channel (p-MYPT1) is normalized to the intensity of the 700 nm channel (tubulin). Plot the normalized signal against compound concentration to generate an IC50 curve for functional ROCK inhibition.

High-Content Imaging of Cytoskeletal Phenotypes

Principle: ROCK inhibition induces dramatic and quantifiable changes in cell morphology, most notably the loss of actin stress fibers and an increase in cell spreading.[1][13][28] High-Content Screening (HCS) systems use automated microscopy and sophisticated image analysis algorithms to quantify these phenotypic changes across thousands of cells in a high-throughput manner.[29]

Detailed Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., U2OS cells, known for their prominent stress fibers) onto optically clear 96- or 384-well plates. Allow cells to adhere, then treat with a dose range of this compound for a period of 1 to 24 hours. Include a positive control (e.g., Y-27632) and a vehicle control.

  • Staining: Fix, permeabilize, and stain the cells with fluorescent probes. A typical staining cocktail includes:

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488): To visualize F-actin and stress fibers.[13]

    • An antibody against a focal adhesion protein (e.g., Vinculin or Paxillin): To visualize focal adhesions.

    • DAPI or Hoechst: To stain the nucleus, enabling cell counting and defining the cellular boundary.[13]

  • Automated Imaging: Acquire images using a high-content imaging system. Capture multiple fields of view per well to ensure robust data.

  • Image Analysis: Use a dedicated image analysis software to segment the images and extract quantitative data. Key parameters to measure include:

    • Stress Fiber Quantification: Measure the number, length, and intensity of actin stress fibers per cell.

    • Cell Spreading: Calculate the total cell area.[13][28]

    • Focal Adhesion Analysis: Quantify the number and size of focal adhesions per cell.

  • Data Analysis: Plot the quantified morphological parameters against compound concentration. A dose-dependent decrease in stress fibers and an increase in cell area are indicative of potent ROCK inhibition.

Assay Principle Key Readouts Key Advantages
In-Cell Western™ Quantitative immunofluorescence in a microplate.[23]Phosphorylation level of ROCK substrates (e.g., p-MYPT1).High-throughput; quantitative IC50 determination; multiplexing capability.
High-Content Imaging Automated microscopy and image analysis of cellular phenotypes.[29]Cell area, stress fiber integrity, focal adhesion number.Multiparametric data; visual confirmation of effect; captures cellular heterogeneity.

Conclusion: A Multi-faceted Approach to Inhibitor Characterization

The comprehensive characterization of a kinase inhibitor such as this compound requires a multi-pronged, cell-based approach. By first confirming direct target engagement within the cell using techniques like CETSA® or NanoBRET™, researchers can confidently attribute downstream functional effects to on-target activity. Subsequently, quantifying the inhibition of substrate phosphorylation and the resulting phenotypic changes provides a robust and physiologically relevant measure of the compound's potency and mechanism of action. The protocols detailed in this guide provide a validated framework for researchers, scientists, and drug development professionals to thoroughly evaluate the cellular efficacy of novel ROCK inhibitors, paving the way for their further development as potential therapeutics.

References

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. Available at: [Link]

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  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc. Available at: [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. Available at: [Link]

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  • Principle of the cellular thermal shift assay (CETSA). When exposed to... ResearchGate. Available at: [Link]

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  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

  • 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChem. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. Available at: [Link]

  • ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. PubMed Central. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PubMed Central. Available at: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. Available at: [Link]

  • Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors. PubMed Central. Available at: [Link]

  • The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons. PubMed Central. Available at: [Link]

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Animal models for testing 1-(Pyrimidin-4-yl)azetidin-3-amine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Development and In Vivo Efficacy Testing of 1-(Pyrimidin-4-yl)azetidin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preclinical evaluation of this compound, a novel chemical entity with therapeutic potential. Given the absence of established biological targets for this specific molecule, this guide outlines a strategic, hypothesis-driven approach. Based on its structural motifs, particularly the pyrimidine core, we posit that its primary mechanism of action is likely the inhibition of protein kinases, a major focus for drug discovery, especially in oncology.[1] This document details the essential in vitro characterization required to identify its target(s), followed by a detailed exposition on the selection and implementation of appropriate animal models for in vivo efficacy testing, with a focus on oncology applications. The protocols provided herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in preclinical research.[2][3]

Introduction: Deconstructing this compound

This compound is a small molecule whose biological activity is not yet widely characterized. Its structure, however, provides critical clues for forming a testable hypothesis. The pyrimidine ring is a privileged scaffold found in numerous FDA-approved kinase inhibitors that function by competing with ATP at the enzyme's active site.[1][4] For instance, analogues such as N-(pyridin-3-yl)pyrimidin-4-amine have demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[5]

While other activities are possible—for example, similar structures have shown affinity for G protein-coupled receptors like the Histamine H3 receptor[6][7]—the most probable and actionable starting point for investigation is its potential as a kinase inhibitor. Therefore, this guide will proceed with the primary hypothesis that this compound functions as a modulator of protein kinase activity.

Prerequisite for Animal Studies: In Vitro Target Identification and Validation

Initiating animal efficacy studies without a clear understanding of the compound's mechanism of action is inefficient and ethically questionable.[8] The first crucial phase is to identify the specific kinase(s) it inhibits and to confirm this activity in a cellular context.

Step 1: Broad Kinase Profiling

The initial step is to screen this compound against a large panel of recombinant human kinases. This will identify its primary target(s) and provide an early assessment of its selectivity.

  • Methodology: Utilize a radiometric or fluorescence-based kinase assay format to measure the compound's inhibitory potency (IC50) against a diverse panel of kinases (e.g., the full human kinome).[9] Assays should be run at or near the physiological ATP concentration to provide more biologically relevant data.[9]

  • Causality: A broad screen is essential to not only find the intended "pro-targets" but also to identify potential "anti-targets" that could lead to toxicity or off-target effects later in development.[10]

Step 2: Cellular On-Target Validation

Once putative kinase targets are identified, the next step is to verify that the compound can inhibit the target within a living cell. Compounds with high biochemical potency can fail in cellular environments due to poor permeability or other factors.[4]

  • Methodology 1: Target Phosphorylation Assay. Select cell lines where the identified target kinase is active. Treat these cells with the compound and measure the phosphorylation status of a known downstream substrate of that kinase via Western Blot or ELISA. A reduction in substrate phosphorylation indicates successful target engagement.[4]

  • Methodology 2: Cell Proliferation/Viability Assay. In parallel, use cell lines known to be dependent on the target kinase for survival (e.g., cancer cell lines with an activating mutation in the kinase). Treat with a dose-response of the compound and measure cell viability (e.g., using an MTS or CellTiter-Glo® assay). A potent anti-proliferative effect in these cells further validates the mechanism of action.[4]

G cluster_0 Phase 1: In Vitro Validation Compound This compound KinaseScreen Broad Kinome Profiling (IC50 Determination) Compound->KinaseScreen TargetID Identify Putative Kinase Targets KinaseScreen->TargetID CellAssay Cellular Phosphorylation Assay (Target Engagement) TargetID->CellAssay ProlifAssay Cell Proliferation Assay (Functional Effect) TargetID->ProlifAssay GoNoGo Decision Point: Proceed to In Vivo? CellAssay->GoNoGo ProlifAssay->GoNoGo

Caption: Initial workflow for target identification and validation.

Bridging to Efficacy: Preliminary Pharmacokinetics (PK) and Toxicology

Before assessing efficacy, it is critical to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to establish a safe dose range.

  • Study Design: Conduct a preliminary PK study in healthy mice (or the species intended for efficacy studies). Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a single dose. Collect blood samples at multiple time points to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and half-life.

  • Dose-Ranging Toxicity: Perform a dose-escalation study in a small cohort of animals to identify the Maximum Tolerated Dose (MTD). This involves administering increasing doses and monitoring for clinical signs of toxicity (e.g., weight loss, behavioral changes). The MTD is crucial for designing the subsequent efficacy studies.[3]

Selecting the Appropriate Animal Model for Efficacy Testing

The choice of animal model is paramount and depends entirely on the validated target and the intended disease indication.[8] Assuming the in vitro data point to an oncology indication, the following models are recommended in a tiered approach.

The Workhorse Model: Subcutaneous Human Tumor Xenografts

This is the most common and straightforward model for initial efficacy assessment of an anti-cancer agent.

  • Description: Human cancer cell lines (selected based on their dependency on the identified target kinase) are implanted subcutaneously into the flank of immunocompromised mice (e.g., Athymic Nude or SCID mice). These mice lack a functional adaptive immune system and therefore do not reject the human cells.

  • Advantages: High reproducibility, ease of tumor implantation, and simple, quantitative tumor measurement using calipers.

  • Limitations: The subcutaneous environment does not replicate the complex microenvironment of an organ-specific tumor. The absence of an immune system precludes the study of any potential immunomodulatory effects of the drug.

Increased Clinical Relevance: Orthotopic Xenograft Models

For a more clinically relevant assessment, tumor cells are implanted into the corresponding organ of origin.

  • Description: For example, if the target is implicated in pancreatic cancer, the human pancreatic cancer cells are surgically implanted into the pancreas of the mouse.

  • Advantages: Better recapitulates tumor-stroma interactions, angiogenesis, and metastatic processes.

  • Limitations: Technically more challenging, requires specialized surgical skills, and tumor growth is typically monitored by in vivo imaging (e.g., bioluminescence), which requires specialized equipment.

High-Fidelity Target Validation: Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that have been engineered to carry specific genetic mutations that cause them to spontaneously develop tumors that closely mimic human disease.

  • Description: If this compound is found to inhibit a kinase like PI3K, a GEMM with an activating mutation in the PI3K pathway could be used.[11]

  • Advantages: Tumors arise in a natural, immunocompetent environment, providing the highest fidelity model for studying tumor progression and therapeutic response.

  • Limitations: Tumor development can be variable in timing and penetrance, studies are often longer and more expensive, and specific models may not be readily available for all targets.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a step-by-step methodology for a robustly designed efficacy study. Adherence to principles of randomization, blinding, and appropriate statistical power is essential for generating reliable and reproducible data.[2][12]

Materials and Reagents
  • Animals: 6-8 week old female athymic nude mice.

  • Cells: Validated human cancer cell line (e.g., A549, MCF-7) with known dependence on the target kinase.

  • Reagents: Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel®, sterile PBS.

  • Test Article: this compound, formulation vehicle (e.g., 0.5% methylcellulose + 0.2% Tween® 80 in water).

  • Equipment: Laminar flow hood, incubator, hemocytometer, centrifuge, syringes, calipers, animal balance.

Experimental Workflow

G cluster_1 Phase 2: In Vivo Efficacy Study Day_Neg14 Day -14 Cell Culture Expansion Day_0 Day 0 Cell Implantation Day_Neg14->Day_0 Prepare inoculum Day_7 Day 7 Tumor Palpation & Randomization Day_0->Day_7 Tumor growth Day_8 Day 8 Begin Dosing Day_7->Day_8 Assign groups Day_X Days 8-28 Daily Dosing & Tumor/Weight Monitoring Day_8->Day_X Treatment period Day_28 Day 28 Study Endpoint & Tissue Collection Day_X->Day_28 Final measurements

Caption: Timeline for a typical subcutaneous xenograft study.

Step-by-Step Methodology
  • Cell Preparation (Day -14 to 0):

    • Culture the selected cancer cell line under standard conditions until a sufficient number of cells are available.

    • On Day 0, harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 50 million cells/mL. Matrigel® helps support initial tumor formation.

    • Keep cells on ice until implantation.

  • Tumor Implantation (Day 0):

    • Anesthetize the mice. Shave and sterilize the right flank.

    • Inject 0.1 mL of the cell suspension (containing 5 million cells) subcutaneously into the flank.

    • Monitor animals until they have fully recovered from anesthesia.

  • Tumor Growth and Randomization (Day 7-8):

    • Begin monitoring for palpable tumors around Day 5-7.

    • When tumors reach an average size of 100-150 mm³, randomize the animals into treatment groups. This is a critical step to minimize bias.[2]

    • Use a randomized block design based on individual tumor volumes to ensure the average tumor size is similar across all groups at the start of treatment.

  • Treatment Groups and Dosing (Beginning Day 8):

    • Prepare the dosing solutions for the test article and vehicle control.

    • Administer the compound daily (or as determined by PK studies) via the chosen route (e.g., oral gavage).

    • Dosing should be performed by a technician blinded to the treatment groups to prevent measurement bias.[8]

GroupNTreatment ArticleDoseRouteSchedule
110Vehicle Control0 mg/kgPOQD
210This compoundLow Dose (e.g., 10 mg/kg)POQD
310This compoundMid Dose (e.g., 30 mg/kg)POQD
410This compoundHigh Dose (MTD, e.g., 100 mg/kg)POQD
510Positive Control (Known Inhibitor)VariesPOQD
  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each animal at the same frequency to monitor for toxicity.

    • The primary endpoint is typically when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary endpoints include significant body weight loss (>20%) or other signs of distress, which would require humane euthanasia.

  • Tissue Collection and Analysis:

    • At the study endpoint, euthanize all animals.

    • Excise the tumors, weigh them, and preserve a portion in formalin for histology and another portion by snap-freezing for biomarker analysis (e.g., confirming target inhibition via Western Blot).

Data Analysis and Interpretation

  • Primary Efficacy Endpoint: The primary metric is Tumor Growth Inhibition (%TGI). It is calculated for each treatment group relative to the vehicle control group.

  • Statistical Analysis: Compare the mean tumor volumes between the treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA with Dunnett's post-hoc test). A p-value < 0.05 is typically considered statistically significant.

  • Toxicity Assessment: Plot the mean body weight for each group over time. A significant, dose-dependent decrease in body weight is an indicator of compound toxicity.

Example Data Summary Table
GroupMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)p-value vs. Vehicle
1: Vehicle1850 ± 210--2%-
2: Low Dose1250 ± 18032%-4%0.04
3: Mid Dose780 ± 15058%-7%<0.01
4: High Dose350 ± 9581%-15%<0.001
5: Positive Control410 ± 11078%-8%<0.001

Conclusion

The successful preclinical development of a novel compound like this compound hinges on a logical, stepwise approach. By first confirming its mechanism of action in vitro and then applying that knowledge to select and execute a robustly designed in vivo animal model, researchers can generate the high-quality, reproducible efficacy and safety data necessary to justify advancement toward clinical trials.[12][13] This structured methodology not only maximizes the potential for success but also upholds the ethical and scientific standards essential for modern drug discovery.

References

  • Dar, A. C., Das, T. K., Shokat, K. M., & Cagan, R. L. (2014). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. eLife.
  • The Jackson Laboratory. (n.d.).
  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting.
  • McGill University. (2013). How to make preclinical animal research more effective. Newsroom.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Strech, D., et al. (2019). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study.
  • Avey, M. T., et al. (2016). General Principles of Preclinical Study Design.
  • Science|Business. (2010). Edinburgh: Drug screening innovation based on p110 PI3 kinase mouse models. Science|Business.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
  • Smolecule. (n.d.). N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine. Smolecule.
  • PubChemLite. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChemLite.
  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)
  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(Pyrimidin-4-yl)azetidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyrimidin-4-yl)azetidin-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this specific synthesis.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction couples an activated pyrimidine, such as 4-chloropyrimidine, with azetidin-3-amine. While robust, this transformation can be sensitive to various parameters, leading to issues with yield, purity, and reproducibility. This guide aims to provide a comprehensive resource to navigate these challenges, drawing upon established principles of organic synthesis and field-proven insights.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Buchwald-Hartwig amination of 4-chloropyrimidine is a frequent challenge, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[1] Here’s a systematic approach to troubleshoot this issue:

  • Catalyst System:

    • Palladium Precatalyst: Ensure your palladium source is active. Older bottles of Pd(OAc)₂ or Pd₂(dba)₃ can lose activity. Using a pre-catalyst that readily forms the active Pd(0) species is often beneficial.

    • Ligand Choice: The choice of phosphine ligand is critical. For activating C-Cl bonds, bulky, electron-rich ligands are necessary. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Consider using sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[1]

    • Catalyst Loading: For challenging substrates like chloropyrimidines, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary to achieve a reasonable reaction rate.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition of the C-Cl bond.[1]

    • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent and purge the reaction vessel thoroughly.

    • Solvent Purity: Use anhydrous, high-purity solvents. Water can hydrolyze the starting material and interfere with the catalytic cycle. Toluene, 1,4-dioxane, and THF are common solvents for this reaction.[1]

  • Base Selection:

    • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[1]

    • If your starting material or product is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used. However, this will likely necessitate a more active catalyst system and higher reaction temperatures.[1]

Question 2: I am observing a significant amount of a side product with a mass corresponding to the starting 4-chloropyrimidine with the chlorine replaced by a hydrogen atom. What is this side reaction and how can I minimize it?

Answer:

This side product is the result of hydrodehalogenation , a common competing pathway in Buchwald-Hartwig aminations where the aryl halide is reduced instead of being aminated.[1] This occurs when the desired reductive elimination step is slow, allowing for alternative pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.

To suppress hydrodehalogenation:

  • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes favor the desired reductive elimination pathway.

  • Amine Stoichiometry: Using a slight excess of the azetidin-3-amine (e.g., 1.2 to 1.5 equivalents) can help to push the equilibrium towards the desired amination product.

  • Strictly Anhydrous Conditions: As mentioned before, ensure all reagents and the solvent are scrupulously dry. Any moisture can contribute to the formation of the hydrodehalogenated byproduct.

  • Choice of Base: In some cases, the choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄) might be beneficial, although this could also affect the overall reaction rate.

Question 3: My product appears to be degrading during workup or purification. What could be the cause and how can I improve the stability of my product?

Answer:

The stability of N-aryl azetidines can be a concern due to the inherent ring strain of the four-membered ring.[2] N-heteroaryl azetidines, like your target compound, can be susceptible to acid-mediated decomposition.

  • pH Sensitivity: Studies have shown that N-aryl azetidines can undergo ring-opening decomposition under acidic conditions.[3][4][5] It is crucial to avoid strongly acidic conditions during the aqueous workup. Use a mild base, such as a saturated sodium bicarbonate solution, to neutralize the reaction mixture.

  • Purification:

    • Column Chromatography: When purifying by column chromatography, it is advisable to use a stationary phase that is not acidic. Standard silica gel can be slightly acidic and may cause degradation. Consider using deactivated silica gel (e.g., by pre-treating with a triethylamine solution in the eluent) or an alternative stationary phase like alumina.

    • Solvent Choice: Ensure that the solvents used for extraction and chromatography are free of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound via Buchwald-Hartwig amination?

A1: The catalytic cycle for the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-chloropyrimidine, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The azetidin-3-amine coordinates to the Pd(II) center, and the base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired this compound and regenerating the Pd(0) catalyst.[6]

A simplified representation of the catalytic cycle is shown below:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex L2Pd(II)(Ar)Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR2, Base Pd(II)_Amido_Complex L2Pd(II)(Ar)(NR2) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress. Use a suitable solvent system to achieve good separation between the starting materials, product, and any major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the disappearance of starting materials and the formation of the product, confirming the molecular weight of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product. The proton and carbon chemical shifts will be characteristic of the this compound structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized compound.

Q3: Can I use 4-bromopyrimidine or 4-iodopyrimidine instead of 4-chloropyrimidine?

A3: Yes, and in many cases, it may be advantageous. The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the trend: I > Br > Cl. Using 4-bromopyrimidine or 4-iodopyrimidine will likely result in a faster reaction and may allow for the use of milder reaction conditions (e.g., lower temperature, less active catalyst). However, 4-chloropyrimidine is often more commercially available and less expensive, making it a common choice for large-scale synthesis.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination. This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Reaction Scheme:

Materials:

  • 4-Chloropyrimidine

  • Azetidin-3-amine hydrochloride (or free base)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and RuPhos (e.g., 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add 4-chloropyrimidine (e.g., 1.0 mmol, 1.0 equiv) and azetidin-3-amine hydrochloride (e.g., 1.2 mmol, 1.2 equiv).

  • Add sodium tert-butoxide (e.g., 2.5 mmol, 2.5 equiv).

  • Add anhydrous, degassed toluene (e.g., 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on deactivated silica gel or alumina.

Product Characterization (Predicted Data):

  • ¹H NMR: Expect signals for the pyrimidine protons (typically in the aromatic region, ~8.0-9.0 ppm), and signals for the azetidine ring protons (typically in the aliphatic region, ~3.5-4.5 ppm for the CH₂ groups and a multiplet for the CH-NH₂ proton). The NH₂ protons will likely appear as a broad singlet.

  • ¹³C NMR: Expect signals for the pyrimidine carbons (typically ~150-165 ppm) and the azetidine carbons (typically ~45-60 ppm).

  • Mass Spectrometry (ESI+): Expect to observe the protonated molecular ion [M+H]⁺.

Table 1: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Low/No Conversion Inactive catalyst, poor ligand choice, insufficient temperature, presence of oxygen/water, incorrect base.Use fresh catalyst, select a bulky, electron-rich ligand, increase temperature, ensure inert and anhydrous conditions, use a strong, non-nucleophilic base.[1]
Hydrodehalogenation Slow reductive elimination, presence of water.Optimize ligand-to-metal ratio, use a slight excess of amine, ensure strictly anhydrous conditions.[1]
Product Degradation Acidic conditions during workup or purification.Use a mild base (e.g., NaHCO₃) for workup, use deactivated silica gel or alumina for chromatography.[3][4][5]

Visualization of Key Relationships

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst Check Catalyst System (Pd source, Ligand, Loading) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Atmosphere, Solvent) Start->Check_Conditions Check_Base Check Base (Type, Stoichiometry) Start->Check_Base Optimize_Catalyst Optimize Catalyst: - Use fresh Pd source - Use bulky ligand (e.g., RuPhos) - Increase loading Check_Catalyst->Optimize_Catalyst Optimize_Conditions Optimize Conditions: - Increase temperature (80-110 °C) - Ensure inert atmosphere - Use anhydrous solvent Check_Conditions->Optimize_Conditions Optimize_Base Optimize Base: - Use NaOtBu - Consider K3PO4/Cs2CO3 for sensitive substrates Check_Base->Optimize_Base Success Improved Conversion Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Base->Success

Caption: A workflow diagram for troubleshooting low conversion in the synthesis.

References

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  • Domonkos, I., et al. (2018). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 23(11), 2999. Available from: [Link]

  • ResearchGate. (2025). Synthesis of new 4-(pyrimidin-4-yl)pyrazol-3-one derivatives. Available from: [Link]

  • ResearchGate. (2025). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Available from: [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

  • PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Available from: [Link]

Sources

Technical Support Center: Purification of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(pyrimidin-4-yl)azetidin-3-amine and its salts. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific principles and practical techniques required to overcome common purification challenges associated with this important heterocyclic building block.

Core Scientific Principles: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its behavior during purification.

  • Basicity: The molecule contains two key basic nitrogen atoms: the primary amine on the azetidine ring and the nitrogens on the pyrimidine ring. The azetidine amine is the more basic of the two. This inherent basicity is the primary cause of purification challenges, particularly in normal-phase chromatography.[1][2]

  • Polarity: The presence of multiple nitrogen atoms makes this a highly polar compound. This polarity dictates its solubility in various solvents and its retention characteristics in chromatographic systems.

  • Potential for Salt Formation: Due to its basicity, the compound readily forms salts with both organic and inorganic acids (e.g., HCl, TFA). This property can be leveraged for purification via crystallization.[3][4]

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My compound is streaking badly or not moving off the baseline during silica gel column chromatography. What's happening and how do I fix it?

Answer: This is the most frequent issue and is caused by strong acid-base interactions between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This interaction leads to irreversible adsorption, tailing (streaking), and potential decomposition.[2][5]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: Neutralize the acidic silica surface by adding a small amount of a competing base to your eluent. This prevents your target compound from sticking to the stationary phase.[1][2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA). TEA is volatile and can typically be removed under high vacuum.[5]

    • Ammonia (7N in Methanol): For very sticky compounds, a mobile phase like 90:9:1 DCM/MeOH/NH4OH (using a 7N solution of ammonia in methanol) is highly effective.[1] Be aware that this is a more aggressive system.

  • Switch to a Different Stationary Phase: If modifiers are ineffective or undesirable, consider an alternative to standard silica gel.

    • Amine-Functionalized Silica: This is an excellent option where the silica surface is bonded with amine groups, creating a more basic environment that is ideal for purifying basic compounds without mobile phase modifiers.[1][6]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5]

    • Reversed-Phase (C18) Chromatography: For highly polar amines, reversed-phase chromatography using a mobile phase of water and acetonitrile (or methanol) can be very effective.[2][7] To ensure good peak shape, it's often necessary to adjust the pH. For basic amines, using a mobile phase with a high pH (e.g., adding ammonium hydroxide or triethylamine to reach pH 9-10) will neutralize the amine, making it more hydrophobic and increasing its retention and separation.[2]

Question 2: I'm seeing a new spot on my TLC plate after letting it sit for an hour. Is my compound decomposing?

Answer: It's possible. Basic amines can be sensitive to the acidic nature of silica gel.[2][5] Before committing to a large-scale column, it's wise to assess the stability of your compound on the stationary phase.

Troubleshooting Protocol:

  • Spot your crude material onto a TLC plate.

  • Let the spotted plate sit on the benchtop for 30-60 minutes.

  • Elute the plate as you normally would.

  • Compare this to a plate that was eluted immediately after spotting.

  • If new impurity spots appear or the main spot has diminished on the delayed plate, your compound is likely degrading on silica. In this case, you should strongly consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[5]

Question 3: My recovery from the column is very low, even though the separation looked clean. Where did my product go?

Answer: Low recovery is typically due to irreversible adsorption onto the silica column, especially if you did not use a basic modifier.[2] The highly basic amine binds so strongly to the acidic silanol groups that even a very polar eluent cannot wash it off.

Solutions:

  • Always use a modifier: As a rule of thumb for basic amines, always incorporate a basic modifier (like 0.5-1% TEA) in your eluent system.

  • Reduce Sample Load: Overloading the column can exacerbate binding and lead to poor recovery. A typical load is 1-5% of the mass of the stationary phase.[5]

  • Consider Salt Formation: If the compound is still retained, you can sometimes flush the column with a solvent system containing an acid (e.g., 1% acetic acid in methanol) to protonate the amine and release it from the silica. However, this may co-elute other impurities and will require a subsequent basic workup to isolate the free base.

Question 4: How can I purify this compound without chromatography? My crude material is >90% pure.

Answer: If you have high-purity crude material, crystallization is an excellent and scalable alternative to chromatography. Since the free base of this compound may be an oil or a low-melting solid, converting it to a stable, crystalline salt is the preferred method. The hydrochloride (HCl) or dihydrochloride salt is common.[8][9]

General Strategy for Salt Crystallization:

  • Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile).[3]

  • Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until the pH is acidic (check with pH paper).

  • Stir the mixture. The salt will often precipitate immediately.

  • If no precipitate forms, you may need to cool the solution, scratch the inside of the flask with a glass rod to create nucleation sites, or add an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or MTBE) to induce crystallization.[4][5]

  • Collect the crystalline salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Question 5: I tried to perform an aqueous extraction, but I formed a persistent emulsion. How can I break it?

Answer: Emulsions often form during the basic extraction of crude reaction mixtures containing amines due to their surfactant-like properties.

Solutions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[5]

  • Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for phase transfer without creating a stable emulsion.[5]

  • Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool.[5]

  • Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.[5]

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is suitable for purifying the free base form of the title compound.

  • Select and Prepare the Mobile Phase:

    • Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A common starting point is a gradient of methanol in dichloromethane (DCM).

    • Once a suitable DCM/MeOH ratio is found, add 0.5% triethylamine (TEA) to the final mobile phase mixture. For example, for 1 liter of 95:5 DCM/MeOH, add 5 mL of TEA.

  • Pack the Column:

    • Wet pack the column with the prepared mobile phase (containing TEA). Ensure there are no cracks or air bubbles.

  • Load the Sample:

    • Dissolve the crude material in a minimal amount of the mobile phase.

    • Alternatively (and preferably), perform a "dry load": dissolve the crude material in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the packed column.

  • Elute and Collect:

    • Run the column using the prepared mobile phase. If necessary, a shallow gradient can be used (e.g., starting with 98:2 DCM/MeOH + 0.5% TEA and gradually increasing to 90:10 DCM/MeOH + 0.5% TEA).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporate with DCM or isopropanol to help remove residual TEA.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for normal-phase.
Mobile Phase Dichloromethane/MethanolGood polarity range for eluting the compound.
Additive 0.1-1% Triethylamine (TEA)Neutralizes acidic silanols, preventing tailing.[1][5]
Sample Loading Dry LoadingProvides better resolution and prevents band broadening.
Typical Gradient 2% to 10% Methanol in DCMAllows for elution of the polar product while separating less polar byproducts.
Protocol 2: Purification via HCl Salt Crystallization

This protocol is ideal for a final purification step to obtain a stable, solid product.

  • Dissolution:

    • Dissolve the crude or column-purified this compound free base in a minimal amount of a suitable alcohol solvent (e.g., Isopropanol or Ethanol) with gentle warming if necessary. A good starting concentration is ~10 mL of solvent per gram of compound.

  • Acidification:

    • Cool the solution to room temperature.

    • Slowly add a solution of HCl in an organic solvent (e.g., 1.2 equivalents of 4M HCl in Dioxane) dropwise while stirring. Monitor the pH with a glass rod and pH paper to ensure the solution is acidic.

  • Crystallization & Isolation:

    • Stir the mixture at room temperature for 1-2 hours. If a precipitate forms, continue stirring. If not, cool the flask in an ice bath and scratch the inner wall with a glass rod.

    • If crystallization remains difficult, slowly add an anti-solvent like Methyl tert-butyl ether (MTBE) until the solution becomes cloudy, then allow it to stand.

    • Collect the resulting crystals by vacuum filtration.

  • Washing and Drying:

    • Wash the filter cake with a small amount of cold isopropanol or the anti-solvent (MTBE) to remove soluble impurities.

    • Dry the purified salt in a vacuum oven at 40-50 °C to a constant weight.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow cluster_start Start cluster_workup Initial Workup cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_end Finish Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Basic Extraction) Crude->Workup Isolate crude organic Analysis Assess Purity (TLC, LCMS, NMR) Workup->Analysis Evaporate solvent PurityCheck Purity > 95%? Analysis->PurityCheck Chromatography Flash Chromatography (w/ TEA modifier) PurityCheck->Chromatography No Crystallization Salt Crystallization (e.g., HCl salt) PurityCheck->Crystallization Yes Final Pure Product (Free Base or Salt) Chromatography->Final Isolate pure free base Crystallization->Final Isolate pure salt

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Improving the yield of 1-(Pyrimidin-4-yl)azetidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery, 1-(Pyrimidin-4-yl)azetidin-3-amine serves as a critical building block for a variety of pharmacologically active agents, including kinase inhibitors.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and purity. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate and overcome common hurdles in its synthesis.

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory application. The advice herein is built upon a foundation of established reaction mechanisms, supported by peer-reviewed literature, and tempered with the kind of field-proven insights that come from hands-on experience.

Primary Synthetic Routes: A Comparative Overview

The formation of the C-N bond between the pyrimidine and azetidine rings is the crux of the synthesis. Two primary methodologies dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method due to its operational simplicity and cost-effectiveness. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles like azetidin-3-amine. The reaction proceeds without the need for a metal catalyst, which simplifies purification.[3][4]

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions than SNAr, particularly for less activated aryl halides.[5][6] However, it requires a palladium catalyst and a specialized phosphine ligand, which adds cost and complexity to the process and subsequent purification.[6]

cluster_SNAr SₙAr Pathway cluster_BH Buchwald-Hartwig Pathway start_s 4-Chloropyrimidine + Azetidin-3-amine meisenheimer Meisenheimer Complex (Intermediate) start_s->meisenheimer Base, Solvent (e.g., DMSO) product_s This compound meisenheimer->product_s Elimination of Cl⁻ start_b 4-Chloropyrimidine + Azetidin-3-amine oxidative_add Pd(0) Oxidative Addition Complex start_b->oxidative_add Pd Catalyst, Ligand reductive_elim Amine Coordination & Reductive Elimination oxidative_add->reductive_elim Base product_b This compound reductive_elim->product_b

Caption: Comparison of SₙAr and Buchwald-Hartwig synthetic routes.

Troubleshooting Guide: SNAr Synthesis

The SNAr reaction is the most common and cost-effective method, but it is also where most issues arise. This section addresses specific problems you may encounter.

Q1: My reaction shows low or no conversion of the starting materials. How can I drive it to completion?

Answer: Low conversion is a frequent issue that can be traced back to several key reaction parameters. A systematic approach is essential for diagnosis.

  • Insufficient Thermal Energy: SNAr reactions require overcoming a significant activation energy barrier to temporarily disrupt the aromaticity of the pyrimidine ring.[7] If you are running the reaction at room temperature or with gentle heating, a gradual increase in temperature (e.g., in 10-20 °C increments, up to 120-150 °C) is the most effective first step. Monitor for potential degradation of starting materials at higher temperatures.

  • Sub-optimal Solvent Choice: The solvent's role is to solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex).[4] High-boiling, polar aprotic solvents are ideal.

    • Recommended Solvents: DMSO, DMF, NMP, or DMAc.

    • Less Effective Solvents: Solvents like THF, 2-propanol, or acetonitrile may not be polar enough or have a high enough boiling point to facilitate the reaction efficiently, leading to sluggish conversion.

  • Incorrect Base Selection: A base is required to neutralize the HCl generated during the reaction. A weak or sterically hindered base is preferred to avoid competing nucleophilic reactions.

    • Good Choices: DIPEA (Hünig's base), Et₃N (triethylamine), or inorganic bases like K₂CO₃ or Cs₂CO₃.

    • Potential Issue: Using an insufficient amount of base (less than 1.0 equivalent, preferably 1.5-2.0 equivalents) will allow HCl to build up, protonating the azetidin-3-amine nucleophile and rendering it inactive.

  • Leaving Group Reactivity: In SNAr reactions on heteroaromatic systems, the reactivity of the leaving group follows the trend F > Cl > Br > I.[8] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. If you are using 4-bromopyrimidine and observing low reactivity, switching to 4-chloropyrimidine or, if available, 4-fluoropyrimidine, will significantly increase the reaction rate.

Start Low Conversion? Temp Increase Temperature? (e.g., 80-120 °C) Start->Temp Yes Solvent Change to Polar Aprotic Solvent? (DMSO, DMF) Temp->Solvent Still Low Success Reaction Complete Temp->Success Improved Base Check Base? (>1.5 eq, e.g., DIPEA) Solvent->Base Still Low Solvent->Success Improved LeavingGroup Use Better Leaving Group? (F > Cl > Br) Base->LeavingGroup Still Low Base->Success Improved LeavingGroup->Success Improved Failure Consider Buchwald-Hartwig LeavingGroup->Failure Still Low

Caption: Troubleshooting flowchart for low SₙAr reaction conversion.

Q2: My TLC/LC-MS shows multiple spots, indicating significant side product formation. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products typically points to issues with selectivity or stability.

  • Primary Cause: N1-Alkylation of Azetidine: The most common issue is the lack of selectivity between the primary amine (-NH₂) of azetidin-3-amine and its endocyclic secondary amine (-NH-). While the primary amine is more nucleophilic and less sterically hindered, competitive reaction at the ring nitrogen can occur, leading to undesired oligomeric or rearranged products.

    Solution: Employ a Protecting Group. The most robust solution is to use a Boc-protected starting material, tert-butyl 3-aminoazetidine-1-carboxylate. This strategy ensures the reaction occurs exclusively at the primary amine. The Boc group can be easily removed post-synthesis using acidic conditions (e.g., TFA in DCM, or HCl in dioxane).

  • Secondary Cause: Dialkylation. It is possible for the product, this compound, to act as a nucleophile itself and react with another molecule of 4-chloropyrimidine. This is generally less favorable but can occur under harsh conditions (prolonged heating, strong base).

    Solution: Stoichiometry Control. Use a slight excess of the azetidine component (e.g., 1.1 to 1.2 equivalents) relative to the 4-chloropyrimidine to ensure the electrophile is consumed, minimizing its opportunity to react with the product.

Table 1: Effect of Protecting Group on Reaction Selectivity
Starting AmineReaction Site(s)Expected ProductsTypical Purity
Azetidin-3-aminePrimary amine & Ring nitrogenMixture of desired product and isomers/oligomers40-70%
tert-butyl 3-aminoazetidine-1-carboxylatePrimary amine onlySingle desired protected product>95%
Q3: I am struggling with the workup and purification. The product seems to be lost in the aqueous phase or streaks badly on my silica column.

Answer: These are classic challenges associated with purifying polar, basic compounds and removing high-boiling polar solvents.

  • Issue: Removing High-Boiling Solvents (DMSO/DMF): These solvents are water-miscible but have very high boiling points, making them difficult to remove under reduced pressure.[8]

    • Solution: After the reaction is complete, cool the mixture and dilute it with a large volume of water or brine (5-10x the volume of the reaction solvent). This will cause most organic products to precipitate or allow for extraction. Extract the aqueous phase multiple times (3-5x) with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The DMSO/DMF will preferentially remain in the aqueous layer.

  • Issue: Product is Water-Soluble: As a poly-amine, the product can be partially soluble in water, especially if the aqueous phase is acidic.

    • Solution: During the aqueous workup, ensure the aqueous layer is basic (pH > 9) by adding a base like Na₂CO₃ or NaOH before extraction. This ensures the product is in its free-base form, which is less polar and more soluble in organic solvents. If product loss is still suspected, back-extract the aqueous layer several times.

  • Issue: Streaking on Silica Gel Chromatography: The basic nitrogen atoms in your product can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and low recovery.[8]

    • Solution 1 (Recommended): Neutralize the silica. Before running your column, flush it with your eluent system containing 0.5-1% triethylamine or ammonia in methanol. This will pre-treat the acidic sites on the silica, allowing your basic compound to elute cleanly.

    • Solution 2: Use an alternative stationary phase, such as alumina (basic or neutral), or consider reverse-phase (C18) chromatography if the compound is sufficiently nonpolar.

Frequently Asked Questions (FAQs)

Q: Should I use SNAr or Buchwald-Hartwig for my synthesis? A: For coupling with an activated heterocycle like 4-chloropyrimidine, SNAr is almost always the better first choice.[3] It is cheaper, avoids palladium contamination, and is operationally simpler. Only consider Buchwald-Hartwig if you have exhausted optimization of the SNAr conditions or if your pyrimidine substrate is not sufficiently activated (e.g., lacks electron-withdrawing features).[6]

Q: What is the ideal temperature and reaction time? A: This is highly dependent on your specific substrate, solvent, and base combination. A good starting point is 80-100 °C. Monitor the reaction progress every 2-4 hours using TLC or LC-MS. The reaction is typically complete within 12-24 hours. Pushing the reaction for too long at high temperatures can lead to decomposition and lower yields.

Q: Can I use a microwave reactor for this synthesis? A: Yes, this reaction is often well-suited for microwave synthesis. The targeted heating can significantly reduce reaction times from hours to minutes. A typical starting condition would be 120-150 °C for 15-30 minutes.[9]

Q: My azetidin-3-amine is supplied as a dihydrochloride salt. How does this affect the reaction setup? A: If you are using the dihydrochloride salt (C₃H₈N₂·2HCl), you must add at least two additional equivalents of base to your reaction mixture. The first two equivalents will neutralize the HCl salt to generate the free-base nucleophile in situ. An additional 1.1-1.5 equivalents are then needed to quench the HCl produced during the SNAr reaction itself. Therefore, a total of 3.1-3.5 equivalents of base are required.

Experimental Protocols

Protocol 1: SNAr Synthesis via Boc-Protected Intermediate (Recommended)

This two-step protocol maximizes yield and purity by preventing side reactions at the azetidine ring nitrogen.

Step A: Synthesis of tert-butyl 3-amino-1-(pyrimidin-4-yl)azetidine-1-carboxylate

  • To a round-bottom flask, add tert-butyl 3-aminoazetidine-1-carboxylate (1.1 eq), 4-chloropyrimidine (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add dimethyl sulfoxide (DMSO) to form a solution with a concentration of approximately 0.5 M with respect to the 4-chloropyrimidine.

  • Stir the mixture at 90-100 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the 4-chloropyrimidine is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water (10x the volume of DMSO).

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product, which can often be used in the next step without further purification.

Step B: Boc Deprotection

  • Dissolve the crude product from Step A in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS until the starting material is gone.

  • Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH.

  • Extract the product with DCM or EtOAc (5x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol is an alternative for less reactive substrates or when SNAr fails.

  • To a flame-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • Add 4-chloropyrimidine (1.0 eq) and azetidin-3-amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.5 M).[6][10]

  • Seal the flask and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify using the methods described in the troubleshooting section (Q3).

References
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (n.d.).
  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (2024, November 11).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Catalysed SNAr reactions - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 3).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7).
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7).
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (n.d.).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19).
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC. (n.d.).
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. (n.d.).
  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed. (2012, May 24).

Sources

1-(Pyrimidin-4-yl)azetidin-3-amine stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Pyrimidin-4-yl)azetidin-3-amine

Introduction: Welcome to the technical support guide for this compound. This molecule integrates two key heterocyclic structures: a pyrimidine ring, an electron-deficient aromatic system, and a strained azetidine ring.[1][2] This unique combination presents specific challenges and considerations regarding its chemical stability. Understanding its degradation profile is critical for defining appropriate storage conditions, developing stable formulations, and ensuring the integrity of experimental results in drug discovery and development.[3][4] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to empower researchers in their stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

The stability of this compound is primarily governed by two structural motifs:

  • The Azetidine Ring: This four-membered nitrogen heterocycle is characterized by significant ring strain.[5][6] This inherent strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions where the azetidine nitrogen can be protonated, increasing its electrophilicity.[7][8]

  • The Pyrimidine Ring: As an electron-deficient aromatic system, the pyrimidine ring is generally stable but can be susceptible to certain reactions.[9] The positions on the ring are not equally reactive; electrophilic substitution is difficult, but nucleophilic substitution and addition reactions can occur.[9][10] It can also undergo photolytic decomposition upon exposure to UV light.[9]

Q2: What are the recommended long-term storage conditions for this compound?

Based on its structural components, the compound should be stored long-term in a cool, dry place, protected from light.[11] A freezer at -20°C is recommended. The container should be tightly sealed to prevent moisture uptake and exposure to atmospheric CO2, which could react with the amine functionalities. For solutions, use of aprotic solvents like DMSO for stock solutions is preferable. Aqueous buffers, especially at acidic or strongly basic pH, should be prepared fresh and used immediately.

Q3: What are the most likely degradation pathways for this molecule?

Based on analogous structures, two primary degradation pathways are hypothesized:

  • Acid-Catalyzed Hydrolytic Ring-Opening of the Azetidine Moiety: This is often the most significant liability for N-aryl azetidines.[5][6] In the presence of acid and a nucleophile (like water), the azetidine nitrogen protonates, activating the ring. Water can then attack one of the ring carbons, leading to cleavage of a C-N bond and formation of an amino alcohol derivative.

  • Hydrolysis or Photodegradation of the Pyrimidine Ring: While generally more robust than the azetidine, the pyrimidine ring can undergo hydrolysis under harsh acidic or alkaline conditions, potentially leading to ring cleavage.[12][13] Pyrimidine moieties are also known to be photosensitive, potentially leading to the formation of photohydrates or cyclobutane dimers if another pyrimidine is in proximity, though intramolecular degradation is more likely for an isolated molecule.[14][15]

Q4: I am starting a forced degradation study. What stress conditions are most relevant?

A comprehensive forced degradation study should evaluate the molecule's intrinsic stability by exposing it to a range of conditions more severe than accelerated storage.[3][4] The key conditions to test are:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60°C) - This is critical for assessing the stability of the azetidine ring.[5][6]

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60°C) - To test the lability of the pyrimidine ring and any potential amide-like character.[16][17]

  • Oxidation: (e.g., 3% H₂O₂ at room temperature) - The amine functionalities and the electron-rich positions of the pyrimidine ring can be susceptible to oxidation.[18]

  • Thermal Stress: (e.g., solid-state at 80°C or in solution) - To evaluate the overall thermal stability, particularly relating to the strained azetidine ring.[19]

  • Photostability: (e.g., ICH Q1B conditions) - Essential due to the UV-absorbing nature of the pyrimidine ring.[9]

Troubleshooting Guide

Issue 1: Rapid degradation is observed in my HPLC mobile phase containing 0.1% TFA.

  • Probable Cause: This is a classic sign of acid-mediated decomposition of the azetidine ring.[7][8] Trifluoroacetic acid (TFA), even at low concentrations, creates a highly acidic environment (pH < 2). This protonates the azetidine nitrogen, making the ring highly susceptible to nucleophilic attack by water or other components in your mobile phase, leading to ring-opening.

  • Solution:

    • Modify Mobile Phase: Replace TFA with a less aggressive acidifier like formic acid (0.1%), which typically results in a pH of ~2.7. If stability is still an issue, consider using a buffered mobile phase such as 10 mM ammonium acetate or formate, adjusted to a pH between 3 and 6.

    • Sample Preparation: Prepare samples in a neutral diluent (e.g., water/acetonitrile) immediately before injection. Do not let the sample sit in the autosampler in an acidic mobile phase for extended periods.

    • Temperature Control: Keep the autosampler tray cooled (e.g., 4°C) to slow the rate of degradation.

Issue 2: My mass balance is low (<95%) in the photostability study, but I don't see significant new peaks on my UV-HPLC chromatogram.

  • Probable Cause: The pyrimidine ring may be undergoing photolytic cleavage, breaking into smaller fragments that are either non-chromophoric (do not absorb UV light at your detection wavelength) or are highly volatile and thus not retained on the HPLC column.[9]

  • Solution:

    • Use Mass Spectrometry (LC-MS): An LC-MS method can detect degradants that lack a strong UV chromophore. Look for the appearance of low molecular weight ions.

    • Change Wavelength: Analyze samples at a lower UV wavelength (e.g., 210 nm) where smaller, non-aromatic fragments might have some absorbance.

    • Employ a Universal Detector: If available, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.

Issue 3: I am seeing an unexpected peak in my oxidative stress sample (H₂O₂) that has a mass of +16 Da compared to the parent compound.

  • Probable Cause: This is indicative of N-oxide formation. The most likely sites for oxidation are the nitrogen atoms of the pyrimidine ring or, less commonly, the azetidine nitrogen. Pyrimidine N-oxides are well-documented products of oxidation.[10]

  • Solution:

    • Structural Elucidation: This is an expected degradation product. To confirm its structure, the degradant should be isolated (e.g., using preparative HPLC) and analyzed by NMR. 2D NMR experiments (HMBC, HSQC) will be crucial to pinpoint which nitrogen atom has been oxidized.

    • Method Validation: Ensure your HPLC method can adequately separate the N-oxide from the parent compound. This peak should be tracked as a specified degradation product in future stability studies.

Experimental Protocols & Data

Hypothetical Forced Degradation Summary

This table summarizes the expected stability profile based on the chemical principles of the azetidine and pyrimidine moieties.[5][9][16][18]

Stress ConditionTemperatureTimeExpected DegradationPrimary Hypothesized Mechanism
0.1 M HCl60 °C24 hSignificant (>20%)Acid-catalyzed hydrolytic opening of the azetidine ring.
0.1 M NaOH60 °C24 hModerate (5-15%)Potential hydrolysis/cleavage of the pyrimidine ring.
3% H₂O₂Room Temp24 hModerate (5-15%)Oxidation of pyrimidine nitrogens to form N-oxides.
Heat (Solid State)80 °C72 hLow to Moderate (<10%)Thermally induced azetidine ring opening or rearrangement.
Photolytic (ICH Q1B)Ambient>1.2 million lux·hModerate (5-15%)Photolytic decomposition/rearrangement of the pyrimidine ring.
Protocol 1: General Forced Degradation Workflow

This protocol outlines a standard procedure for stress testing this compound.[3][4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Dilute 1 mL of stock with 1 mL of purified water. Incubate at 80°C.

    • Control: Prepare a control sample by diluting 1 mL of stock with 1 mL of purified water and store at 4°C.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Quenching & Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with a 50:50 water:acetonitrile mixture.

    • Analyze immediately by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage degradation, identify major degradants, and assess the mass balance.

Protocol 2: General Purpose Stability-Indicating HPLC Method

This serves as a starting point for developing a method capable of resolving the parent compound from its potential degradants.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-11 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 275 nm; coupled with a mass spectrometer.

  • Injection Volume: 2 µL

Visualized Workflows and Pathways

Forced Degradation Study Workflow

Forced_Degradation_Workflow start_end start_end process process condition condition analysis analysis decision decision A Start: Compound Received B Prepare Stock Solution (e.g., 1 mg/mL in ACN) A->B C Expose to Stress Conditions B->C D Acid Hydrolysis (HCl) C->D E Base Hydrolysis (NaOH) C->E F Oxidation (H2O2) C->F G Thermal Stress (Heat) C->G H Photolytic Stress (ICH Q1B Light) C->H I Sample at Time Points & Neutralize/Quench D->I E->I F->I G->I H->I J Analyze by Stability-Indicating HPLC-UV/MS I->J K Assess Degradation & Mass Balance J->K L Degradation > 5%? K->L M Identify Major Degradants (MS, NMR) L->M Yes N End: Stability Profile Established L->N No M->N

Caption: Workflow for a forced degradation study.

Hypothesized Degradation Pathways

Degradation_Pathways parent parent degradant degradant condition condition Parent This compound Cond1 Acid (H+), H2O Parent->Cond1 Cond2 Oxidation [O] Parent->Cond2 Cond3 Photolysis (UV Light) Parent->Cond3 Deg1 Ring-Opened Product (e.g., 1-((4-aminopyrimidin-2-yl)amino)-3-chloropropan-2-ol if HCl is used) Cond1->Deg1 Azetidine Ring Opening Deg2 Pyrimidine N-Oxide (+16 Da) Cond2->Deg2 N-Oxidation Deg3 Ring-Cleaved Fragments or Isomers Cond3->Deg3 Pyrimidine Ring Cleavage

Caption: Hypothesized degradation pathways.

References

  • Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry.
  • Brown, D. J., & Hoerger, E. (1955). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic.
  • Vangala, A. S., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society.
  • Kato, T., Yamanaka, H., & Yasuda, N. (1967). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. ElectronicsAndBooks.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Phenoxyazetidine. BenchChem.
  • Various Authors. (n.d.). Stability of different azetidine esters. ResearchGate.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
  • Das, S., et al. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.). Pyrimidine.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
  • Burrows, C. J., & Muller, J. G. (1998). Chemical Insights into Oxidative and Nitrative Modifications of DNA. Chemical Reviews.
  • Various Authors. (2021). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube.
  • Kciuk, M., et al. (n.d.). Common ultraviolet (UV)-induced photoproducts. ResearchGate.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Fink, R. M., & Fink, K. (1956). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society.
  • AKSci. (n.d.). This compound dihydrochloride. AKSci.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications.
  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules.
  • Singh, R., & Chauhan, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Liu, W., et al. (2022). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology.
  • BLDpharm. (n.d.). 1-(Thieno[3,2-d]pyrimidin-4-yl)azetidin-3-amine dihydrochloride. BLDpharm.
  • Hayatsu, H., & Ukita, T. (1967). The selective degradation of pyrimidines in nucleic acids by permanganate oxidation. Biochemical and Biophysical Research Communications.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • American Elements. (n.d.). This compound hydrochloride. American Elements.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

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Troubleshooting low yield in 1-(Pyrimidin-4-yl)azetidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Troubleshooting Low Yield in the Synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical and pharmacokinetic properties.[1][2] The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 4-halopyrimidine and azetidin-3-amine or a protected precursor. While conceptually straightforward, this reaction is often plagued by low yields stemming from competing side reactions and challenges related to the inherent strain of the azetidine ring.[3]

This guide provides a structured troubleshooting framework, detailed FAQs, and validated protocols to help researchers diagnose and resolve common issues encountered during this synthesis, thereby improving reaction efficiency and yield.

Section 1: The Synthetic Pathway & Common Pitfalls

The primary reaction involves the displacement of a leaving group (typically chlorine) from the C4 position of the pyrimidine ring by the secondary nitrogen of azetidin-3-amine. The C4 position is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens.[4][5] However, several factors can lead to undesirable outcomes.

Diagram 1.1: Reaction Pathway and Potential Side Reactions

The following diagram illustrates the intended SNAr reaction and highlights the most common side reactions that diminish the yield of the desired product.

G SM1 4-Chloropyrimidine Product This compound (Desired Product) SM1->Product S_NAr (Intended) Base, Solvent, Temp Side4 Solvolysis Product SM1->Side4 Nucleophilic Solvent (e.g., MeOH, H2O) SM2 Azetidin-3-amine (or protected derivative) SM2->Product Side2 Azetidine Ring Opening SM2->Side2 Harsh Conditions (High Temp / Strong Base) Side3 Reaction at Primary Amine (if unprotected) SM2->Side3 Competitive Nucleophilic Attack Side1 Bis-addition Product (Dimerization) Product->Side1 Reacts with 4-Chloropyrimidine

Caption: Intended SNAr pathway and common competing side reactions.

Section 2: General Troubleshooting Framework

Before diving into specific issues, approach the problem systematically. A low yield is a symptom, and the root cause could be related to reagents, reaction conditions, or the workup procedure.

Diagram 2.1: Troubleshooting Logic Flowchart

Use this flowchart to guide your investigation.

G Start Low Yield Observed Check_Reagents 1. Verify Starting Material Quality Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Check_Reagents->Check_Conditions Analyze_Mixture 3. Characterize Reaction Mixture (LCMS/NMR) Check_Conditions->Analyze_Mixture Incomplete Incomplete Conversion? Analyze_Mixture->Incomplete Is SM remaining? Byproducts Major Byproducts? Analyze_Mixture->Byproducts Are other peaks present? Check_Workup 4. Evaluate Workup & Purification Mass_Balance Poor Mass Balance? Check_Workup->Mass_Balance Action_Incomplete Optimize Temp, Time, Base, or Solvent Choice Incomplete->Action_Incomplete Yes Byproducts->Check_Workup No Action_Byproducts Identify Byproduct. Adjust Stoichiometry or Protecting Group Strategy Byproducts->Action_Byproducts Yes Action_Mass_Balance Modify Extraction pH, Change Purification Method (e.g., column vs. crystallization) Mass_Balance->Action_Mass_Balance Yes

Caption: A systematic approach to diagnosing the cause of low yield.

Section 3: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses specific problems identified through the analysis of the reaction mixture.

Q1: My reaction is not going to completion, and significant amounts of starting material remain. What are the likely causes?

A1: Incomplete conversion is typically due to insufficient reactivity. Consider the following factors:

  • Insufficient Base: The SNAr reaction generates HCl, which must be neutralized. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the azetidine nitrogen and shutting down its nucleophilicity. Organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[6] Inorganic bases like K2CO3 can also be effective, particularly in polar aprotic solvents.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic intermediates (Meisenheimer complex) and accelerate the reaction.[7] Less polar solvents or protic solvents can significantly slow the reaction rate.[8]

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish reaction. If the reaction is clean but slow at room temperature, a moderate increase to 60-80 °C is a logical next step.

  • Poor Quality Starting Materials: Ensure the 4-chloropyrimidine is pure and that the azetidin-3-amine (often used as a salt, e.g., dihydrochloride) has been fully neutralized to the free base before or in situ during the reaction.

Q2: I'm observing significant byproduct formation via LCMS/NMR. How can I identify and minimize it?

A2: Byproduct formation is the most common cause of low yields.

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can undergo nucleophilic ring-opening under harsh conditions (e.g., high temperatures or with strong nucleophiles).[9][10] This is an irreversible decomposition pathway.

    • Solution: Employ milder reaction conditions. Avoid excessively high temperatures (>120 °C) and strong, aggressive bases. If ring opening persists, consider using a protecting group on the primary amine of azetidine, such as a Boc group, which can sometimes enhance stability.[11]

  • Bis-addition/Dimerization: The product, this compound, still contains a nucleophilic primary amine. This amine can compete with the starting azetidin-3-amine and react with another molecule of 4-chloropyrimidine.

    • Solution: This is best controlled by adjusting stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the azetidin-3-amine starting material to ensure the 4-chloropyrimidine is consumed before significant dimerization can occur. Alternatively, using a Boc-protected azetidin-3-amine will completely prevent this side reaction. The Boc group can be removed in a subsequent step under acidic conditions.

  • Solvolysis: If using a nucleophilic solvent like methanol or water at elevated temperatures, the solvent itself can act as a nucleophile, displacing the chloride to form a 4-methoxy or 4-hydroxypyrimidine byproduct.[8]

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent such as DMSO, DMF, or acetonitrile (MeCN).

Q3: My LCMS analysis shows good conversion to the product, but the isolated yield after workup and purification is very low. What's happening?

A3: This points to product loss during the isolation phase. The target molecule has two basic nitrogens, making its solubility highly pH-dependent.

  • Aqueous Workup Issues: During an aqueous extraction, if the pH of the aqueous layer is too acidic, your product will be protonated and remain in the aqueous phase as a salt. Conversely, if the pH is too basic, you risk emulsion formation or degradation if other functional groups are sensitive.

    • Solution: Carefully adjust the pH of the aqueous layer to be mildly basic (pH 8-10) with NaHCO3 or K2CO3 before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform multiple extractions (3-4x) to ensure complete recovery.

  • Purification Losses: The polarity of this compound can make it challenging to purify via silica gel chromatography. It may streak on the column or be difficult to elute.

    • Solution: If the product is clean enough, consider crystallization or salt formation (e.g., as a hydrochloride salt) as an alternative to chromatography.[12] If chromatography is necessary, consider using a modified mobile phase, such as DCM/MeOH with a small amount (0.5-1%) of triethylamine or ammonium hydroxide to suppress tailing on the silica gel. Alternatively, reverse-phase chromatography may be a suitable option.

Section 4: Standardized Experimental Protocols

These protocols provide a validated starting point for synthesis and analysis.

Protocol 4.1: General Procedure for the Synthesis of this compound
  • To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMSO (0.2 M), add tert-butyl (1-azetidin-3-yl)carbamate (1.2 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction mixture at 80 °C and monitor by LCMS for the consumption of 4-chloropyrimidine (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude Boc-protected intermediate by silica gel chromatography.

  • Dissolve the purified intermediate in a solution of 4M HCl in Dioxane or 20% Trifluoroacetic Acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LCMS).

  • Concentrate the solvent in vacuo. If necessary, triturate with diethyl ether to precipitate the product as its corresponding salt.

Protocol 4.2: HPLC Method for In-Process Control and Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Section 5: Data Summary Tables

The choice of base and solvent significantly impacts reaction success.

Table 1: Effect of Solvent on SNAr Reaction Rate
SolventTypeDielectric Constant (ε)Typical Reaction RateNotes
DMSOPolar Aprotic47Very FastExcellent choice, but can be difficult to remove.
DMFPolar Aprotic37FastGood alternative to DMSO.
MeCNPolar Aprotic36ModerateLower boiling point, easier to remove.
THFNonpolar Aprotic7.5SlowGenerally not recommended unless required for solubility.
EtOHPolar Protic24.5Slow to ModerateRisk of solvolysis side product.[8]
Table 2: Common Bases and Their Impact
BasepKa of Conjugate AcidTypeEquivalents NeededNotes
DIPEA10.7Organic, Non-nucleophilic2.5 - 3.0Excellent choice, scavenges acid without competing as a nucleophile.
TEA10.8Organic, Non-nucleophilic2.5 - 3.0Similar to DIPEA, can be slightly more nucleophilic.
K2CO310.3Inorganic, Heterogeneous3.0Good for large scale, requires efficient stirring.
NaH~35Inorganic, StrongNot RecommendedExcessively strong, can promote decomposition and deprotonation at undesired sites.

References

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26685–26692. [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Gámez, J. A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2601. [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link]

  • Al-Suwaidan, I. A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 27(15), 4995. [Link]

  • El-Kashef, H., et al. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2011(1), 234-249. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved from [Link]

  • Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(9), 509-521. [Link]

  • ResearchGate. (n.d.). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Retrieved from [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1060935. [Link]

  • Tveiten, K., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Yudin, A. K., et al. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045-2047. [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467. [Link]

  • Witulski, B., et al. (2000). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2000(05), 723-726. [Link]

  • Becker, M., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv. [Link]

  • Ark Pharma Scientific Limited. (n.d.). 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. Retrieved from [Link]

  • Kumar, D., et al. (2021). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 17, 182-189. [Link]

  • de Graaf, C., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(17), 8197-8211. [Link]

  • Aruleba, R. T., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 14(1), 45-62. [Link]

  • Kumar, S. N., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]

Sources

Technical Support Center: Synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(Pyrimidin-4-yl)azetidin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting insights gleaned from extensive experience with related heterocyclic syntheses. This guide is structured to help you anticipate, diagnose, and resolve common challenges, ensuring the integrity and efficiency of your work.

The synthesis of this compound, typically achieved via a nucleophilic aromatic substitution (SNAr) pathway, is a critical transformation for accessing a wide range of bioactive molecules. However, the interplay between the electrophilic pyrimidine core and the strained, bifunctional azetidine nucleophile can give rise to several side reactions. This guide will walk you through these potential pitfalls, offering logical, evidence-based solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal explanations and actionable remedies.

Question 1: My reaction yield is consistently low, and I observe significant amounts of unreacted 4-chloropyrimidine. What are the likely causes and how can I improve conversion?

Answer:

Low conversion in this SNAr reaction typically points to three main issues: insufficient reaction temperature, inadequate base, or poor nucleophile availability.

  • Causality - Reaction Energetics and Acid Quenching: The SNAr reaction proceeds through a high-energy Meisenheimer complex.[1] While the pyrimidine ring is activated towards nucleophilic attack, an energy barrier must still be overcome, which often requires heating. Furthermore, the reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the basic nitrogen centers of the product, the starting azetidine, or the base, effectively quenching the reaction if not properly neutralized.

  • Troubleshooting Steps & Rationale:

    • Temperature Optimization: If you are running the reaction at room temperature or slightly elevated temperatures, gradually increase the temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LCMS. Solvents like DMF, DMSO, or NMP allow for higher reaction temperatures which can significantly accelerate the reaction.

    • Base Stoichiometry and Strength: Ensure you are using at least one equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the generated HCl.[2] If you are using the free base of 3-aminoazetidine, you will need an additional equivalent of base beyond the stoichiometry of your starting azetidine salt. Using a stronger base like sodium hydride (NaH) can deprotonate the azetidine nitrogen, increasing its nucleophilicity, but may also promote side reactions if not carefully controlled.

    • Purity of Starting Materials: Impurities in either the 4-chloropyrimidine or the 3-aminoazetidine can inhibit the reaction.[3] Ensure your starting materials are pure and dry, as water can lead to hydrolysis of the 4-chloropyrimidine.

Question 2: My LCMS analysis shows a significant byproduct with a mass corresponding to the addition of two azetidine moieties to the pyrimidine ring. How can I prevent this di-substitution?

Answer:

This is a classic issue when working with di- or poly-halogenated pyrimidines, or when the mono-substituted product is reactive towards further substitution. While your starting material is 4-chloropyrimidine, it's crucial to confirm you are not inadvertently using a di-chlorinated pyrimidine. Assuming you are using the correct starting material, the issue might be a subsequent reaction. However, the most common cause of a "di-substituted" appearance is actually a bis-pyrimidine amine byproduct.

  • Causality - Competing Nucleophiles: The product, this compound, contains a primary amine which is also nucleophilic. This primary amine can react with another molecule of 4-chloropyrimidine, leading to the formation of a bis-pyrimidine secondary amine impurity. This is especially problematic if an excess of 4-chloropyrimidine is used or if the reaction is driven to completion at high temperatures for extended periods.

  • Troubleshooting Workflow:

    G start Di-substitution Observed check_sm Confirm Purity of 4-Chloropyrimidine start->check_sm protect Consider N-Boc Protection of Azetidin-3-amine start->protect If all else fails adjust_ratio Adjust Stoichiometry: Use slight excess of azetidine check_sm->adjust_ratio Purity OK lower_temp Lower Reaction Temperature adjust_ratio->lower_temp monitor Monitor Reaction Progress Closely (TLC/LCMS) lower_temp->monitor success Minimized Byproduct monitor->success deprotect Add Deprotection Step protect->deprotect deprotect->success

    Caption: Troubleshooting workflow for di-substitution.

  • Detailed Protocol Adjustments:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 3-aminoazetidine relative to the 4-chloropyrimidine. This ensures the electrophile is consumed before it can react with the product.

    • Protecting Group Strategy: The most robust solution is to use N-Boc-3-aminoazetidine as the nucleophile. The Boc group protects the primary amine from reacting. The SNAr reaction is performed, and the Boc group is subsequently removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane). This adds a step but often provides much cleaner product.

Question 3: I am observing a byproduct with a mass of 110 g/mol , which corresponds to 4-hydroxypyrimidine (pyrimidin-4-one). What is causing this and how can I avoid it?

Answer:

The formation of pyrimidin-4-one is a clear indication of a hydrolysis side reaction.

  • Causality - Hydrolysis of Electrophile: 4-Chloropyrimidine is susceptible to hydrolysis, where water or hydroxide ions act as nucleophiles, displacing the chloride.[4] This is often accelerated by the basic conditions used to scavenge HCl. If your solvent is not anhydrous, or if you are using an aqueous base (like aqueous K₂CO₃), this side reaction can be significant.

  • Preventative Measures:

    Parameter Recommendation Rationale
    Solvents Use anhydrous solvents (e.g., dry DMF, DMSO, or acetonitrile).Minimizes the presence of water as a competing nucleophile.
    Bases Use non-aqueous bases like powdered, anhydrous K₂CO₃ or an organic base like DIPEA.Avoids introducing water into the reaction mixture.
    Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents atmospheric moisture from entering the reaction.

Frequently Asked Questions (FAQs)

  • Q1: Is it necessary to protect the primary amine of 3-aminoazetidine?

    • A: While not strictly necessary, it is highly recommended for cleaner reactions and higher purity of the final product. Using N-Boc-3-aminoazetidine prevents the formation of bis-pyrimidine byproducts and simplifies purification. The trade-off is an additional deprotection step.

  • Q2: Which position on the pyrimidine ring is most reactive for SNAr?

    • A: For a pyrimidine ring with leaving groups at positions 2, 4, and 6, the reactivity order is generally C4/C6 > C2.[5] This is due to the greater ability of the para nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C4 or C6 position.[6]

  • Q3: Can the azetidine ring open under the reaction conditions?

    • A: The azetidine ring is relatively stable under typical SNAr conditions (neutral or basic).[7] Ring-opening is more commonly observed under strongly acidic conditions or in the presence of certain Lewis acids, which are not employed in this synthesis.[8] The N-arylation of the azetidine nitrogen actually decreases its basicity, which can further stabilize it against acid-mediated ring opening.

Experimental Protocols

Protocol 1: Synthesis using N-Boc-3-aminoazetidine (Recommended)

This two-step protocol is designed to minimize side reactions and facilitate purification.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF (5-10 mL per mmol of 4-chloropyrimidine) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-Boc-3-aminoazetidine (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LCMS until the 4-chloropyrimidine is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be used in the next step without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected intermediate in dichloromethane (DCM, 5-10 mL per mmol).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LCMS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

  • The aqueous layer can then be extracted with a more polar solvent system (e.g., 10% MeOH in DCM) to recover the product. Alternatively, the final product can be purified by column chromatography.

Protocol 2: Direct Synthesis (Unprotected Azetidine)

This protocol is faster but requires more careful control to minimize byproduct formation.

  • To a solution of 3-aminoazetidine dihydrochloride (1.0 eq) in anhydrous DMSO (5-10 mL per mmol) add DIPEA (3.0 eq).

  • Add 4-chloropyrimidine (1.05 eq) to the mixture.

  • Heat the reaction to 70-80 °C.

  • Monitor the reaction carefully by LCMS. Once the starting 4-chloropyrimidine is consumed (typically 2-6 hours), immediately cool the reaction to prevent byproduct formation.

  • Dilute the reaction with water and extract with ethyl acetate or another suitable solvent.

  • Purify the crude product by column chromatography on silica gel, often requiring an amine-modified mobile phase (e.g., containing triethylamine or ammonium hydroxide) to prevent streaking.

Visualizing Potential Reaction Pathways

The following diagram illustrates the primary reaction pathway and key side reactions.

// Nodes SM1 [label="4-Chloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="3-Aminoazetidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct1 [label="Pyrimidin-4-one\n(Hydrolysis Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct2 [label="Bis-pyrimidine Amine\n(Di-substitution Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O / OH⁻", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM1 -> Product [label="SNAr (Main Reaction)", color="#34A853"]; SM2 -> Product; Base -> Product [style=dotted, arrowhead=none];

SM1 -> SideProduct1 [label="Hydrolysis", color="#EA4335"]; H2O -> SideProduct1;

Product -> SideProduct2 [label="Further SNAr", color="#EA4335"]; SM1 -> SideProduct2 [style=dashed]; }

Caption: Main and side reaction pathways.

References

  • PMC - NIH.

  • StackExchange.

  • MDPI.

  • PMC - NIH.

  • Journal of Chemical Education.

  • ResearchGate.

  • ResearchGate.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • MDPI.

  • Zenodo.

  • Arkivoc.

  • ResearchGate.

  • ResearchGate.

  • Benchchem.

  • Wavefunction, Inc..

  • PMC - NIH.

Sources

1-(Pyrimidin-4-yl)azetidin-3-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyrimidin-4-yl)azetidin-3-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their experiments. We understand that navigating the physicochemical properties of novel small molecules can be challenging. This guide provides in-depth, experience-driven answers to common questions regarding the solubility of this compound, offering both theoretical explanations and validated, practical protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A: The solubility of this compound is governed by a balance of polar and non-polar characteristics derived from its distinct structural motifs. Understanding these features is the first step in troubleshooting and optimizing its dissolution.

  • Pyrimidine Ring: This nitrogen-containing heterocycle is aromatic and relatively non-polar. However, the nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with polar solvents.

  • Azetidine Ring: This is a four-membered, saturated nitrogen heterocycle. While the carbon backbone is aliphatic and non-polar, the ring strain and sp³-rich character can enhance solubility and other pharmacokinetic properties compared to more linear structures.[1] The nitrogen atom within this ring is a potential hydrogen bond acceptor.

  • Primary Amine (-NH₂): This is the most significant group for influencing aqueous solubility. The amine is basic and can act as both a hydrogen bond donor and acceptor.[2] Crucially, it can be protonated in acidic conditions to form a highly polar ammonium salt, which dramatically increases water solubility.[3][4]

The chemistry of amines is dominated by the lone pair of electrons on the nitrogen, which makes them both basic and nucleophilic.[5] Therefore, the overall molecule is a weak base, and its solubility is highly dependent on pH.

Q2: I'm observing poor solubility of my compound in aqueous buffers. What are the first troubleshooting steps?

A: When you encounter poor solubility, a systematic initial assessment can quickly identify the root cause. Before attempting complex solubilization techniques, follow this initial workflow.

start Compound fails to dissolve in aqueous buffer check_purity 1. Verify Compound Purity (LC-MS, NMR) start->check_purity check_ph 2. Measure Final pH of the Solution check_purity->check_ph Purity Confirmed purity_issue Impurity detected. Purify and repeat. check_purity->purity_issue visual_insp 3. Visual Inspection (Microscopy for precipitate) check_ph->visual_insp sol_path Proceed to Solubility Enhancement Protocols visual_insp->sol_path

Caption: Initial workflow for troubleshooting poor solubility.

  • Confirm Compound Identity and Purity: Ensure the material is structurally correct and free from significant impurities, which can suppress solubility. Use techniques like LC-MS or NMR.

  • Measure the pH: The addition of a compound, especially a basic one like this, can alter the pH of a weakly buffered solution. Measure the final pH of your mixture. If the pH is neutral or basic, the compound will likely be in its less soluble free-base form.

  • Thermodynamic Equilibrium: Ensure you have allowed sufficient time for the dissolution process to reach equilibrium. This can take several hours of agitation. The "gold standard" shake-flask method often requires 24 hours or more to ensure equilibrium is reached.[6][7]

Q3: How can I systematically determine the aqueous solubility of this compound?

A: A quantitative understanding of your compound's solubility is essential. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

A detailed, step-by-step protocol for this method is provided in the section below. For higher throughput needs in early discovery, kinetic solubility assays, often measured by nephelometry or turbidimetry, can provide a rapid assessment.[8][9][10]

ParameterThermodynamic SolubilityKinetic Solubility
Principle Measures equilibrium concentration of a saturated solution.Measures concentration at which a compound precipitates from a stock solution (e.g., DMSO) upon addition to buffer.
Throughput LowHigh
Compound Req. Higher (mg)Lower (µg)
Relevance "Gold standard" for formulation and biopharmaceutical classification.[6]Useful for ranking compounds in early discovery.[9]
Q4: What is the most effective and straightforward method to improve the solubility of this compound?

A: For ionizable compounds like this one, pH adjustment is the most powerful and direct method to enhance aqueous solubility.[11] As a weak base, this compound will become protonated and form a highly soluble salt at acidic pH. The solubility is lowest at a pH greater than 2 units above the pKa and increases as the pH drops below the pKa.[7]

The equilibrium between the insoluble free base and the soluble salt is illustrated below. By adding acid (H⁺), the equilibrium is shifted to the right, favoring the soluble form.

Caption: Equilibrium between the free base and its soluble protonated form.

A detailed protocol for generating a pH-solubility profile is available in the section.

Expected pH-Solubility Trend (Illustrative)

pH Expected State Predicted Aqueous Solubility
2.0 Fully Protonated (Salt) High (>10 mg/mL)
5.0 Partially Protonated Moderate (1-10 mg/mL)
7.4 Mostly Free Base Low (µg/mL range)

| 9.0 | Fully Free Base | Very Low (<1 µg/mL) |

Q5: My experimental conditions require a near-neutral pH. What are my options if pH adjustment is not feasible?

A: When pH modification is not an option, several other formulation strategies can be employed.

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of non-polar compounds.[12] This is a very common and effective technique, particularly for preparing stock solutions for in vitro assays.[13]

    Co-solventTypical Starting % (v/v)Notes
    Dimethyl Sulfoxide (DMSO)5-100%Standard for compound storage and initial solubilization. Be mindful of assay interference.
    Ethanol5-20%Common for parenteral formulations.[12]
    Propylene Glycol (PG)10-40%Frequently used in oral and parenteral formulations.
    Polyethylene Glycol 400 (PEG 400)10-50%A non-volatile co-solvent with low toxicity.

    A protocol for screening co-solvents is provided in the section.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[12] However, they can also interfere with biological assays and have potential toxicity.

Q6: I have the hydrochloride (HCl) salt form of the compound. What should I expect in terms of solubility?

A: You are already one step ahead. The hydrochloride salt (e.g., CAS 1384430-84-5) is the protonated form of the parent molecule and is specifically prepared to enhance aqueous solubility and handling.[3][15] You should expect significantly higher solubility in water and neutral buffers compared to the free base.

However, be aware of two key points:

  • Final pH: Dissolving the HCl salt in unbuffered water will result in an acidic solution. In a buffered system (e.g., PBS at pH 7.4), the buffer will neutralize the acid, and if the concentration is above the solubility limit of the free base at that pH, it may precipitate out of solution.

  • Common Ion Effect: If your buffer contains high concentrations of chloride ions, it could slightly suppress the dissolution of the HCl salt, although this is usually a minor effect.

Always confirm the final pH of your solution, even when starting with a salt form.

In-Depth Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific buffer.

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Add a precise volume of the buffer (e.g., 1 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature.

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[6]

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or LC-MS method with a standard curve.

  • The resulting concentration is the thermodynamic solubility at that specific temperature and pH.

Protocol 2: pH-Dependent Solubility Profiling

This protocol assesses how solubility changes across a range of pH values.

Materials:

  • Same as Protocol 1.

  • A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

Procedure:

  • Set up a series of vials, one for each pH value to be tested.

  • Follow the Shake-Flask Method (Protocol 1) for each vial, using the different pH buffers.

  • After quantification, plot the measured solubility (on a log scale) against the pH.

  • This profile will visually demonstrate the pH at which solubility is maximized and can help determine the compound's apparent pKa.

Protocol 3: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent system for your compound.

Materials:

  • This compound (solid)

  • Primary solvent (e.g., water or pH 7.4 buffer)

  • A panel of co-solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol)

  • Equipment from Protocol 1.

Procedure:

  • Prepare a series of solvent systems with varying percentages of co-solvent (e.g., 5%, 10%, 20%, 50% v/v co-solvent in buffer).

  • For each solvent system, perform the Shake-Flask Method (Protocol 1) to determine the saturation solubility.

  • Compare the solubility results across the different co-solvent systems.

  • Present the data in a table or bar chart to clearly identify the most effective co-solvent and concentration for your needs.

References

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • PMC - PubMed Central. (n.d.).
  • ResearchGate. (2014). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4).
  • Avdeef, A. (2019).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • Lund University Publications. (n.d.).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • EvitaChem. (n.d.). 6-(Azetidin-1-yl)pyrimidin-4-amine.
  • Smolecule. (n.d.). N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine.
  • McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
  • LibreTexts. (2020). Amines and Heterocycles.
  • LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).
  • Vitaku, E., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • American Elements. (n.d.). This compound hydrochloride.

Sources

Technical Support Center: Navigating Metabolic Instability in 1-(Pyrimidin-4-yl)azetidin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and drug development professionals working with 1-(Pyrimidin-4-yl)azetidin-3-amine analogs. This document provides in-depth troubleshooting advice, experimental protocols, and strategic guidance to address the common challenge of poor metabolic stability inherent to this chemical series. Our goal is to empower you with the scientific rationale and practical steps needed to optimize your compounds for improved pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high clearance in human liver microsomes (HLM). Where should I start my investigation?

High clearance in an HLM assay is a classic indicator of rapid metabolic turnover, most often mediated by Cytochrome P450 (CYP) enzymes. Your primary objective is to identify the exact molecular site of this metabolic liability, a process known as "metabolite identification" or "MetID."

The this compound scaffold has several potential "hot spots" for metabolism. The initial focus should be on Phase I oxidative metabolism.

Potential Metabolic Hot Spots:

  • Pyrimidine Ring: Oxidation at the C5 position is a common metabolic pathway for pyrimidine-containing compounds. The C2 position can also be susceptible depending on the substituents.

  • Azetidine Ring: N-dealkylation or oxidation at a carbon atom of the azetidine ring can occur.

  • Substituents: Any alkyl or aryl groups attached to the core scaffold are prime candidates for hydroxylation, dealkylation, or other oxidative transformations.

Troubleshooting Workflow: From High Clearance to Structural Modification

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Synthesis & Re-evaluation A High Clearance Observed in HLM/Hepatocyte Assay B Metabolite Identification (MetID) using LC-MS/MS A->B  First Step C Identify Site of Metabolism (e.g., C5-hydroxylation on pyrimidine) B->C D Generate Hypothesis: Blocking this site will improve stability C->D E Synthesize Analogs with Metabolic Blockers (e.g., C5-fluoro, C5-methyl) D->E F Re-run HLM/ Hepatocyte Assay E->F G Compare CLint of Parent vs. Analog F->G H Desired Stability Achieved? G->H H->B No, iterate I Proceed to further in vivo DMPK studies H->I Yes G A C5-Hydroxylation Identified as Primary Metabolic Pathway B Is the C5 position sterically constrained in the target binding site? A->B E Synthesize C5-Deutero (C5-D) Analog A->E  Quickest to synthesize for hypothesis testing C Synthesize C5-Fluoro (C5-F) Analog B->C No / Unsure D Synthesize C5-Methyl (C5-CH3) Analog B->D Yes F Test all analogs for metabolic stability and in vitro potency C->F D->F E->F

Caption: A decision-making framework for choosing a metabolic blocker.

Q3: I've blocked the primary metabolic site, but my compound still has moderate clearance. What are the next steps?

This indicates the presence of secondary, or "minor," metabolic pathways that have now become more prominent. It's crucial to re-run the MetID experiment on your new, improved analog.

Common Secondary Pathways for this Scaffold:

  • N-dealkylation of the azetidine nitrogen: If there are substituents on the azetidine ring.

  • Oxidation of other positions on the pyrimidine ring: For example, at the C2 position.

  • Metabolism of other substituents: Any other alkyl or aryl groups on your molecule are potential targets.

The strategy remains the same: identify the new primary site of metabolism and apply a specific metabolic blocking strategy to that position. This iterative process of identifying and blocking metabolic hot spots is a cornerstone of modern medicinal chemistry.

References

  • Title: In Vitro Assays for Drug Metabolism and Transporters Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Use of Deuterium in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Metabolic Instability: Challenges and Strategies in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: Navigating the Scale-Up of 1-(Pyrimidin-4-yl)azetidin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(Pyrimidin-4-yl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this important heterocyclic amine. Our goal is to equip you with the knowledge to anticipate and overcome common challenges encountered when transitioning from laboratory-scale experiments to larger-scale manufacturing.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable approach is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and azetidin-3-amine or a protected version thereof. For larger-scale operations where reactivity and selectivity are paramount, a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is often employed.[1][2][3]

Q2: Why is a palladium catalyst, like in the Buchwald-Hartwig reaction, often necessary?

A2: While a direct SNAr reaction is feasible, the Buchwald-Hartwig amination offers several advantages for scale-up, including milder reaction conditions, broader substrate scope, and often higher yields and selectivity, particularly with less reactive aryl chlorides.[2][4] The choice of an appropriate phosphine ligand is crucial for the efficiency of this catalytic system.[5]

Q3: What are the primary challenges when scaling up this synthesis?

A3: The main challenges include:

  • Reaction Exotherms: The N-arylation reaction can be exothermic, posing a safety risk at a larger scale if not properly controlled.[6]

  • Impurity Profile: The formation of byproducts can become more pronounced at scale, complicating purification.

  • Palladium Removal: Residual palladium from the catalyst must be removed to meet stringent regulatory limits for active pharmaceutical ingredients (APIs).[7][8][9]

  • Handling of Hazardous Reagents: Precursors like 4-chloropyrimidine and reagents used in its synthesis, such as phosphorus oxychloride (POCl3), are hazardous and require special handling procedures at scale.[10][11]

  • Product Isolation and Purification: Achieving the desired purity and crystalline form of the final product can be challenging on a larger scale.[12]

Q4: Can Process Analytical Technology (PAT) be used to monitor the reaction?

A4: Yes, PAT is highly valuable for monitoring the progress of the reaction in real-time. Techniques like in-situ FTIR (FlowIR), Raman spectroscopy, or online HPLC can track the consumption of starting materials and the formation of the product and key intermediates.[11][13][14] This allows for better control over the reaction and can help in identifying the optimal endpoint, minimizing byproduct formation.

II. Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the scale-up of this compound production, along with their probable causes and recommended solutions.

A. Reaction-Related Issues
Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or Incomplete Conversion 1. Insufficient Catalyst Activity: The palladium catalyst may be deactivated by oxygen or moisture. 2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the azetidine amine effectively. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates.1. Ensure Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) and use degassed solvents. The active Pd(0) species is sensitive to oxidation.[15] 2. Select a Suitable Base: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective.[4] 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. Use of a higher-boiling solvent may be necessary. 4. Improve Agitation: Ensure the reactor's mixing system is adequate for the scale and viscosity of the reaction mixture to ensure homogeneity.
Formation of Significant Byproducts 1. Hydrolysis of 4-chloropyrimidine: Presence of water can lead to the formation of 4-hydroxypyrimidine. 2. Homocoupling of Aryl Halide: This can occur as a side reaction in palladium-catalyzed couplings. 3. Double Arylation of Azetidin-3-amine: If a protecting group is not used on the primary amine, reaction at both nitrogen atoms of a different molecule is possible, though less likely with azetidin-3-amine due to the secondary amine being part of the ring. A more likely scenario is reaction with impurities.1. Strict Anhydrous Conditions: Use dry solvents and reagents. The presence of water can compete with the desired nucleophile. 2. Optimize Catalyst and Ligand: The choice of ligand can significantly influence the selectivity of the reaction and minimize side reactions.[5] 3. Use of a Protecting Group: While adding steps, using a Boc-protected azetidin-3-amine can prevent side reactions and is a common strategy in medicinal chemistry. The protecting group is then removed in a subsequent step.
Uncontrolled Exotherm 1. Rapid Reagent Addition: Adding a key reagent too quickly can lead to a rapid release of heat. 2. Insufficient Cooling: The reactor's cooling capacity may be inadequate for the heat generated at the larger scale. 3. Localized "Hot Spots": Poor mixing can lead to areas where the reaction rate is much higher, generating significant heat.1. Controlled Addition: Add one of the reactants (e.g., the base or the aryl halide solution) slowly and monitor the internal temperature.[16][17] 2. Process Engineering Evaluation: Ensure the reactor's heat transfer capabilities are sufficient for the reaction's enthalpy. A semi-batch process with controlled addition is often safer for exothermic reactions.[18] 3. Enhanced Mixing: Use appropriate impellers and agitation speeds to ensure uniform temperature distribution throughout the reactor.
B. Purification and Isolation Issues
Observed Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
High Levels of Residual Palladium 1. Ineffective Removal Method: The chosen method for palladium removal may not be efficient enough. 2. Complexation of Palladium: The product molecule may chelate with palladium, making it difficult to remove.1. Use of Scavengers: Employ specialized palladium scavengers with functional groups that have a high affinity for palladium (e.g., thiol- or amine-functionalized silica).[8][9] 2. Activated Carbon Treatment: Treatment with activated carbon can be an effective and economical method for removing residual palladium.[7] 3. Crystallization: A well-designed crystallization process can be highly effective at rejecting metallic impurities.[16]
Difficulty in Product Crystallization 1. Presence of Impurities: Impurities can inhibit nucleation and crystal growth. 2. Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide the necessary supersaturation for crystallization. 3. "Oiling Out": The product may be precipitating as an oil instead of a crystalline solid.1. Pre-purification: Consider an initial purification step, such as a charcoal treatment or a quick filtration through a plug of silica gel, to remove problematic impurities. 2. Solvent Screening: Systematically screen different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[16][19] 3. Controlled Cooling and Seeding: Employ a slow cooling profile and consider adding seed crystals to promote the formation of a crystalline solid. Scratching the inside of the flask can also induce crystallization.[8]
Inconsistent Crystal Form (Polymorphism) 1. Variations in Crystallization Conditions: Different cooling rates, solvent systems, or levels of supersaturation can lead to the formation of different polymorphs.1. Strict Control of Crystallization Parameters: Once a desired polymorph is identified, maintain strict control over temperature, cooling rate, agitation, and solvent composition during crystallization.[12] 2. Polymorph Screening: Conduct a thorough polymorph screen early in development to identify all possible crystalline forms and their relative stabilities.

III. Experimental Protocols

The following are generalized, scalable protocols for the key steps in the production of this compound. Note: These protocols should be optimized at a small scale before being implemented at a larger scale.

Protocol 1: Synthesis of 4-Chloropyrimidine

This protocol is adapted from methods for the large-scale preparation of chloropyrimidines from their corresponding hydroxypyrimidines.

Materials:

  • 4-Hydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • Triethylamine hydrochloride (optional, as a catalyst)

  • An appropriate solvent (e.g., toluene, or neat POCl3 for smaller scales)

Procedure:

  • Reactor Setup: Set up a reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (nitrogen).

  • Charging Reagents: Charge the reactor with 4-hydroxypyrimidine and, if used, triethylamine hydrochloride.

  • Addition of POCl3: Slowly add phosphorus oxychloride (POCl3) to the reactor via the addition funnel, maintaining the internal temperature below a specified limit. Caution: This reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (typically 95-105 °C) and maintain for several hours until the reaction is complete (monitor by HPLC or TLC).

  • Work-up:

    • Carefully quench the reaction mixture by slowly adding it to ice-water. Extreme Caution: This is a highly exothermic and hazardous step that releases HCl gas. This should be done in a well-ventilated area with appropriate personal protective equipment.[4][13]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloropyrimidine.

  • Purification: The crude product can be purified by distillation or crystallization.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the coupling of 4-chloropyrimidine with azetidin-3-amine.

Materials:

  • 4-Chloropyrimidine

  • Azetidin-3-amine (or its hydrochloride salt)

  • Palladium precatalyst (e.g., Pd2(dba)3 or a pre-formed Buchwald catalyst)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • Reactor Setup: In an inert atmosphere glovebox or using Schlenk technique, equip a reactor with a mechanical stirrer, temperature probe, and reflux condenser.[15]

  • Charging Reagents: To the reactor, add the palladium precatalyst, the phosphine ligand, and the base.

  • Adding Reactants: Add the azetidin-3-amine (if using the hydrochloride salt, an additional equivalent of base is needed) and the 4-chloropyrimidine.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by HPLC or TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will likely require further purification to remove residual palladium and other impurities. This can be achieved through:

    • Palladium Scavenging: Stirring the crude product in a suitable solvent with a palladium scavenger or activated carbon, followed by filtration.[7][8]

    • Crystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[16][19]

    • Column Chromatography: For smaller scales or if crystallization is difficult, purification by column chromatography on silica gel may be necessary.

IV. Visualizations and Workflow Diagrams

Synthetic Pathway

G cluster_0 Synthesis of Precursors cluster_1 Coupling and Final Product 4-Hydroxypyrimidine 4-Hydroxypyrimidine 4-Chloropyrimidine 4-Chloropyrimidine 4-Hydroxypyrimidine->4-Chloropyrimidine Chlorination POCl3 POCl3 POCl3->4-Chloropyrimidine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Chloropyrimidine->Buchwald-Hartwig Amination Azetidin-3-ol Azetidin-3-ol Protected_Azetidin-3-amine Protected/Activated Azetidin-3-amine Azetidin-3-ol->Protected_Azetidin-3-amine Multi-step synthesis Protection_Activation Protection & Activation Protection_Activation->Protected_Azetidin-3-amine Protected_Azetidin-3-amine->Buchwald-Hartwig Amination Crude_Product Crude this compound Buchwald-Hartwig Amination->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Conversion Check Reaction Conversion (e.g., by HPLC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Complete_Reaction Complete Reaction Check_Conversion->Complete_Reaction High Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Catalyst Activity - Base Strength - Temperature - Mixing Incomplete_Reaction->Troubleshoot_Reaction Troubleshoot_Purification Troubleshoot Purification: - Losses during work-up - Losses during crystallization - Product decomposition Complete_Reaction->Troubleshoot_Purification

Caption: Decision tree for troubleshooting low product yield.

V. References

  • Process Chemistry (Case Study and Impurities in APIs). Slideshare. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023). Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available at: [Link]

  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. AIChE. Available at: [Link]

  • Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. PubMed. (2023). Available at: [Link]

  • Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. (2010). Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019). Available at: [Link]

  • Challenges in Early Phase API Scale Up. NCI Events. (2021). Available at: [Link]

  • The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering. (2024). Available at: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. (2025). Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]

  • Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. MDPI. Available at: [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed. (2024). Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. arkat usa. Available at: [Link]

  • 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChemLite. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PMC. (2021). Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation. ResearchGate. (2015). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. (2021). Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. (2019). Available at: [Link]

  • Large-scale crystallization of proteins for purification and formulation. PubMed. (2015). Available at: [Link]

  • Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. PubMed. (2019). Available at: [Link]

  • Crystallization in Final Stages of Purification. Springer Nature Experiments. (2005). Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. (2021). Available at: [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. (2026). Available at: [Link]

  • The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry. (2007). Available at: [Link]

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Identifying and characterizing impurities in 1-(Pyrimidin-4-yl)azetidin-3-amine samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Impurity Profiling of 1-(Pyrimidin-4-yl)azetidin-3-amine

Welcome to the technical support guide for identifying and characterizing impurities in your this compound samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity analysis for this unique heterocyclic amine active pharmaceutical ingredient (API).

This guide provides a structured approach to impurity profiling, from initial detection to structural elucidation and quantification. We will delve into the underlying principles of common analytical techniques, offer troubleshooting advice in a practical Q&A format, and provide detailed experimental protocols.

Section 1: Understanding the Landscape of Impurities

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.[1][2] Impurities can arise from various sources, including raw materials, synthetic by-products, degradation products, and residual solvents.[1][2][] For a molecule like this compound, the presence of reactive pyrimidine and azetidine rings presents specific challenges and potential degradation pathways that must be thoroughly investigated.

Frequently Asked Questions (FAQs) - General Impurity Profiling

Q1: What are the different types of impurities I should be looking for?

A1: According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into three categories:

  • Organic Impurities: These can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[4][5] For this compound, this could include unreacted precursors, isomers, or products from side reactions.

  • Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, catalysts, heavy metals, and inorganic salts.[2][5]

  • Residual Solvents: These are organic solvents used during the synthesis and purification processes that are not completely removed.[6]

Q2: Why is it crucial to identify and characterize impurities?

A2: Even at trace levels, impurities can significantly impact the safety and efficacy of a drug.[1][4][5] Some impurities may be toxic, while others could affect the stability and shelf-life of the API.[2] Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds.[1][6]

Q3: What are the typical reporting, identification, and qualification thresholds for impurities?

A3: The ICH Q3A guidelines provide a framework for these thresholds based on the maximum daily dose of the drug substance.[7][8] Generally, for a new drug substance:

  • Reporting Threshold: Impurities at or above 0.05% must be reported.

  • Identification Threshold: The structure of impurities at or above 0.10% must be determined.[4][5]

  • Qualification Threshold: Impurities at or above 0.15% must be assessed for their biological safety.

It's important to note that these thresholds can vary, and it's crucial to consult the latest regulatory guidelines.

Section 2: A Strategic Approach to Impurity Identification

A systematic workflow is essential for the efficient identification and characterization of unknown impurities. The following diagram illustrates a typical workflow:

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Quantification Sample Preparation Sample Preparation HPLC/UPLC Screening HPLC/UPLC Screening Sample Preparation->HPLC/UPLC Screening Initial Separation Peak Purity Analysis (DAD/PDA) Peak Purity Analysis (DAD/PDA) HPLC/UPLC Screening->Peak Purity Analysis (DAD/PDA) Assess Homogeneity Impurity > Reporting Threshold? Impurity > Reporting Threshold? Peak Purity Analysis (DAD/PDA)->Impurity > Reporting Threshold? Compare to API LC-MS/MS Analysis LC-MS/MS Analysis Impurity > Reporting Threshold?->LC-MS/MS Analysis Yes Monitor & Report Monitor & Report Impurity > Reporting Threshold?->Monitor & Report No High-Resolution MS (HRMS) High-Resolution MS (HRMS) LC-MS/MS Analysis->High-Resolution MS (HRMS) Accurate Mass HRMS HRMS Molecular Formula Generation Molecular Formula Generation HRMS->Molecular Formula Generation Elemental Composition Structure Proposal Structure Proposal Molecular Formula Generation->Structure Proposal Interpret Fragmentation NMR Spectroscopy NMR Spectroscopy Structure Proposal->NMR Spectroscopy Definitive Structure Synthesis of Reference Standard Synthesis of Reference Standard NMR Spectroscopy->Synthesis of Reference Standard Confirm Structure Quantitative Method Validation Quantitative Method Validation Synthesis of Reference Standard->Quantitative Method Validation Using Standard

Caption: A typical workflow for impurity identification and characterization.

Section 3: Troubleshooting Analytical Techniques

This section provides practical advice for troubleshooting common issues encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the cornerstone of impurity profiling, used for both detection and quantification.[9] However, the polar and basic nature of this compound can present chromatographic challenges.

Q4: I'm observing poor peak shape (tailing) for my API and its impurities. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like your amine is often due to secondary interactions with acidic silanol groups on the surface of silica-based reversed-phase columns.[10]

  • Causality: At mid-range pH, the amine is protonated (positively charged) and can interact with deprotonated, negatively charged silanol groups, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[11] Conversely, increasing the pH (e.g., to pH 8-10) can deprotonate the amine, but ensure your column is stable at high pH.

    • Use a Different Stationary Phase: Consider columns with end-capping to block silanol groups or use a hybrid particle column that is more resistant to high pH. For polar compounds, an embedded polar group (e.g., amide or phenyl) stationary phase can also improve peak shape.[12]

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.

Q5: My retention times are drifting between injections. What should I check?

A5: Retention time drift is often a sign of an unstable chromatographic system.

  • Troubleshooting Checklist:

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the sequence.[13]

    • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase and ensure all components are fully dissolved and mixed.[13]

    • Temperature Control: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.[13]

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[16]

Q6: I'm not getting a strong signal for my impurity in the mass spectrometer. How can I improve sensitivity?

A6: Poor ionization efficiency is a common cause of low sensitivity in LC-MS.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules. Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your compound.

    • Mobile Phase Additives: The presence of a small amount of an acid (e.g., formic acid or acetic acid) in the mobile phase can promote protonation and enhance the signal in positive ion mode, which is ideal for amines.

    • Check for Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte. Improve chromatographic separation to isolate the impurity from other components.

Q7: The mass spectrum of my impurity is complex and difficult to interpret. What are my next steps?

A7: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for elucidating the structure of an unknown.

  • Workflow for Structural Elucidation:

    • Accurate Mass Measurement (HRMS): Obtain the accurate mass of the impurity to determine its elemental composition.[9]

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion to obtain structural information. The fragmentation pattern can provide clues about the different functional groups and how they are connected.[16]

    • Compare to the API: Analyze the fragmentation pattern of the impurity in relation to the API. Common fragments can indicate which part of the molecule has been modified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation of impurities.[17][18]

Q8: I have a proposed structure from LC-MS data. How can NMR confirm it?

A8: A suite of 1D and 2D NMR experiments can definitively determine the structure.

  • Key NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.[17]

Q9: I only have a very small amount of the isolated impurity. Can I still get good NMR data?

A9: Modern NMR spectrometers equipped with cryoprobes are highly sensitive and can provide excellent data on microgram quantities of material.[18] It is also possible to use quantitative NMR (qNMR) to determine the purity of your isolated standard without the need for a separate reference material.[19]

Section 4: Predicting and Investigating Degradation Pathways

Forced degradation studies are a regulatory requirement and a valuable tool for understanding the potential degradation pathways of a drug substance.[20][21][22] By subjecting this compound to stress conditions, you can generate potential degradation products and develop stability-indicating analytical methods.[22][23]

FAQs - Forced Degradation Studies

Q10: What are the typical stress conditions used in forced degradation studies?

A10: The common stress conditions include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.[20] The pyrimidine ring can be susceptible to hydrolytic cleavage.[24][25][26]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[20]

  • Thermal Degradation: Heating the solid or a solution of the API.[20]

  • Photostability: Exposing the API to light, as per ICH Q1B guidelines.[20]

Q11: What is the target degradation level in these studies?

A11: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[20] Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world stability.[27]

Potential Degradation Pathways for this compound

The presence of the pyrimidine and azetidine rings suggests several potential degradation pathways:

  • Hydrolysis of the Pyrimidine Ring: Under acidic or basic conditions, the pyrimidine ring can undergo cleavage.[24][25][26]

  • Oxidation of the Amine: The secondary amine in the azetidine ring and the primary amine could be susceptible to oxidation.

  • Ring Opening of the Azetidine Ring: The strained four-membered azetidine ring could be susceptible to nucleophilic attack and subsequent ring opening.

The following diagram illustrates a hypothetical degradation pathway:

Degradation_Pathway This compound This compound Hydrolytic Degradant Hydrolytic Degradant This compound->Hydrolytic Degradant Acid/Base Hydrolysis Oxidative Degradant Oxidative Degradant This compound->Oxidative Degradant Oxidation (e.g., H2O2) Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Nucleophilic Attack

Caption: Potential degradation pathways for this compound.

Section 5: Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention for a broad range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the column.
Gradient 5% to 95% B over 15 minutesTo separate compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Detection UV at 254 nm and/or PDAFor initial detection and peak purity assessment.
Injection Vol. 2 µLTo avoid column overloading.
Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study.

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid API at 80°C for 48 hours. Also, reflux the stock solution for 24 hours.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed HPLC method.

References

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • ResearchGate. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Creative Biolabs. (n.d.). Forced Degradation Studies.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Netpharmalab. (n.d.). Identification and quantification of unknown impurities (LC-MS y GC-MS).
  • PubMed. (2020, October). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs: Strategies & Control.
  • Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities.
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Biochemistry - Pharmacy 180. (n.d.). PYRIMIDINE SYNTHESIS AND DEGRADATION.
  • MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.

Sources

Validation & Comparative

The Azetidine Ring in Kinase Inhibition: A Comparative SAR Analysis of 1-(Pyrimidin-4-yl)azetidin-3-amine and Other Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of oncology and inflammation research. Within this pursuit, privileged scaffolds—molecular frameworks that exhibit binding affinity to a range of biological targets—are invaluable tools for the medicinal chemist. The azetidine ring, a four-membered saturated heterocycle, has emerged as one such scaffold, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-(pyrimidin-4-yl)azetidin-3-amine, a scaffold of significant interest, against a backdrop of other notable azetidine derivatives that have advanced the field of kinase inhibition and beyond.

The incorporation of an azetidine moiety can significantly influence a compound's metabolic stability, solubility, and receptor selectivity.[1] Its strained four-membered ring system offers a rigid framework that can orient substituents in precise vectors, enabling optimal interactions with the target protein. This guide will dissect the nuanced SAR of the pyrimidinyl-azetidine core and draw parallels and contrasts with other classes of azetidine-containing compounds, providing a valuable resource for researchers engaged in the design of next-generation therapeutics.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound scaffold represents a confluence of two key pharmacophoric elements: the pyrimidine ring, a well-established hinge-binding motif in numerous kinase inhibitors, and the 3-aminoazetidine core, which serves as a versatile linker and a vector for exploring chemical space.[3][4] While specific, publicly available SAR data for this exact scaffold is limited, we can infer critical trends by examining related structures.

The pyrimidine ring, particularly when substituted at the 4-position, is known to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[5][6] The nitrogen atoms of the pyrimidine act as hydrogen bond acceptors, anchoring the inhibitor to the protein backbone. The SAR of this interaction is highly dependent on the substitution pattern on the pyrimidine ring itself.

The 3-aminoazetidine portion of the molecule provides a rigid linker that projects the amine substituent into the solvent-exposed region of the kinase active site. This allows for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Hypothetical SAR of this compound:

  • Pyrimidine Substitutions: Modifications at the 2- and 5-positions of the pyrimidine ring are likely to have a significant impact on kinase selectivity and potency. Bulky substituents at the 5-position may clash with the "gatekeeper" residue, while appropriate groups at the 2-position can form additional interactions with the ribose-binding pocket.

  • Azetidine Amine Substitutions: The nature of the substituent on the 3-amino group is critical for tuning the compound's properties. Acylation or sulfonylation of this amine can introduce vectors that interact with specific residues in the solvent-front region. The basicity of this amine can also be modulated to influence cell permeability and off-target activities.

  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can be a determining factor in achieving optimal binding. The (R) and (S) enantiomers may exhibit significantly different biological activities due to the specific orientation of the amine substituent.

Comparative SAR Analysis with Other Azetidine Derivatives

To contextualize the potential of the this compound scaffold, it is instructive to compare its inferred SAR with that of other well-characterized azetidine derivatives targeting different biological pathways.

Azetidine Amides as STAT3 Inhibitors

A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8] In these compounds, the azetidine ring serves as a constrained linker between two aromatic moieties that occupy key binding pockets in the STAT3 SH2 domain.

Key SAR Observations for Azetidine Amide STAT3 Inhibitors: [8]

  • Azetidine Core: The rigid azetidine ring was found to be superior to a more flexible proline linker, leading to a significant increase in potency.

  • Substituents on the Amide: The nature of the substituent on the amide nitrogen was critical for cell permeability and overall cellular activity. Carboxylic acid surrogates were found to enhance cellular uptake.

  • Aromatic Moieties: The specific substitution patterns on the two aromatic rings were crucial for achieving high-affinity binding to the STAT3 protein.

Compound IDModificationSTAT3 IC50 (µM)Cell Viability EC50 (µM) (MDA-MB-231)Reference
5a Salicylate derivative0.55-[8]
5o Substituted salicylate0.38-[8]
8i Modified aromatic ring0.34-[8]
7g Carboxylic acid surrogate-0.9 - 1.9[7]
9k Carboxylic acid surrogate-0.9 - 1.9[7]

Table 1: SAR data for selected azetidine amide STAT3 inhibitors.[7][8]

Azetidine-Benzoxazoles as MerTK Inhibitors

A series of pyrazinamide-based inhibitors of the receptor tyrosine kinase MerTK, bearing an azetidine-benzoxazole substituent, have been reported.[9][10][11] In this series, the azetidine ring acts as a linker to a benzoxazole moiety that extends into a hydrophobic pocket of the kinase.

Key SAR Observations for Azetidine-Benzoxazole MerTK Inhibitors: [9]

  • Azetidine Linker: The azetidine ring was found to be an optimal linker, providing the correct vector for the benzoxazole group.

  • Benzoxazole Substitutions: Modifications on the benzoxazole ring were explored to optimize potency and pharmacokinetic properties.

  • Pyrazinamide Core: The pyrazinamide core served as the primary hinge-binding element.

Compound IDModificationMerTK IC50 (nM)In Vivo ActivityReference
Compound 31 Optimized azetidine-benzoxazolePotentDemonstrated single agent activity in a murine syngeneic tumor model[9]

Table 2: SAR data for a representative azetidine-benzoxazole MerTK inhibitor.[9]

3-Aminoazetidines as Triple Reuptake Inhibitors

The 3-aminoazetidine scaffold has also been explored for its potential as a triple reuptake inhibitor (TRI) for the treatment of depression.[12] In these compounds, the 3-aminoazetidine core is central to the pharmacophore, with substituents on the nitrogen and the amino group dictating the activity and selectivity for the serotonin, norepinephrine, and dopamine transporters.

Key SAR Observations for 3-Aminoazetidine TRIs: [12]

  • N-Substitution: The substituent on the azetidine nitrogen was found to be critical for modulating the activity at the different transporters.

  • Amino Group Substitution: The nature of the group attached to the 3-amino moiety also played a significant role in the overall biological profile.

Experimental Protocols for Evaluation

The biological evaluation of these azetidine derivatives relies on a suite of well-established in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a common method for determining the potency of a compound against a specific kinase.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Incubation: Add the serially diluted compound to the wells and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader and plot the signal against the inhibitor concentration to determine the IC50 value.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Dilution B Kinase + Inhibitor Pre-incubation A->B C Add Substrate/ATP B->C D Kinase Reaction C->D E Add ADP Detection Reagent D->E F Measure Luminescence E->F G IC50 Determination F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures the amount of ATP, which is indicative of the number of viable cells.

  • Data Analysis: Measure the luminescence and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

G cluster_1 Cell Proliferation Assay Start Seed Cells Treat Treat with Compound Start->Treat Incubate Incubate (72h) Treat->Incubate Assay Add Viability Reagent Incubate->Assay Read Measure Luminescence Assay->Read Analyze Calculate GI50 Read->Analyze

Caption: A typical workflow for a cell-based proliferation assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. By leveraging the established hinge-binding capabilities of the pyrimidine ring and the versatile nature of the 3-aminoazetidine core, medicinal chemists can explore a vast chemical space to identify potent and selective inhibitors. The comparative SAR analysis with other azetidine derivatives highlights the adaptability of this four-membered ring in diverse therapeutic contexts. Future efforts in this area should focus on the synthesis and biological evaluation of focused libraries of this compound analogs to elucidate the detailed SAR and unlock the full potential of this promising scaffold. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.

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A Comparative Guide to Histamine H3 Receptor Agonists: The Non-Imidazole Advance of 1-(Pyrimidin-4-yl)azetidin-3-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison between the novel non-imidazole histamine H3 receptor (H3R) agonist scaffold, represented by 1-(pyrimidin-4-yl)azetidin-3-amine and its analogues, and the classical imidazole-based H3R agonists. We will explore the pharmacological profiles, structure-activity relationships, and the critical advantages of moving beyond the imidazole moiety for CNS drug discovery, supported by experimental data and protocols.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release within the central nervous system (CNS).[1] Primarily located on presynaptic terminals, it acts as an autoreceptor to inhibit the synthesis and release of histamine.[2] Furthermore, as a heteroreceptor, it controls the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] The dense expression of H3R in brain regions vital for cognition and arousal, such as the cortex, hippocampus, and striatum, makes it a compelling target for treating a range of neurological and psychiatric disorders, from sleep-wake disorders to cognitive deficits seen in Alzheimer's and ADHD.[1][2][3]

For decades, the development of H3R ligands was anchored to the structure of the endogenous ligand, histamine. This led to a plethora of potent and selective imidazole-based agonists. However, this chemical scaffold carries inherent liabilities that have hindered clinical translation.

The Imidazole Dilemma: Potency at a Price

Classical H3R agonists like (R)-alpha-methylhistamine, Imetit, and Immepip are potent and have been instrumental as research tools.[4][5][6] They effectively demonstrate the physiological role of the H3R, such as inhibiting acetylcholine release in the cortex.[5] However, the imidazole ring is a well-known inhibitor of cytochrome P450 (CYP) enzymes.[1][7] This property creates a high risk of drug-drug interactions, a significant hurdle for any CNS therapeutic. Additionally, the physicochemical properties of many imidazole-based compounds can lead to poor brain penetration, limiting their in vivo efficacy.[1][8]

These challenges necessitated a paradigm shift in H3R drug discovery: the development of non-imidazole ligands that retain high affinity and potency while circumventing the pharmacokinetic and safety issues associated with the imidazole core.

The Non-Imidazole Breakthrough: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines

An extensive in-house screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a novel, non-imidazole partial H3R agonist.[1][9] This discovery served as the foundation for a new class of agonists with superior drug-like properties. Subsequent optimization led to the development of several potent, full agonists, with the key compound VUF16839 emerging as a promising tool for H3R research.[1][9]

This series successfully replaces the problematic imidazole ring with a pyrimidine-azetidine scaffold, which acts as a bioisostere, maintaining the crucial interactions with the receptor's binding pocket while offering a significantly improved safety and pharmacokinetic profile.

Head-to-Head Comparison: Pharmacological Profiles

The following table summarizes the key pharmacological differences between the two classes of agonists.

FeatureImidazole-Based Agonists (e.g., Imetit, R-α-MH)This compound Analogues (e.g., VUF16839)
Chemical Scaffold Contains a core imidazole ring, structurally related to histamine.Non-imidazole; features a pyrimidine-azetidine core.
Binding Affinity (pKi) High affinity (typically in the nanomolar range).Excellent high affinity (pKi = 8.5 for VUF16839).[1][9]
Functional Potency (pEC50) Potent full or partial agonists.Potent full agonist (pEC50 = 9.5 in CRE-luciferase assay for VUF16839).[1][9]
Selectivity Variable; potential for off-target activity at H4R.Good selectivity; 10-fold functional selectivity for H3R over H4R. No activity at H1R/H2R.[9]
CYP450 Interaction Known to inhibit CYP enzymes, leading to high risk of drug-drug interactions.[1][7]Weak activity on CYP enzymes, indicating a lower risk of drug interactions.[1][9]
Metabolic Stability Variable, often a developmental challenge.Good metabolic stability reported for VUF16839.[1][9]
In Vivo CNS Activity Proven to modulate neurotransmitter release and affect cognition in preclinical models.[5][10]Confirmed CNS activity; VUF16839 induces amnesic effects in mice, consistent with H3R agonism.[1][9]
Causality Behind the Comparison:

The data clearly illustrates that the pyrimidine-azetidine scaffold is not merely a substitute but an improvement upon the imidazole core. While both classes achieve high potency, the non-imidazole structure of VUF16839 successfully decouples H3R agonism from CYP inhibition. This is a critical achievement, as it provides researchers with a tool to probe H3R function in vivo without the confounding variable of metabolic interference. For drug development professionals, this scaffold represents a much more viable starting point for creating therapeutics with a predictable and safe pharmacokinetic profile.

Visualizing the Science

H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist H3R Agonist H3R H3 Receptor Agonist->H3R Gi Gi/o Protein H3R->Gi AC Adenylyl Cyclase Gi->AC Ca Ca2+ Influx Gi->Ca cAMP cAMP AC->cAMP Release Neurotransmitter Release Ca->Release

Caption: H3R agonist binding activates Gi/o proteins, inhibiting adenylyl cyclase and Ca2+ influx, which suppresses neurotransmitter release.

Core Chemical Scaffold Comparison

Scaffolds cluster_imidazole Imidazole-Based Core cluster_pyrimidine Pyrimidine-Azetidine Core img_imidazole label_imidazole Imidazole Ring img_pyrimidine label_pyrimidine 1-(Pyrimidin-4-yl)azetidine

Caption: Comparison of the core chemical structures of imidazole and pyrimidine-azetidine H3R agonists.

Experimental Workflow for H3R Agonist Characterization

Workflow synthesis Compound Synthesis binding Radioligand Binding Assay (Determine Affinity: Ki) synthesis->binding functional Functional Assays (cAMP or GTPγS) (Determine Potency: EC50 & Efficacy) binding->functional pk Pharmacokinetic Profiling (Metabolic Stability, CYP Inhibition) functional->pk invivo In Vivo Behavioral Models (e.g., Social Recognition Test) pk->invivo lead Lead Candidate invivo->lead

Caption: A streamlined workflow for the discovery and validation of novel H3R agonists.

Self-Validating Experimental Protocols

The trustworthiness of the comparative data rests on robust and reproducible experimental design. Below are the core methodologies used to characterize these compounds.

Protocol 1: Radioligand Displacement Assay for H3R Binding Affinity (Ki)
  • Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

  • Materials:

    • Membrane homogenates from cells expressing human H3R or from rat cerebral cortex.

    • Radioligand: [³H]-Nα-methylhistamine or [³H]clobenpropit.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of a known H3R ligand (e.g., 10 µM Thioperamide).

    • Test compounds (e.g., VUF16839, Imetit) at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine membrane homogenates, a fixed concentration of the radioligand, and either buffer, the test compound, or the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: CRE-Luciferase Reporter Gene Assay for Functional Agonism (EC50)
  • Objective: To measure the functional potency (EC50) and efficacy of an agonist by quantifying its ability to inhibit cAMP production via a downstream reporter gene.

  • Rationale: The H3R is Gi/o-coupled, so agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. A CRE-luciferase reporter system provides a highly sensitive readout of this signaling event.

  • Materials:

    • HEK-293 cells stably co-transfected with the human H3R and a plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds at various concentrations.

    • Luciferase assay substrate (e.g., luciferin).

    • Luminometer.

  • Methodology:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with a serum-free medium containing various concentrations of the test compound.

    • Incubate for a short period (e.g., 30 minutes).

    • Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production and luciferase expression.

    • Incubate for several hours (e.g., 4-6 hours) to allow for gene expression.

    • Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.

    • Measure the luminescent signal using a luminometer.

    • Data Analysis: The agonist effect is seen as a concentration-dependent decrease in the forskolin-stimulated luciferase signal. Plot the luminescence against the logarithm of the agonist concentration. Use non-linear regression to calculate the EC50 value. Efficacy is determined by comparing the maximal inhibition of the test compound to that of a reference full agonist.

Conclusion and Future Outlook

The development of this compound analogues like VUF16839 represents a significant advancement in the field of H3R pharmacology.[1] While imidazole-based agonists were foundational to our understanding of the H3R, their inherent liabilities have limited their therapeutic potential.[2] This new class of non-imidazole agonists successfully retains the high potency and affinity of its predecessors while demonstrating a markedly improved pharmacokinetic and safety profile, particularly the mitigation of CYP450 inhibition.[1][9]

For researchers, these compounds are superior in vivo tools, allowing for a clearer interpretation of experimental results. For drug developers, they provide a validated and promising scaffold for the creation of next-generation CNS therapeutics targeting the histamine H3 receptor.

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In vitro and in vivo correlation of 1-(Pyrimidin-4-yl)azetidin-3-amine activity

Author: BenchChem Technical Support Team. Date: January 2026

## A Comparative Guide to the In Vitro and In Vivo Correlation of 1-(Pyrimidin-4-yl)azetidin-3-amine: A ROCK Inhibitor Case Study

This guide provides a comprehensive analysis of the preclinical evaluation of this compound, a representative small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We will objectively compare its performance with alternative ROCK inhibitors and provide a framework of supporting experimental data to establish a robust in vitro-in vivo correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Rationale for Targeting the Rho/ROCK Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are critical regulators of actin cytoskeleton dynamics, controlling fundamental cellular processes like cell shape, migration, and proliferation.[1] Upregulation of ROCK signaling is frequently observed in various tumor types, where it is positively correlated with tumor progression, metastasis, and poor patient prognosis.[2] This central role in malignancy has made ROCK an attractive target for cancer therapy.[3][4]

The this compound scaffold represents a class of compounds designed to inhibit ROCK kinase activity. The azetidine ring is a desirable motif in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as metabolic stability and solubility.[5] This guide will delineate the necessary experimental cascade to validate the therapeutic potential of this scaffold, from initial biochemical potency to in vivo efficacy.

Section 1: In Vitro Characterization: From Enzyme to Cell

A tiered in vitro testing strategy is essential to build a comprehensive profile of the compound's activity. The primary goal is to determine potency, selectivity, and cellular effects.

Biochemical Potency Assessment

The initial step is to quantify the direct inhibitory effect of the compound on the kinase enzyme. This is typically achieved through a cell-free in vitro kinase assay.

Key Parameters:

  • IC50: The concentration of the inhibitor required to reduce enzyme activity by 50%. This is a crucial, though assay-dependent, measure of potency.[6]

  • Ki: The inhibition constant, which provides a more absolute measure of binding affinity.

Representative Data for ROCK Inhibitors: A novel series of ROCK inhibitors demonstrated high potency with Ki values for ROCK2 ranging from 5 to 35 nM and for ROCK1 from 25 to 120 nM.[7]

Cell-Based Activity and Target Engagement

Confirming that the compound can enter cells and inhibit the target in a physiological context is a critical next step.

  • Cellular Phenotypic Assays: Inhibition of the Rho/ROCK pathway leads to characteristic morphological changes, such as the disappearance of actin stress fibers.[7] Cell migration and invasion assays (e.g., Transwell assays) are also employed, as ROCK inhibition is expected to block these processes.[2]

  • Target Engagement Assays: To confirm the compound binds to ROCK within the cell, a Cellular Thermal Shift Assay (CETSA) can be performed. Additionally, analyzing the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC), provides a direct measure of target inhibition.[1][3] A reduction in phosphorylated MLC (pMLC) indicates successful target engagement.

Comparative Data for ROCK Inhibitors: Established ROCK inhibitors like Y-27632 and Fasudil have been shown to induce apoptosis and alter cell morphology in various cancer cell lines, including glioblastoma and melanoma.[4] In 3D cultures of breast cancer cells, ROCK inhibition restored cell polarity and reduced proliferation.[1]

Anti-proliferative Activity Across Cancer Cell Lines

The ultimate goal in oncology is to stop tumor growth. Therefore, assessing the compound's effect on the viability of a panel of cancer cell lines is essential.

Experimental Protocol: Sulforhodamine B (SRB) Assay The SRB assay is a common method to measure drug-induced cytotoxicity.[8]

  • Cell Plating: Seed cancer cells (e.g., PANC-1 pancreatic, HT-1080 fibrosarcoma) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a comparator (e.g., Y-27632) for 72 hours.

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at 510 nm. The absorbance is proportional to the number of living cells.

  • Analysis: Calculate GI50 (concentration for 50% growth inhibition) values.

Table 1: Illustrative In Vitro Activity Profile

CompoundTargetBiochemical IC50 (nM)Cellular pMLC IC50 (nM)PANC-1 GI50 (µM)HT-1080 GI50 (µM)
This compound ROCK1/2Data to be generatedData to be generatedData to be generatedData to be generated
SLx-2119 (Comparator)ROCK1/2~15-50~500-1000~5-15~5-15
Y-27632 (Comparator)ROCK1/2~800>10,000~50>50

Data for comparators are illustrative and based on published ranges.[7]

Section 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising in vitro data must be followed by in vivo studies to assess the compound's behavior in a whole-organism system.

Pharmacokinetics (PK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is fundamental.[9]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer the compound to mice via oral (PO) and intravenous (IV) routes.[9] Pyrimidine derivatives have shown oral bioavailability of up to 86-90% in rats.[8][10]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]

  • Bioanalysis: Quantify the compound concentration in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life (t1/2), and oral bioavailability (F%).[9]

In Vivo Efficacy: Xenograft Models

The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. This is most commonly evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.[11][12][13]

Experimental Protocol: Human Tumor Xenograft Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., PANC-1) into nude mice.

  • Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound orally, once daily. Dosing for novel ROCK inhibitors has been effective in the 60 mg/kg range.[7]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).

Expected Outcome: Oral administration of ROCK inhibitors has been shown to result in significant tumor growth delay in models like HT-1080 fibrosarcoma and PANC-1 pancreatic tumors.[7] A 10-day treatment with an effective inhibitor can lead to an 11-12 day post-treatment growth delay.[7]

Section 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The central challenge in drug development is correlating in vitro potency with in vivo efficacy. A successful IVIVC allows for the prediction of a clinically effective dose.

Key Relationships:

  • PK/PD Correlation: The pharmacokinetic profile must be linked to a pharmacodynamic (PD) marker. In this case, the goal is to show that plasma concentrations achieved in vivo are sufficient to inhibit the pMLC biomarker in the tumor tissue.

  • Exposure-Efficacy Correlation: A direct relationship should be established between the drug exposure (AUC) at the tumor site and the degree of tumor growth inhibition. For many kinase inhibitors, maintaining a plasma concentration above the in vitro cellular IC50 for a sustained period is required for efficacy.[8]

Table 2: Bridging In Vitro Potency with In Vivo Efficacy

ParameterIn Vitro MeasurementIn Vivo TargetCorrelation Goal
Potency Cellular IC50 for pMLC inhibitionTumor pMLC levelsAchieve tumor drug concentrations that exceed the cellular IC50.
Efficacy GI50 in cancer cell linesTumor Growth Inhibition (TGI)Correlate total drug exposure (AUC) with the percentage of TGI.

Visualization of the Preclinical Workflow

The following diagram illustrates the logical flow from initial screening to in vivo validation.

IVIVC_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Correlation & Decision biochem Biochemical Assay (IC50, Ki vs ROCK1/2) cell_pheno Cellular Phenotypic Assay (Morphology, Migration) biochem->cell_pheno target_eng Target Engagement (pMLC Western Blot) cell_pheno->target_eng antiprolif Anti-Proliferation Assay (GI50 vs Cancer Cell Panel) target_eng->antiprolif pk Pharmacokinetics (PK) (Mouse, PO/IV) antiprolif->pk Promising Candidate efficacy Xenograft Efficacy (Tumor Growth Inhibition) pk->efficacy correlation IVIVC Analysis (PK/PD Modeling) efficacy->correlation Efficacy & Exposure Data decision Lead Candidate Selection correlation->decision

Caption: Preclinical workflow for establishing IVIVC.

Conclusion and Authoritative Perspective

The successful development of a targeted agent like this compound hinges on a rigorously executed preclinical strategy. The causality behind this experimental workflow is paramount: biochemical potency is a prerequisite but is not sufficient. It is the demonstrated ability of the compound to engage its target in a cellular context, translate that engagement into an anti-proliferative effect, and maintain efficacious exposure levels in an in vivo model that builds a compelling case for clinical translation.

This guide outlines a self-validating system. A strong correlation between in vitro cellular potency and in vivo tumor growth inhibition, underpinned by a clear PK/PD relationship, provides the highest degree of confidence in the therapeutic hypothesis. By comparing the emerging data profile for this compound against established benchmarks, researchers can make informed decisions about its potential as a next-generation cancer therapeutic.

References

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  • Sadok, A., & Marshall, C. J. (2012). Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy. PMC - PubMed Central. Available from: [Link]

  • Rath, N. et al. (2017). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. PubMed Central. Available from: [Link]

  • Gómez-Miragaya, J. et al. (2017). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PLOS Computational Biology. Available from: [Link]

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Navigating the Histamine Receptor Landscape: A Selectivity Profile of a 1-(Pyrimidin-4-yl)azetidin-3-amine Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly concerning immunomodulation and neurotransmission, the selective targeting of histamine receptor subtypes is paramount. The four identified G protein-coupled receptors (GPCRs) for histamine—H1R, H2R, H3R, and H4R—mediate a diverse and sometimes opposing array of physiological and pathological processes. Consequently, the therapeutic efficacy of a histamine receptor ligand is intrinsically linked to its selectivity profile. A lack of selectivity can lead to off-target effects, diminishing the therapeutic window and potentially causing adverse reactions. This guide provides a comprehensive analysis of the selectivity profile of a key non-imidazole agonist, a close analog of 1-(Pyrimidin-4-yl)azetidin-3-amine, against the four human histamine receptor subtypes, supported by detailed experimental methodologies.

The compound under examination, referred to as VUF16839 (14d) in the cited literature, is a 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivative.[1][2] Its structural similarity to this compound makes its selectivity profile a valuable reference for researchers working with this chemical scaffold.

Comparative Selectivity at a Glance

The selectivity of VUF16839 (14d) was rigorously assessed through a series of in vitro binding and functional assays. The data reveals a pronounced preference for the H3 and H4 receptors, with negligible activity at H1 and H2 receptors at the concentrations tested.

Receptor SubtypeBinding Affinity (pKi)Functional Activity (pEC50)Intrinsic Activity (α)
Human H1R Not reportedNo activation up to 10 µM[1][2]-
Human H2R Not reportedNo activation up to 10 µM[1][2]-
Human H3R 8.5 ± 0.1[1][2]9.5 ± 0.1[1][2]Partial Agonist (α = 0.5 ± 0.05)¹[2]
Human H4R 8.1 ± 0.0[1][2]8.5 ± 0.2[1][2]Full Agonist (α = 1.1 ± 0.1)[1][2]

¹Determined in a [³⁵S]-GTPγS accumulation assay.[2]

This profile highlights VUF16839 (14d) as a potent H3 receptor agonist with a 10-fold functional selectivity over the H4 receptor.[1][2] The absence of activity at H1 and H2 receptors up to 10 µM underscores its clean off-target profile within the histamine receptor family.

Understanding the "Why": Histamine Receptor Signaling Pathways

The differential functional outcomes of histamine receptor activation are dictated by their distinct coupling to intracellular G proteins. Understanding these pathways is crucial for interpreting functional assay data.

Histamine_Signaling cluster_H1R H1 Receptor cluster_H2R H2 Receptor cluster_H3R_H4R H3 & H4 Receptors H1R H1R Gq Gq/11 H1R->Gq Histamine PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 H2R H2R Gs Gs H2R->Gs Histamine AC_H2 Adenylate Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3R_H4R H3R / H4R Gi Gi/o H3R_H4R->Gi Histamine AC_H3_H4 Adenylate Cyclase Gi->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Signaling pathways of the four histamine receptor subtypes.

Experimental Corner: Protocols for Determining Selectivity

The generation of reliable selectivity data hinges on robust and well-validated experimental protocols. Below are the methodologies employed to characterize the activity of this compound analogues.

Radioligand Binding Assays for Affinity (Ki) Determination

The cornerstone of assessing a compound's interaction with a receptor is the radioligand binding assay. This method quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing target receptor) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Separation (Vacuum filtration to separate bound from free radioligand) Incubation->Filtration Counting 4. Quantification (Scintillation counting of bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Sources

A Guide to Cross-Validation of 1-(Pyrimidin-4-yl)azetidin-3-amine Binding Assay Results for Protein Kinase X

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous, data-driven decisions. For a novel compound such as 1-(Pyrimidin-4-yl)azetidin-3-amine, a potential inhibitor of the hypothetical Protein Kinase X (PKX), quantifying its interaction with the intended target is a foundational step. However, reliance on a single assay readout can be misleading, susceptible to artifacts, and ultimately, detrimental to a project's trajectory. This guide champions the principle of orthogonal validation, a multi-faceted approach to building a robust and reliable data package for your molecule's binding characteristics. By integrating data from mechanistically distinct assays, we can triangulate the truth of our compound's behavior, ensuring that our downstream efforts are built on a solid foundation of scientific certainty.

The Imperative of Orthogonal Validation in Binding Assays

An orthogonal approach utilizes multiple, independent analytical techniques to measure the same property, in this case, the binding of our compound to PKX.[1][2] This strategy is paramount for several reasons. Firstly, it mitigates the risk of technology-specific artifacts. For instance, a compound that is autofluorescent might appear as a potent inhibitor in a fluorescence-based assay, while a direct biophysical measurement would reveal its true, weaker affinity. Secondly, each assay provides a unique lens through which to view the molecular interaction. A biochemical assay might tell us about the functional consequence of binding (e.g., inhibition of enzyme activity), while a biophysical assay can reveal the kinetics and thermodynamics of the interaction.[3] Finally, confirming target engagement in a cellular context is crucial, as the complex intracellular environment can significantly impact a compound's ability to bind to its target.[4] Regulatory bodies like the FDA encourage the use of orthogonal methods to strengthen analytical data.[1][5]

This guide will walk through a three-tiered approach to cross-validating the binding of this compound to PKX, encompassing a primary biochemical assay, a secondary biophysical assay, and a cellular target engagement assay.

Orthogonal_Validation_Workflow cluster_0 Biochemical Assay cluster_1 Biophysical Assay cluster_2 Cellular Assay b_assay Primary Screen: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) p_assay Secondary Screen: Surface Plasmon Resonance (SPR) b_assay->p_assay Confirm Direct Binding & Determine Kinetics c_assay Tertiary Screen: Cellular Thermal Shift Assay (CETSA) p_assay->c_assay Verify Target Engagement in Intact Cells data_integration High-Confidence Binding Data c_assay->data_integration Integrate Data for Comprehensive Profile

Figure 1: A conceptual workflow for the orthogonal validation of a compound's binding to its target.

Tier 1: Primary Biochemical Assay - Quantifying Functional Inhibition

Our initial assessment of this compound's potency will be through a high-throughput biochemical assay that measures the catalytic activity of PKX.[6][7] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice due to its sensitivity and scalability.[8] This assay quantifies the amount of ADP produced during the kinase reaction; a decrease in ADP production in the presence of our compound indicates inhibition.[8]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X solution of PKX enzyme in kinase reaction buffer.

    • Prepare a 2X solution of the substrate and ATP at their respective Km concentrations in the same buffer.

    • Serially dilute this compound in 100% DMSO, followed by a further dilution in kinase reaction buffer to create a 4X compound solution with a final DMSO concentration of 1%.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 4X compound solution.

    • Add 5 µL of the 2X PKX enzyme solution and pre-incubate for 15 minutes at room temperature.[8]

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent and incubating for 30 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding 40 µL of Kinase Detection Reagent, incubating for 30 minutes, and reading the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Secondary Biophysical Assay - A Direct Look at Binding Kinetics

While the biochemical assay provides a functional readout, it doesn't directly measure the binding of the compound to the kinase. To confirm a direct interaction and to understand the kinetics of binding (how quickly the compound binds and dissociates), we will employ Surface Plasmon Resonance (SPR).[9][10] SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as the analyte (our compound) flows over the immobilized ligand (PKX).[9][11]

SPR_Principle cluster_0 SPR Sensor Chip sensor Gold Film protein Immobilized PKX compound This compound (Analyte in Solution) protein->compound Dissociation (koff) detection Detection of Refractive Index Change protein->detection Binding Event compound->protein Association (kon)

Figure 2: Simplified principle of Surface Plasmon Resonance (SPR) for measuring binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization:

    • Activate a CM5 sensor chip surface using a mixture of EDC and NHS.

    • Inject a solution of purified PKX in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over the immobilized PKX surface, starting with the lowest concentration.

    • Include a buffer-only injection as a reference.

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the surface if necessary between injections using a mild regeneration solution.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Tier 3: Cellular Target Engagement - Confirmation in a Physiological Milieu

The ultimate test of a compound's binding is whether it can engage its target within the complex environment of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells.[12][13][14] The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[13][15] By heating cells treated with our compound to various temperatures and then quantifying the amount of soluble PKX remaining, we can observe a "thermal shift" indicative of target engagement.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells known to express PKX to a suitable confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured PKX) from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble PKX in the supernatant using a suitable method, such as Western blotting or an ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble PKX against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for each curve.

    • A positive thermal shift (increase in Tm) in the presence of the compound indicates target engagement. Plot the magnitude of the thermal shift against the compound concentration to generate a dose-response curve.

Data Integration and Comparative Analysis

The true power of the orthogonal approach lies in the synthesis of data from all three tiers. The results should be compiled into a clear, comparative format to facilitate a holistic understanding of the compound's binding properties.

Parameter Biochemical Assay (ADP-Glo™) Biophysical Assay (SPR) Cellular Assay (CETSA) Interpretation
Metric IC50KD (koff/kon)Thermal Shift (ΔTm)Potency vs. Affinity vs. Target Engagement
Hypothetical Result 50 nM45 nM4.2°C at 1 µMGood correlation between functional inhibition and direct binding affinity. Confirmed target engagement in cells.
Assay Principle Measures inhibition of enzyme activityMeasures direct binding kineticsMeasures ligand-induced protein stabilizationProvides a multi-dimensional view of the compound-target interaction.

A strong correlation between the IC50 from the biochemical assay and the KD from the biophysical assay provides high confidence that the observed inhibition is due to direct binding to the target. A significant thermal shift in the CETSA experiment then confirms that this binding occurs within the cellular context. Discrepancies between the datasets can also be highly informative. For example, a potent IC50 but a weak KD might suggest an indirect mechanism of inhibition, while a potent KD that doesn't translate to a strong cellular thermal shift could indicate poor cell permeability or rapid efflux.

Conclusion

The cross-validation of binding assay results through an orthogonal, multi-tiered approach is not merely an academic exercise; it is a critical component of rigorous drug discovery. By systematically evaluating this compound's interaction with Protein Kinase X using biochemical, biophysical, and cellular methods, we move beyond a single data point to build a comprehensive and trustworthy profile of our compound. This high-confidence data package is essential for making informed decisions, de-risking projects, and ultimately, increasing the probability of success in the quest for novel therapeutics.

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A Head-to-Head Comparison: The Rise of 1-(Pyrimidin-4-yl)azetidin-3-amine Derivatives as Novel Non-Imidazole H3R Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Histamine H3 Receptor as a Key Neuromodulator

The histamine H3 receptor (H3R) stands out in the central nervous system (CNS) as a critical regulator of neurotransmission.[1][2][3] Primarily located on presynaptic terminals, it functions as an autoreceptor on histaminergic neurons to inhibit histamine synthesis and release.[4] Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of vital neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin.[2][3] This gatekeeping role places the H3R at the nexus of numerous physiological processes, such as cognition, sleep-wake cycles, and attention, making it a highly attractive target for therapeutic intervention in neurological and psychiatric disorders.[3][5]

Historically, the development of H3R ligands has been dominated by compounds containing an imidazole ring, mimicking the structure of the endogenous ligand, histamine. However, the imidazole moiety is often associated with limitations, including the inhibition of cytochrome P450 (CYP) enzymes—leading to potential drug-drug interactions—and suboptimal brain penetration.[3] This has spurred a dedicated search for non-imidazole scaffolds that retain high potency and selectivity while offering superior pharmacokinetic properties. While the development of non-imidazole H3R antagonists has been fruitful, potent non-imidazole agonists have remained notably scarce.[3][6]

This guide provides an in-depth, head-to-head comparison of a promising new class of non-imidazole H3R agonists, the 1-(pyrimidin-4-yl)azetidin-3-amine scaffold, with a focus on the well-characterized tool compound VUF16839 . We will dissect its performance against traditional imidazole-based agonists and evaluate its utility for researchers in the field.

Lead Compound Profile: VUF16839, a Benchmark Non-Imidazole H3R Agonist

A recent drug discovery campaign identified the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine framework as a novel, high-affinity, non-imidazole H3R agonist scaffold.[6] Extensive structure-activity relationship (SAR) studies led to the development of VUF16839 (N,N-dimethyl-1-(2-methylpyrimidin-4-yl)azetidin-3-amine), a potent and efficacious full agonist.[3][6]

Key Pharmacological Attributes of VUF16839:

  • High Potency and Affinity: VUF16839 exhibits nanomolar binding affinity and functional potency at the human H3 receptor, rivaling many traditional imidazole agonists.[6]

  • Full Agonist Activity: It acts as a full agonist, capable of eliciting a maximal response from the H3 receptor, which is crucial for studies aiming to understand the full physiological impact of receptor activation.[6]

  • Favorable Pharmacokinetics: As a non-imidazole compound, it demonstrates good metabolic stability and weak activity on key cytochrome P450 enzymes, minimizing the risk of off-target interactions.[6]

  • Demonstrated CNS Activity: In vivo studies have confirmed its ability to cross the blood-brain barrier and exert centrally-mediated effects, producing an amnesic effect in a mouse social recognition test, consistent with H3R agonist activity.[6]

The signaling pathway for H3R agonists like VUF16839 is depicted below.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP ↓ cyclic AMP (cAMP) AC->cAMP Catalyzes ATP to cAMP G_protein->AC Inhibits Agonist H3R Agonist (e.g., VUF16839) Agonist->H3R Neurotransmitter ↓ Neurotransmitter Release (e.g., ACh, DA, 5-HT) cAMP->Neurotransmitter Modulates

Caption: H3R agonist signaling cascade.

Comparative Performance Analysis

To truly appreciate the advantages of VUF16839, it is essential to compare its performance metrics against the classical, potent imidazole-based H3R agonist, (R)-α-methylhistamine (RAMH) . While both are potent agonists, the key differentiators lie in their structural class and resulting off-target liabilities.

ParameterVUF16839(R)-α-methylhistamine (RAMH)Commentary
Chemical Class Non-ImidazoleImidazoleVUF16839 avoids the imidazole core, reducing potential CYP450 enzyme inhibition and improving drug-like properties.[3][6]
hH3R Affinity (pKi) 8.5~8.2Both compounds show high, nanomolar affinity for the H3 receptor.
hH3R Potency (pEC50) 9.5~8.8VUF16839 demonstrates exceptionally high functional potency, indicating a very efficient activation of the receptor.[6]
hH3R Efficacy (α) Full Agonist (α ≈ 1.0)Full Agonist (α = 1.0)Both are capable of producing a maximal physiological response through the H3 receptor.
Selectivity vs. hH4R Moderate (pKi = 8.1)Variable, often active at H4RVUF16839 shows some affinity for the closely related H4 receptor, a factor to consider in experimental design.[6]
In Vivo CNS Activity Confirmed (Amnesic effect at 5 mg/kg, i.p. in mice)ConfirmedBoth compounds are centrally active, but VUF16839's non-imidazole structure may offer a more predictable pharmacokinetic profile.[6]
CYP Inhibition Risk LowHigher risk due to imidazole moietyA significant advantage for VUF16839 in preclinical and potential clinical development.

Experimental Protocols for H3R Agonist Characterization

The robust characterization of a novel H3R agonist requires a multi-step validation process, from initial binding to functional activity and finally to in vivo efficacy. The following protocols represent a self-validating workflow for assessing compounds like VUF16839.

Agonist_Characterization_Workflow Start Compound Synthesis & Purification BindingAssay Step 1: Radioligand Binding Assay (Determine Affinity - Ki) Start->BindingAssay FunctionalAssay Step 2: Functional Assay (e.g., CRE-Luciferase) (Determine Potency - EC50 & Efficacy - α) BindingAssay->FunctionalAssay High-affinity hits SelectivityPanel Step 3: Selectivity Screening (vs. H1R, H2R, H4R, Off-Targets) FunctionalAssay->SelectivityPanel Potent agonists PK_ADME Step 4: In Vitro ADME/PK (Metabolic Stability, CYP Inhibition) SelectivityPanel->PK_ADME Selective compounds InVivo Step 5: In Vivo Behavioral Assay (e.g., Social Recognition Test) (Confirm CNS Activity & Efficacy) PK_ADME->InVivo Pharmacokinetically stable compounds End Validated H3R Agonist Tool Compound InVivo->End

Caption: Standard experimental workflow for H3R agonist validation.
Protocol 1: Radioligand Binding Assay for H3R Affinity (Ki)
  • Objective: To determine the binding affinity (Ki) of the test compound for the human H3 receptor.

  • Causality: This assay directly measures the physical interaction between the compound and the receptor. A high affinity (low Ki) is the first indicator of a potent ligand. It utilizes a radiolabeled competitor ligand with known high affinity for the receptor.

  • Methodology:

    • Source of Receptors: Use cell membranes from HEK293 cells stably expressing the human H3 receptor (hH3R).

    • Radioligand: Employ [³H]Nα-methylhistamine, a high-affinity H3R agonist radioligand.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: In a 96-well plate, combine the hH3R membranes, a fixed concentration of [³H]Nα-methylhistamine, and varying concentrations of the test compound (e.g., VUF16839) spanning a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Non-Specific Binding: In parallel wells, determine non-specific binding by adding a high concentration (e.g., 10 µM) of an unlabeled, potent H3R ligand (e.g., clobenpropit) to displace all specific binding of the radioligand.

    • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to obtain the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: CRE-Luciferase Reporter Gene Assay for Functional Potency (EC50)
  • Objective: To measure the functional potency (EC50) and efficacy (α) of the test compound.

  • Causality: H3R is a Gαi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay uses a downstream reporter (luciferase gene under the control of a cAMP response element - CRE) to quantify this signaling event. A potent agonist will cause a significant change in luciferase activity at low concentrations.

  • Methodology:

    • Cell Line: Use a HEK293 cell line co-transfected with the hH3R and a CRE-luciferase reporter plasmid.

    • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and grow to confluency.

    • Stimulation: Replace the growth medium with serum-free medium containing a fixed concentration of an adenylyl cyclase stimulator (e.g., 3 µM Forskolin) to induce a robust baseline cAMP level. Immediately add varying concentrations of the test agonist (e.g., VUF16839).

    • Controls: Include wells with Forskolin only (100% activity) and wells with a saturating concentration of a reference full agonist like histamine or RAMH (maximal response).

    • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for gene transcription and protein expression.

    • Lysis & Reagent Addition: Lyse the cells and add a luciferase substrate reagent (e.g., ONE-Glo™).

    • Signal Detection: Measure the luminescence signal using a plate reader. The signal is inversely proportional to H3R activation (agonist activity inhibits the Forskolin-stimulated signal).

    • Data Analysis: Normalize the data to the Forskolin-only control. Plot the normalized response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect). Efficacy (α) is calculated by comparing the Emax of the test compound to that of the reference full agonist.

Conclusion and Field Perspective

The emergence of the this compound scaffold, exemplified by VUF16839, marks a significant advancement in the field of histamine receptor pharmacology.[3][6] This class provides researchers with a potent, CNS-active, full H3R agonist that is unencumbered by the liabilities of the imidazole moiety.

Key Advantages for Researchers:

  • Clean Pharmacological Profile: The reduced risk of CYP inhibition makes it a more reliable tool for in vivo studies, ensuring that observed effects are due to H3R activation and not off-target metabolic interactions.[6]

  • High Potency: Its nanomolar potency allows for use at low doses, minimizing the potential for off-target effects at higher concentrations.[6]

  • Benchmark for Future Development: VUF16839 serves as an excellent benchmark and starting point for the design of next-generation non-imidazole H3R agonists, potentially with improved selectivity or tailored pharmacokinetic profiles.

While its activity at the H4 receptor warrants consideration during experimental design, VUF16839 represents a superior tool compound for dissecting the complex role of H3R in the central nervous system. Its development paves the way for clearer, more translatable research into the therapeutic potential of H3R agonism.

References

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Efficacy of 1-(Pyrimidin-4-yl)azetidin-3-amine Versus Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Hypothetical Head-to-Head Analysis in CDK Inhibition

In the landscape of targeted cancer therapy, the pyrimidine scaffold is a cornerstone for the development of potent kinase inhibitors. While the specific compound 1-(Pyrimidin-4-yl)azetidin-3-amine is not extensively documented in peer-reviewed literature as a kinase inhibitor, its structural motifs bear a resemblance to known hinge-binding fragments that are crucial for kinase interaction. Notably, analogues such as N-(pyridin-3-yl)pyrimidin-4-amine have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4].

This guide, therefore, embarks on a scientifically grounded, hypothetical exploration of this compound, postulating its potential as a Cyclin-Dependent Kinase (CDK) inhibitor. We will refer to it herein as "Compound X" . This document provides a framework for its rigorous evaluation against the established, FDA-approved CDK4/6 inhibitors: Palbociclib , Ribociclib , and Abemaciclib .

The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive playbook for assessing a novel compound within a well-defined therapeutic class. The methodologies detailed are the gold standard for kinase inhibitor profiling, ensuring a self-validating system of protocols from biochemical assays to in vivo models.

The CDK4/6 Signaling Pathway: A Critical Regulator of Cell Proliferation

The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a pivotal checkpoint in the G1 phase of the cell cycle, governing the transition to the S phase where DNA synthesis occurs.[5] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[6] Mitogenic signals stimulate the production of Cyclin D, which then binds to and activates CDK4 and CDK6.[7][8] This active complex phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor.[6][9] Liberated E2F then initiates the transcription of genes necessary for S-phase entry, committing the cell to division.[9][10]

Established CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib function by competitively binding to the ATP-pocket of CDK4 and CDK6, preventing the phosphorylation of pRb and thereby inducing G1 cell cycle arrest.[10][11][12]

CDK46_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates CDK4/6-CyclinD Active Complex Cyclin D->CDK4/6-CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6-CyclinD pRb pRb CDK4/6-CyclinD->pRb Phosphorylates pRb-E2F pRb-E2F Complex (Transcription Repressed) pRb-E2F->pRb Releases E2F E2F E2F S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Activates CellCycle G1 to S Phase Progression S-Phase Genes->CellCycle Compound X Compound X Compound X->CDK4/6-CyclinD Established Inhibitors Palbociclib Ribociclib Abemaciclib Established Inhibitors->CDK4/6-CyclinD

Caption: The CDK4/6-Rb signaling pathway and points of therapeutic intervention.

Comparative Efficacy Data: A Target Profile

The following table summarizes the biochemical and cellular potencies of the established CDK4/6 inhibitors. The goal for "Compound X" would be to demonstrate comparable or superior potency and selectivity.

InhibitorTargetBiochemical IC50 (nM)Cell-Based IC50 (nM) (MCF-7 cells)
Palbociclib CDK4/Cyclin D11130 - 62
CDK6/Cyclin D215
Ribociclib CDK4/Cyclin D110162 ± 59
CDK6/Cyclin D339
Abemaciclib CDK4/Cyclin D1211 ± 2
CDK6/Cyclin D110
Compound X CDK4/6 (Hypothesized)To Be DeterminedTo Be Determined

Data compiled from multiple sources.[13][14][15][16][17][18] IC50 (half maximal inhibitory concentration) values can vary based on assay conditions.

Experimental Protocols for Efficacy Determination

To rigorously assess the efficacy of "Compound X" against established inhibitors, a tiered approach is essential, moving from biochemical purity to cellular function and finally to in vivo models.

In Vitro Kinase Activity Assay (TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify kinase activity.[19] The assay measures the phosphorylation of a substrate by a specific kinase. A terbium-labeled antibody that recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor.[20] Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

TRFRET_Workflow cluster_0 Reaction Mix cluster_1 Detection Kinase CDK4/6 Enzyme Incubate Incubate 1 hr at RT Kinase->Incubate Substrate Fluorescein-Substrate Substrate->Incubate ATP ATP ATP->Incubate Inhibitor Compound X or Established Inhibitor Inhibitor->Incubate Stop Add EDTA Antibody Add Tb-Antibody Stop->Antibody Read Read TR-FRET Signal Antibody->Read Incubate->Stop

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute "Compound X" and established inhibitors (Palbociclib, Ribociclib, Abemaciclib) in DMSO, followed by a final dilution in the kinase reaction buffer.

    • Prepare a solution containing the CDK4/Cyclin D1 (or CDK6/Cyclin D3) enzyme and the fluorescein-labeled substrate (e.g., a pRb-derived peptide) in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration close to its Km for the enzyme.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the diluted inhibitor solutions.

    • Add 5 µL of the enzyme/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Prepare a stop/detection solution containing EDTA (to chelate Mg2+ and stop the reaction) and a terbium-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of the acceptor (fluorescein) to the donor (terbium).[21]

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell-Based Proliferation Assay (MCF-7 Cells)

Principle: This assay evaluates the ability of an inhibitor to suppress the proliferation of a cancer cell line that is dependent on CDK4/6 activity. MCF-7 is a human breast adenocarcinoma cell line that is estrogen receptor-positive (ER+) and retains a functional pRb pathway, making it an ideal model.[22][23][24] Cell viability can be quantified using various methods, such as the MTS assay, which measures mitochondrial metabolic activity.[25]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin in a humidified incubator at 37°C with 5% CO2.[24][26]

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a viable cell count.

    • Seed the cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of media.

    • Allow the cells to adhere for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of "Compound X" and the established inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate the plate for 72 hours.

  • Viability Measurement (MTS Assay):

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of growth inhibition against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model

Principle: To evaluate the anti-tumor efficacy of "Compound X" in a living organism, a xenograft model is employed. This involves implanting human cancer cells (e.g., MCF-7) into immunocompromised mice.[27][28] This model allows for the assessment of a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic effect on tumor growth.[29]

Xenograft_Workflow CellCulture 1. Culture MCF-7 Cells Implantation 2. Implant Cells into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Allow Tumors to Establish (e.g., 100-200 mm³) Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Dosing: - Vehicle - Compound X - Palbociclib Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: - Tumor Weight - Biomarker Analysis (pRb) Monitoring->Endpoint

Caption: Experimental workflow for an in vivo breast cancer xenograft model.

Step-by-Step Protocol:

  • Animal Model:

    • Use female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or BALB/c nude).

    • As MCF-7 tumors are estrogen-dependent, an estrogen pellet must be subcutaneously implanted one day prior to cell injection.

  • Cell Implantation:

    • Resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^7 cells/mL.[30]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth using calipers. Once tumors reach a volume of approximately 150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound X, Palbociclib).

    • Administer the compounds orally once daily for 21-28 days.

    • Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor can be flash-frozen for Western blot analysis (to assess pRb levels) or fixed in formalin for immunohistochemistry (IHC) to assess proliferation markers like Ki-67.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for evaluating the efficacy of a novel compound, "Compound X" (this compound), as a potential CDK inhibitor. By benchmarking its performance against the established and clinically validated CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, a clear and objective assessment of its therapeutic potential can be achieved.

The causality behind these experimental choices is rooted in the fundamental principles of drug discovery: moving from target engagement (biochemical assay) to cellular function (proliferation assay) and finally to systemic efficacy and safety (in vivo model). Successful outcomes in these assays—demonstrating potent and selective inhibition of CDK4/6, effective suppression of cancer cell proliferation, and significant tumor growth inhibition in vivo—would provide a strong rationale for advancing this compound into further preclinical development as a novel cancer therapeutic.

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A Researcher's Guide to Benchmarking 1-(Pyrimidin-4-yl)azetidin-3-amine Analogs for Potency and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has emerged as a cornerstone for developing targeted therapeutics.[1][2] Its structural resemblance to the adenine portion of ATP allows for competitive binding within the kinase active site, a feature that medicinal chemists have adeptly exploited.[3] This guide focuses on a promising, yet specific subclass: 1-(pyrimidin-4-yl)azetidin-3-amine analogs. We will provide a comprehensive, field-proven framework for objectively benchmarking the potency and efficacy of novel analogs derived from this core structure. Our approach emphasizes a multi-tiered evaluation strategy, from initial biochemical validation to complex cellular and in vivo target engagement, ensuring a rigorous and translatable assessment of therapeutic potential.

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, most notably the frequent disconnect between high potency in biochemical assays and diminished efficacy in a cellular context.[4][5] Therefore, this guide is structured to navigate this complexity, advocating for an integrated approach where biochemical, cellular, and computational data are synergistically employed to build a robust structure-activity relationship (SAR) and guide lead optimization.

Part 1: Foundational Potency Assessment - The Biochemical Landscape

The initial step in characterizing any new series of kinase inhibitors is to determine their direct inhibitory activity against the purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

A highly sensitive and direct method for measuring kinase activity is the radiometric assay, which tracks the incorporation of radioactively labeled phosphate from [γ-³³P]-ATP onto a substrate.[6][7]

Rationale: This method is considered a gold standard due to its direct measurement of substrate phosphorylation, minimizing interference from compound autofluorescence or light scattering that can plague other methods.[7][8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase to a working concentration (e.g., 10 nM) in kinase buffer.

    • Prepare a substrate solution (e.g., 20 µM of a specific peptide substrate) in kinase buffer.

    • Prepare a solution of [γ-³³P]-ATP and unlabeled ATP in kinase buffer. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) of the kinase for ATP to ensure accurate and comparable IC50 values.[7]

    • Create a serial dilution of the this compound analogs in DMSO, followed by a further dilution in kinase buffer.

  • Assay Execution:

    • In a 96-well plate, add 5 µL of the diluted compound analogs.

    • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Detection:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the plate and add a scintillant before counting in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Biochemical Potency

The table below illustrates how to present the biochemical data for a hypothetical series of analogs, where modifications are made at the R1 and R2 positions of the core scaffold.

Compound IDR1 SubstitutionR2 SubstitutionTarget Kinase IC50 (nM)
Lead-001 HH150
Analog-A1 6-CH₃H75
Analog-A2 6-ClH30
Analog-B1 H2-F-phenyl98
Analog-B2 6-Cl2-F-phenyl5

Part 2: Cellular Efficacy - Bridging the In Vitro-In Vivo Gap

A potent biochemical inhibitor does not always translate to an effective cellular agent.[4][5] Factors such as cell permeability, efflux by transporters, and off-target effects can significantly impact a compound's performance in a living system.[5] Therefore, cellular assays are a critical next step in the benchmarking process.

Experimental Protocol: Western Blot for Target Phosphorylation

This assay directly measures the ability of an inhibitor to block the kinase's activity within the cell by assessing the phosphorylation state of a known downstream substrate.

Rationale: This provides direct evidence of on-target activity in a physiological context. A reduction in substrate phosphorylation is a strong indicator of effective target engagement and inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a dose-response of the this compound analogs for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.

Experimental Protocol: Cell Viability/Proliferation Assay

This assay assesses the downstream functional consequence of kinase inhibition, namely the impact on cell growth and survival.

Rationale: This provides a broader understanding of the compound's therapeutic potential. A potent inhibitor of a key oncogenic kinase should ideally lead to a reduction in cancer cell proliferation.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the analogs.

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Add a reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Efficacy
Compound IDTarget Phosphorylation IC50 (nM)Cell Viability GI50 (µM)
Lead-001 >1000>10
Analog-A1 5005.2
Analog-A2 1501.8
Analog-B1 7508.1
Analog-B2 250.3

Part 3: Visualizing the Path Forward - SAR and Workflow Diagrams

A key outcome of this benchmarking process is the development of a clear Structure-Activity Relationship (SAR). This informs the next round of analog design by identifying which chemical modifications enhance potency and efficacy.

SAR_Diagram cluster_core Core Scaffold: this compound cluster_R1 R1 Position (Pyrimidine C6) cluster_R2 R2 Position (Amine) Core Pyrimidine-Azetidine Core R1_H H (Low Potency) Core->R1_H Substitution R2_H H (Low Potency) Core->R2_H Substitution R1_Me CH3 (Moderate Potency) R1_Cl Cl (High Potency) Potency Increased Potency & Cellular Efficacy R1_Cl->Potency R2_Ph Phenyl (Moderate Potency) R2_FPh 2-F-Phenyl (High Potency) R2_FPh->Potency

Caption: Hypothetical SAR for this compound analogs.

The overall workflow for benchmarking these analogs can also be visualized to provide a clear, logical progression of experiments.

Workflow_Diagram A Analog Synthesis B Biochemical Potency (IC50 Determination) A->B C Cellular Efficacy (Phosphorylation & Viability) B->C Potent Hits D Target Engagement (e.g., NanoBRET) C->D Active Hits E SAR Analysis & In Silico Modeling D->E F Lead Optimization E->F F->A Next-Gen Analogs

Caption: A multi-tiered workflow for kinase inhibitor benchmarking.

Part 4: Advanced Validation - In-Cell Target Engagement

To further confirm that the observed cellular effects are due to direct binding to the target kinase, a target engagement assay is invaluable. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[4]

Rationale: This assay provides quantitative evidence of compound binding to the target protein in living cells, offering a more physiologically relevant measure of affinity and occupancy than biochemical assays alone.[4]

Brief Protocol Outline:

  • Cell Line Engineering: Create a cell line that expresses the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Optimization: Determine the optimal concentration of a fluorescently labeled tracer that binds to the kinase.

  • Compound Competition: Treat the cells with the analog compounds, which will compete with the tracer for binding to the kinase.

  • BRET Measurement: Add the NanoBRET™ substrate. If the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.

  • Data Analysis: Calculate the IC50 for target engagement, which reflects the compound's affinity for the target in a cellular environment.

Conclusion

Benchmarking a new series of kinase inhibitors like the this compound analogs requires a disciplined, multi-faceted approach. Relying solely on biochemical potency is a common pitfall that can lead to the costly advancement of compounds destined to fail in more complex biological systems.[4] By systematically integrating biochemical assays, cellular efficacy studies, and direct target engagement measurements, researchers can build a comprehensive and reliable dataset. This rigorous methodology not only allows for the objective comparison of analogs but also provides the crucial insights needed to drive the intelligent design of next-generation inhibitors with true therapeutic potential.

References

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Janning, P., & Unger, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10795-10814. [Link]

  • Sravanthi, P., & Kumar, D. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini reviews in medicinal chemistry, 22(1), 10-30. [Link]

  • Zhang, W., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of medicinal chemistry, 58(9), 3957–3974. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1725-1728. [Link]

Sources

A Comparative Pharmacokinetic Analysis of 1-(Pyrimidin-4-yl)azetidin-3-amine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a pyrimidine ring and an azetidine moiety has given rise to a promising class of compounds in modern medicinal chemistry: the 1-(pyrimidin-4-yl)azetidin-3-amine derivatives. These scaffolds are of significant interest to researchers and drug development professionals due to their potential to interact with a variety of biological targets, including kinases and G-protein coupled receptors. However, the journey from a potent hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comparative analysis of the key pharmacokinetic properties of this class of molecules, drawing upon available preclinical data to inform on structure-pharmacokinetic relationships and guide future drug design efforts.

The Interplay of Structure and Pharmacokinetics: A Comparative Overview

The pharmacokinetic behavior of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its chemical structure. For the this compound scaffold, even subtle modifications to the pyrimidine ring, the azetidine core, or the 3-amino substituent can dramatically alter its in vivo fate.

In Vitro ADME Profile: A Comparative Snapshot
Compound IDR¹ SubstituentR² SubstituentR³ SubstituentHuman Liver Microsomal Stability (% remaining after 30 min)CYP2D6 Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)
11b i-PrMeH58>50>50
14b HMeH73>50>50
14d HEtH70>50>50
14i HMeMe63>50>50

Data Presentation: In Vitro ADME Parameters

This table highlights that these derivatives generally exhibit moderate to good metabolic stability in human liver microsomes and are weak inhibitors of major cytochrome P450 enzymes, CYP2D6 and CYP3A4.[1][2] This is a favorable profile, suggesting a lower potential for drug-drug interactions. Notably, the substitution pattern on the pyrimidine ring (R¹) and the 3-amino group (R² and R³) appears to have a discernible, albeit not dramatic, impact on metabolic stability.

In Vivo Pharmacokinetics: Drawing Inferences from Structurally Related Compounds

Direct comparative in vivo pharmacokinetic data for the this compound series is limited. However, by examining related heterocyclic kinase inhibitors, we can infer how structural modifications might influence key in vivo parameters. For instance, the clinical candidate AZD5363, which incorporates a related pyrrolo[2,3-d]pyrimidine core, demonstrates good oral bioavailability and desirable pharmacokinetic properties.[3]

To illustrate the potential range of pharmacokinetic profiles, the following table presents data for various pyrimidine-based kinase inhibitors.

Compound ClassRepresentative CompoundSpeciesDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Pyrido[2,3-d]pyrimidineMD-39-AMRat6 (oral)~1500<1~4500~90[4]
Pyrazolo[3,4-b]pyridineGNE-ARat10 (oral)1604163011.2[5]
Pyrazolo[3,4-b]pyridineGNE-AMouse10 (oral)335011230088.0[5]
Pyrrolo[2,3-d]pyrimidineAZD5363Rat5 (oral)103026490-[3]
PyridazinamineMDL-899Rat10 (oral)1360.5152-[6]

Data Presentation: In Vivo Pharmacokinetic Parameters of Related Heterocycles

This comparative data suggests that the core heterocyclic system plays a crucial role in determining oral absorption and overall exposure. The high oral bioavailability of the pyrido[2,3-d]pyrimidine derivative, for example, is a promising indicator for related scaffolds.[4] Conversely, the pyrazolo[3,4-b]pyridine derivative shows significant species differences in bioavailability between rat and mouse.[5]

Structure-Pharmacokinetic Relationships: Key Considerations for Optimization

Based on the available data, several structure-pharmacokinetic relationships can be postulated for the this compound class:

  • Substitution on the Pyrimidine Ring: Modifications at the C2 and C6 positions of the pyrimidine ring can influence metabolic stability and solubility. Introducing polar groups may enhance aqueous solubility, which can be a challenge for some pyrimidine derivatives, but may also introduce new sites for metabolism.[7]

  • The Azetidine Moiety: The rigid, three-dimensional nature of the azetidine ring can favorably impact physicochemical properties such as solubility and metabolic stability.[1][2]

  • The 3-Amino Substituent: The nature of the substituents on the 3-amino group is critical for both target engagement and pharmacokinetic properties. These substituents can modulate lipophilicity, which in turn affects permeability, plasma protein binding, and volume of distribution.

Experimental Protocols: A Framework for In Vivo Pharmacokinetic Assessment

To generate robust and comparable pharmacokinetic data, a standardized experimental protocol is essential. The following outlines a typical workflow for an in vivo pharmacokinetic study in rats.

Workflow for a Rodent Pharmacokinetic Study

G cluster_prestudy Pre-Study Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Processing & Analysis cluster_pk_analysis Pharmacokinetic Analysis formulation Compound Formulation iv_dose Intravenous Dosing (e.g., tail vein) formulation->iv_dose po_dose Oral Dosing (gavage) formulation->po_dose animal_prep Animal Acclimatization & Fasting animal_prep->iv_dose animal_prep->po_dose sampling_points Serial Sampling at Pre-defined Time Points iv_dose->sampling_points po_dose->sampling_points plasma_sep Plasma Separation (centrifugation) sampling_points->plasma_sep bioanalysis LC-MS/MS Analysis plasma_sep->bioanalysis pk_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) bioanalysis->pk_calc

Caption: A typical experimental workflow for an in vivo pharmacokinetic study in rodents.

Detailed Step-by-Step Methodology
  • Animal Models: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. They are typically fasted overnight before oral administration.

  • Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80) to ensure solubility and stability.

  • Dosing:

    • Intravenous (IV) Administration: A separate cohort of rats receives the compound via a single bolus injection into the tail vein (e.g., at a dose of 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) Administration: Another cohort receives the compound via oral gavage (e.g., at a dose of 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis:

    • The concentration of the test compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin).

    • Key pharmacokinetic parameters are calculated, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Hypothetical Metabolic Pathways

Understanding the metabolic fate of these derivatives is crucial for identifying potential liabilities. The pyrimidine and azetidine rings, as well as the side chains, present several potential sites for metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Derivative oxidation Oxidation (e.g., N-oxidation, hydroxylation) parent->oxidation CYP450s dealkylation N-dealkylation parent->dealkylation CYP450s excretion Excretion (Urine, Feces) parent->excretion Unchanged glucuronidation Glucuronidation oxidation->glucuronidation UGTs, SULTs sulfation Sulfation oxidation->sulfation UGTs, SULTs dealkylation->glucuronidation UGTs, SULTs dealkylation->sulfation UGTs, SULTs glucuronidation->excretion sulfation->excretion

Sources

A Comparative Guide to Validating the Therapeutic Potential of 1-(Pyrimidin-4-yl)azetidin-3-amine in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the PI3K/AKT Signaling Pathway

The compound 1-(Pyrimidin-4-yl)azetidin-3-amine possesses a chemical scaffold common to potent kinase inhibitors. Its structure strongly suggests activity against key nodes in intracellular signaling cascades that are frequently dysregulated in human diseases, particularly cancer. The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies.[2][3][4]

Based on its structural similarity to known ATP-competitive kinase inhibitors, we hypothesize that this compound (hereafter referred to as "Compound-X") is a potent inhibitor of the serine/threonine kinase AKT. This guide will detail the necessary steps to validate this hypothesis and compare its efficacy against established AKT inhibitors, Capivasertib (AZD5363) and Ipatasertib.[2][5][6]

dot graph "PI3K_AKT_Pathway" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN\n(Tumor Suppressor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Cell Growth, Proliferation,\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; CompoundX [label="Compound-X\n(Hypothesized Target)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PTEN -> PIP3 [label="Inhibits", dir=T, color="#EA4335", fontcolor="#EA4335"]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Downstream [label="Promotes"]; CompoundX -> AKT [label="Inhibits", dir=T, color="#4285F4", fontcolor="#4285F4", style=dashed, arrowhead=Tee]; } enddot Caption: Hypothesized mechanism of Compound-X within the PI3K/AKT/mTOR signaling pathway.

Stage 1: In Vitro Characterization - Target Engagement and Cellular Potency

The initial validation phase focuses on confirming the direct biochemical activity of Compound-X on its putative target and assessing its functional consequences in relevant cancer cell lines.

Biochemical Kinase Assays: Direct Target Inhibition

The primary objective is to quantify the direct inhibitory effect of Compound-X on all three AKT isoforms (AKT1, AKT2, AKT3). This is crucial for understanding its potency and selectivity.

Comparative Data:

CompoundTargetIC50 (nM)Source
Compound-X AKT1, AKT2, AKT3(To Be Determined)-
Capivasertib (AZD5363)AKT1, AKT2, AKT33, 8, 8
IpatasertibPan-AKT(Potent inhibitor)[6]

Protocol: Off-Chip Mobility Shift Kinase Assay

  • Reagents: Recombinant active AKT1, AKT2, and AKT3 enzymes; 5-FAM-labeled peptide substrate; ATP; MgCl2; DTT; HEPES buffer; Brij-35; Compound-X and reference inhibitors (Capivasertib, Ipatasertib) in DMSO.

  • Reaction Setup: Prepare serial dilutions of Compound-X and controls. In a microplate, incubate the kinase, peptide substrate, and inhibitor for 15 minutes at room temperature.

  • Initiate Reaction: Add ATP at the Km concentration for each respective AKT isoform to start the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Termination: Stop the reaction by adding a termination buffer.

  • Analysis: Use a Caliper LabChip EZ Reader to measure the mobility shift of the phosphorylated versus non-phosphorylated substrate. The ratio of the two indicates the extent of kinase activity.

  • Data Interpretation: Calculate the concentration of inhibitor that results in 50% inhibition (IC50) by fitting the dose-response data to a four-parameter logistic curve. A low nanomolar IC50 value would confirm potent, direct inhibition of AKT.

Cellular Target Engagement: Assessing Downstream Pathway Inhibition

Demonstrating that Compound-X inhibits AKT within a cellular context is a critical validation step. This is achieved by measuring the phosphorylation status of known downstream AKT substrates, such as PRAS40 and GSK3β.

Comparative Data:

CompoundCellular AssayEC50 (µM)Cell LineSource
Compound-X p-PRAS40 Inhibition(To Be Determined)(e.g., MCF-7)-
Capivasertib (AZD5363)p-AKT Substrate Inhibition~0.3 - 0.8Various[2]

Protocol: Western Blot for Phospho-Substrates

  • Cell Culture: Culture a cancer cell line with a known PI3K/AKT pathway alteration (e.g., PIK3CA-mutant MCF-7 breast cancer cells).

  • Treatment: Treat cells with a dose range of Compound-X, Capivasertib, and a vehicle control (DMSO) for 2-4 hours.

  • Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-PRAS40 (Thr246), total PRAS40, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.

  • Analysis: Quantify band intensity using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total substrate confirms cellular target engagement.

Anti-Proliferative Activity

The ultimate goal of an anticancer agent is to inhibit tumor cell growth. This assay determines the concentration of Compound-X required to inhibit the proliferation of a panel of cancer cell lines.

Comparative Data:

CompoundAnti-proliferative IC50Cell Line PanelSource
Compound-X (To Be Determined)(e.g., NCI-60)-
Capivasertib (AZD5363)< 3 µM in 41/182 lines182 solid & hematologic lines[2]
IpatasertibPotent anti-proliferative effectsVarious solid tumors[7]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, BT474c, U87-MG) in 96-well plates and allow them to adhere overnight.

  • Treatment: Add serial dilutions of Compound-X and controls to the wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 value. Sensitivity is often correlated with the genetic background of the cell lines, such as PIK3CA mutations or PTEN loss.[2]

Stage 2: In Vivo Validation - Preclinical Efficacy in Disease Models

Successful in vitro validation provides the rationale for advancing Compound-X to more complex and physiologically relevant in vivo models.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nNovel Compound-X", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Biochem [label="Biochemical Assay\n(Target Potency - IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Cellular Assays\n(Target Engagement, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics (PK/PD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy [label="In Vivo Efficacy\n(Xenograft Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="Go/No-Go for\nFurther Development", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Biochem [label="Step 1"]; Biochem -> Cellular [label="Step 2"]; Cellular -> PKPD [label="Step 3"]; PKPD -> Efficacy [label="Step 4"]; Efficacy -> Decision [label="Step 5"]; } enddot Caption: A stepwise workflow for the preclinical validation of Compound-X.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before assessing anti-tumor efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X in an animal model (typically mice). The PD study links drug exposure to the biological effect on the target.

Methodology:

  • PK Study: Administer a single oral dose of Compound-X to mice. Collect blood samples at multiple time points and measure plasma drug concentration using LC-MS/MS to determine key parameters like Cmax, Tmax, and half-life.

  • PD Study: Establish tumor xenografts (e.g., BT474c) in nude mice. Administer Compound-X and collect tumor tissue at various time points post-dose. Analyze tumor lysates by Western blot for the inhibition of p-PRAS40 or other downstream markers, as described in section 2.2. This will establish a dose- and time-dependent relationship between drug exposure and target modulation.

Tumor Xenograft Efficacy Studies

The definitive test of therapeutic potential is the ability of Compound-X to inhibit tumor growth in vivo.

Comparative Data:

CompoundIn Vivo ModelDosing ScheduleOutcomeSource
Compound-X (e.g., BT474c Xenograft)(To Be Determined by PK/PD)(Tumor Growth Inhibition %)-
Capivasertib (AZD5363)Various Xenografts50-200 mg/kg, PO, BIDDose-dependent tumor growth inhibition[2]

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., 5 x 10^6 BT474c cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., Ora-Plus)

    • Compound-X (at two different doses, determined by PK/PD and tolerability studies)

    • Positive Control (e.g., Capivasertib at 150 mg/kg)

  • Treatment: Administer treatments orally, once or twice daily, for a period of 21-28 days.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further PD analysis.

  • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA). Significant and dose-dependent TGI would provide strong evidence of preclinical efficacy.

Conclusion and Future Directions

This guide presents a logical and rigorous pathway for validating the therapeutic potential of this compound as a novel AKT inhibitor. By systematically progressing from biochemical potency to cellular activity and finally to in vivo efficacy, researchers can build a comprehensive data package. Objective comparison against established benchmarks like Capivasertib and Ipatasertib at each stage is critical for contextualizing the compound's performance.

Positive outcomes from this validation cascade, particularly demonstrating superior potency, a favorable safety profile, or efficacy in models resistant to other therapies, would provide a strong rationale for advancing Compound-X into formal IND-enabling studies and subsequent clinical development.

References

  • AZD5363 - AstraZeneca Open Innovation. (n.d.). AstraZeneca. Retrieved from openinnovation.astrazeneca.
  • Ipatasertib mechanism of action. PI3K /AKT signaling pathway. (n.d.). ResearchGate. Retrieved from

  • What is the proper use of IPAT (Ipatasertib) in medical treatment? (2025, July 17). Dr.Oracle. Retrieved from [Link]

  • Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors. (2016, December 1). VHIO. Retrieved from [Link]

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341.
  • Capivasertib. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Capivasertib. (n.d.). PubChem. Retrieved from [Link]

  • Papadimitraki, E., et al. (2022). The emerging role of capivasertib in breast cancer.
  • Definition of ipatasertib - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. (2023).
  • Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. (2020). Gynecologic Oncology, 158(2), 446-454.
  • Schwartz, S., & Baselga, J. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • Janku, F., et al. (2012). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs.
  • Janku, F., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Pyrimidin-4-yl)azetidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 1-(Pyrimidin-4-yl)azetidin-3-amine, a heterocyclic amine compound utilized in chemical synthesis and drug discovery. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes safety and disposal information from SDSs of structurally analogous azetidine and pyrimidine derivatives to formulate a robust and cautious operational plan.

I. Understanding the Hazard Profile

Given its structural motifs—a reactive azetidine ring and a biologically active pyrimidine core—this compound should be handled as a hazardous substance. The hazards can be inferred from related compounds, which are often classified as irritants and harmful.[1][2][3]

Assumed Key Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4][5]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][6]

  • Aquatic Toxicity: Assumed to be toxic to aquatic life, prohibiting disposal down the drain.[7][8]

A summary of common hazard statements (H-codes) for structurally similar compounds is provided below.

Hazard ClassificationH-CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[4][5]
Skin Irritation (Category 2)H315Causes skin irritation.[3][4][6]
Eye Irritation (Category 2A)H319Causes serious eye irritation.[3][4][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3][4][6]
Aquatic Toxicity (Chronic)H410Very toxic to aquatic life with long lasting effects.
II. Personal Protective Equipment (PPE) Imperatives

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][5]
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.[1][5]
Skin and Body Protection Laboratory coat, with additional chemical-resistant apron if necessary.To protect skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of potentially harmful dust or vapors.[9][10]
III. Step-by-Step Disposal Protocol

The recommended disposal pathway for this compound is through a licensed hazardous waste disposal service.[9][11] Discharging this chemical into drains or sewers is strictly forbidden due to its presumed aquatic toxicity.[7][8]

Step 1: Waste Segregation and Collection

  • Identify and Segregate: Classify waste containing this compound as hazardous chemical waste. Keep it separate from other waste streams to prevent potentially hazardous reactions.[11]

  • Container Selection: Collect the waste in a designated, chemically compatible container with a secure, leak-proof lid. The original product container, if empty, can be reused for this purpose.[9][12] For larger volumes, a polyethylene carboy is a suitable option.[12]

Step 2: Proper Labeling

  • Content Identification: Clearly label the waste container with the full chemical name: "this compound," the approximate quantity, and the date of accumulation.

  • Hazard Warning: Affix appropriate hazard symbols (e.g., GHS pictograms for irritant and harmful) to the container.[4]

Step 3: Secure Storage

  • Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[9][13]

  • Incompatibilities: Keep the container away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][11] Also, ensure it is stored away from heat, sparks, and open flames.[2][14]

Step 4: Arranging for Disposal

  • Professional Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and final disposal.[11][12]

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with local and national regulations.[11]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5][10]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4][13] Do not use combustible materials to absorb the spill.

  • Cleanup: Carefully sweep or wipe up the absorbed material and place it into a designated, sealed container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.[13]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste This compound haz_id Hazard Identification (Assume Harmful, Irritant, Eco-Tox) start->haz_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_id->ppe waste_collection Collect Waste in a Designated, Labeled Container ppe->waste_collection spill Spill Occurs ppe->spill storage Store in a Secure, Ventilated Area waste_collection->storage disposal_request Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_request end End: Compliant Disposal disposal_request->end spill->waste_collection No spill_response Spill Response Protocol: Contain, Clean, Decontaminate spill->spill_response Yes spill_response->waste_collection

Caption: Disposal workflow for this compound.

References

  • BenchChem. Navigating the Disposal of 2-(3-Chlorophenyl)
  • BenchChem. Safe Disposal of Azetidine, 1-[(4-fluorophenyl)
  • BenchChem. Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • CymitQuimica.
  • Apollo Scientific.
  • Chemos GmbH & Co.KG.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Enamine.
  • Angene Chemical. Safety Data Sheet: N-(Piperidin-4-yl)pyrimidin-2-amine.
  • BenchChem.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MilliporeSigma.
  • AK Scientific, Inc. Safety Data Sheet: 1-Propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • University of Minnesota. Chemical Waste Guidelines.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Angene Chemical. Safety Data Sheet: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride.
  • National Institutes of Health. The NIH Drain Discharge Guide.

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 1-(Pyrimidin-4-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage: Understanding the Risks

  • Azetidine Moiety: Azetidine and its derivatives are known to be potentially flammable and corrosive, capable of causing severe skin burns and eye damage.[3][4][5]

  • Pyrimidine and Amine Groups: Similar heterocyclic amines are often classified as irritants, potentially causing skin, eye, and respiratory irritation.[6][7][8] They can also be harmful if swallowed.[6][8]

Based on these structural alerts, 1-(Pyrimidin-4-yl)azetidin-3-amine should be handled as a hazardous substance with appropriate precautions to mitigate risks of irritation, corrosion, and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure during handling. The following table outlines the minimum required PPE, with explanations for the necessity of each component.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or punctures before each use.[1][9]To prevent direct skin contact with the potentially corrosive and irritant compound. Proper glove removal technique is crucial to avoid contaminating hands.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[10] For splash hazards, chemical splash goggles are required. A face shield worn over safety glasses is mandatory when there is a risk of explosion or significant splashing.[9][10]To protect the eyes from splashes and aerosols of the potentially corrosive and irritating material.
Body Protection A flame-resistant lab coat is required.[10] For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[3][11]To protect the skin and personal clothing from contamination.
Respiratory Protection All handling of solid or solutions of the compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][9]To prevent respiratory irritation from airborne particles or vapors.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material must be worn in the laboratory at all times.[9][10]To protect the feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all PPE for integrity.

  • Weighing: If weighing the solid compound, use a disposable weigh boat. Tare the balance with the weigh boat before adding the compound.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors.

  • Labeling: Clearly label all containers with the full chemical name and any known hazards.[2]

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware & Surfaces handle_react->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][12] Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4][5] Ventilate the area. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be collected in a designated, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[2] Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

The following diagram outlines the decision-making process for waste disposal.

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Place in Sharps Container is_sharp->sharp_waste Yes end Arrange for Professional Disposal is_sharp->end No solid_waste->end liquid_waste->end sharp_waste->end

Sources

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1-(Pyrimidin-4-yl)azetidin-3-amine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.